molecular formula C5H3BrN4 B112102 3-Amino-6-bromopyrazine-2-carbonitrile CAS No. 17231-51-5

3-Amino-6-bromopyrazine-2-carbonitrile

货号: B112102
CAS 编号: 17231-51-5
分子量: 199.01 g/mol
InChI 键: XXCFWGIRIFRPER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Amino-6-bromopyrazine-2-carbonitrile is a versatile chemical scaffold highly valued in medicinal chemistry for the synthesis of novel therapeutic agents. Its structure, featuring both an electron-withdrawing bromo substituent and nucleophilic amino group, makes it a pivotal intermediate in constructing complex heterocyclic systems. This compound is extensively employed in pioneering research for developing anti-cancer and anti-inflammatory agents , where it serves as a core template to generate compounds for biological screening. The bromine atom is a key site for metal-catalyzed cross-coupling reactions, allowing for structural diversification and the introduction of various pharmacophores. Beyond pharmaceuticals, this pyrazine derivative finds significant application in agricultural chemistry for creating molecules that inhibit specific plant pathogens, thereby enhancing crop protection strategies. In material science , researchers explore its utility in synthesizing novel polymers and coatings that require specific electronic properties and durability. Furthermore, in biochemical research, it is utilized in studies related to enzyme inhibition and receptor binding , contributing to the fundamental understanding of biological processes and disease mechanisms. Its role as a standard in analytical method development further underscores its broad utility in the research laboratory.

属性

IUPAC Name

3-amino-6-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFWGIRIFRPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453430
Record name 3-amino-6-bromopyrazine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-51-5
Record name 3-amino-6-bromopyrazine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17231-51-5
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-bromopyrazine-2-carbonitrile, a key intermediate in the synthesis of a wide range of biologically active molecules. This document details its known physical and chemical characteristics, provides experimental protocols for its use in synthesis, and visualizes a critical synthetic pathway.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyrazine core with amino, bromo, and nitrile functional groups, allows for diverse chemical modifications.[1] The compound typically appears as a yellow crystalline powder.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₃BrN₄[1][2][3][4]
Molecular Weight 199.01 g/mol [1][2][5]
CAS Number 17231-51-5[1][2][3][5][6]
Appearance Yellow crystalline powder[1]
Purity ≥95% - 97%[1][3]
Computed XLogP 1.1[2][7]
IUPAC Name This compound[2]
InChI InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)[2]
InChIKey XXCFWGIRIFRPER-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(N=C(C(=N1)N)C#N)Br[2]
Storage Temperature Room temperature to 0-8°C[1][3]

Experimental Protocols

The primary synthetic utility of this compound is as a precursor in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to generate diverse 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[8][9] This reaction is fundamental for creating libraries of compounds for drug discovery and agrochemical development.[1][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the arylation of this compound.[8]

  • Objective: To synthesize 3-amino-6-arylpyrazine-2-carbonitrile derivatives.

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

    • Sodium carbonate (Na₂CO₃) (2.0 eq.)

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a microwave vial, add this compound, the respective arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[8]

    • Evacuate and backfill the vial with nitrogen gas three times.[8]

    • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.[8]

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[8]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by silica gel column chromatography.[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling (Conventional Heating)

This protocol provides an alternative method using conventional heating.[9][10]

  • Objective: To synthesize 3-Amino-6-phenylpyrazine-2-carbonitrile.[9]

  • Materials:

    • This compound (1.0 eq.)

    • Phenylboronic acid (1.2 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq.)[9][10]

    • Triphenylphosphine (PPh₃) (0.04-0.1 eq.)[9][10]

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq.)[9][10]

    • Toluene/Ethanol/Water or 1,4-Dioxane/Water solvent system[9][10]

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and the carbonate base.[9][10]

    • Replace the atmosphere in the vessel with an inert gas (e.g., nitrogen or argon).[10]

    • In a separate flask, prepare the catalyst by dissolving the palladium source and phosphine ligand in the degassed organic solvent.[10]

    • Add the catalyst solution to the reaction vessel, followed by degassed water.[10]

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours.[9][10]

    • Monitor reaction progress by HPLC or TLC.[10]

    • Upon completion, perform an aqueous workup as described in Protocol 1.[10]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives via the Suzuki-Miyaura coupling reaction, a cornerstone in leveraging the synthetic potential of the title compound.

Suzuki_Miyaura_Workflow start Start: Reagents reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., Na₂CO₃) - Pd Catalyst (e.g., Pd(dppf)Cl₂) start->reagents Prepare inert_atm 2. Establish Inert Atmosphere (N₂) reagents->inert_atm add_solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert_atm->add_solvent heating 4. Heat Reaction (Microwave or Conventional) add_solvent->heating monitoring 5. Monitor Progress (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup 6. Aqueous Workup (Extraction) monitoring->workup Complete purification 7. Purify Product (Chromatography) workup->purification product End: Pure Product (3-Amino-6-arylpyrazine- 2-carbonitrile) purification->product

Suzuki-Miyaura cross-coupling experimental workflow.

References

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile (CAS: 17231-51-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-carbonitrile, a key building block in the synthesis of novel therapeutic agents and other functional organic molecules. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Data

PropertyValueReference
CAS Number 17231-51-5[3]
Molecular Formula C₅H₃BrN₄[3]
Molecular Weight 199.01 g/mol [3]
Appearance Yellow crystalline powder[1]
Purity ≥95% (HPLC)[1]
Storage Conditions 0-8°C[1]
Topological Polar Surface Area 75.6 Ų[3]
Monoisotopic Mass 197.95411 Da[3]
Predicted XlogP 1.1[3]

Safety Information:

This compound is classified as harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this compound.[3]

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye damageH318

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not widely reported, a plausible de novo synthesis can be adapted from the preparation of structurally similar pyrazine derivatives. This typically involves the condensation of diaminomaleonitrile with a suitable dicarbonyl compound.[4]

A general workflow for the synthesis of a related compound, 3-amino-6-phenylpyrazine-2-carbonitrile, from diaminomaleonitrile is presented below.

DAMN Diaminomaleonitrile Reaction Condensation DAMN->Reaction Phenylglyoxal Phenylglyoxal Monohydrate Phenylglyoxal->Reaction Product 3-Amino-6-phenylpyrazine-2-carbonitrile Reaction->Product Ethanol, Acetic Acid (cat.), Reflux

De novo synthesis of a 3-aminopyrazine-2-carbonitrile derivative.

The primary utility of this compound lies in its reactivity as a versatile intermediate. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies.[4] The amino group at the 3-position can also be readily functionalized, for instance, through acylation.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an arylboronic acid to generate 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[4]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Start 3-Amino-6-bromopyrazine- 2-carbonitrile + Arylboronic Acid Reagents Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O Start->Reagents Reaction Microwave Heating (120°C, 30-60 min) Reagents->Reaction Workup Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 3-Amino-6-arylpyrazine- 2-carbonitrile Purification->Product

Workflow for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Acylation of the 3-Amino Group

This protocol describes the acylation of the 3-amino group of a 3-amino-6-arylpyrazine-2-carbonitrile derivative.[4]

Materials:

  • 3-Amino-6-arylpyrazine-2-carbonitrile

  • Acyl chloride or carboxylic acid anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM), dry

Procedure:

  • Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq.) to the solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminopyrazine-2-carbonitrile scaffold is a recognized pharmacophore found in a variety of biologically active molecules.[4] Derivatives of this compound have shown significant promise as inhibitors of protein kinases, particularly Fibroblast Growth Factor Receptors (FGFRs).[5][6][7]

Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[5] The general mechanism of action for pyrazine-based FGFR inhibitors involves blocking the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation, differentiation, and migration.[5][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation FGF FGF Ligand FGF->FGFR Inhibitor Pyrazine Derivative (from 3-Amino-6-bromo pyrazine-2-carbonitrile) Inhibitor->FGFR

Simplified FGFR signaling pathway and inhibition by pyrazine derivatives.

The versatility of this compound in allowing for the exploration of diverse chemical space at the 6-position via Suzuki-Miyaura coupling makes it an invaluable tool for the optimization of potency, selectivity, and pharmacokinetic properties of potential FGFR inhibitors.[4]

Spectroscopic Data (Predicted)

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺198.96140
[M+Na]⁺220.94334
[M-H]⁻196.94684

Data from PubChemLite.[9]

Expected NMR Spectral Features:

  • ¹H NMR: A singlet corresponding to the proton on the pyrazine ring and a broad singlet for the amino protons. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: Resonances corresponding to the five carbon atoms of the pyrazine and nitrile groups. The carbon attached to the bromine atom would be expected to have a chemical shift in the range typical for bromo-substituted aromatic rings.

Expected IR Spectral Features:

  • N-H stretching vibrations for the primary amine.

  • C≡N stretching vibration for the nitrile group.

  • C=N and C=C stretching vibrations characteristic of the pyrazine ring.

  • C-Br stretching vibration.

This technical guide serves as a foundational resource for researchers working with this compound. The provided protocols and data aim to facilitate its use in the synthesis of novel compounds with potential therapeutic applications.

References

3-Amino-6-bromopyrazine-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its unique structure, featuring amino, bromo, and nitrile functional groups, makes it a versatile intermediate for synthesizing a wide range of bioactive molecules. This guide provides a comprehensive overview of its chemical properties and a detailed experimental protocol for its application in synthetic chemistry.

Core Properties of this compound

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.

PropertyDataCitations
Molecular Formula C₅H₃BrN₄[1][2][3][4][5]
Molecular Weight 199.01 g/mol [2][3][5][6]
CAS Number 17231-51-5[1][2][4][7]
Appearance Yellow crystalline powder[2]
Purity Typically ≥95% to 98%[1][2][5]
Storage Recommended at 0-8°C[2]

Synthetic Applications and Experimental Protocol

This compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[2] It also serves as a building block for novel pesticides and herbicides in agricultural chemistry.[2]

A common and powerful application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the introduction of various aryl groups at the 6-position of the pyrazine ring, leading to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[8][9]

Objective: To synthesize a 3-amino-6-arylpyrazine-2-carbonitrile derivative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 eq.)

  • Base, e.g., Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • Degassed solvents: 1,4-dioxane and water (4:1 v/v)

  • Microwave vial

  • Nitrogen gas supply

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[8]

  • Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[8]

  • Seal the vial tightly.

  • Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.[8]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

This protocol allows for the efficient generation of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives for further investigation in drug discovery and agrochemical research.

Experimental Workflow Visualization

The logical flow of the Suzuki-Miyaura cross-coupling reaction is depicted in the diagram below.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Purification reagents 1. Add Reactants to Vial: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent seal 4. Seal Vial solvent->seal heat 5. Microwave Heating (120°C, 30-60 min) seal->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Workup & Purification (Extraction, Chromatography) monitor->workup product Final Product: 3-Amino-6-arylpyrazine-2-carbonitrile workup->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

The Versatile Scaffold: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-6-bromopyrazine-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, synthesis strategies, and its significant role as a scaffold for developing potent kinase inhibitors, particularly targeting signaling pathways implicated in oncology.

Compound Identification and Synonyms

This compound is a versatile organic compound frequently utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its structure, featuring a pyrazine ring substituted with amino, bromo, and cyano groups, offers multiple reaction sites for chemical modification.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below, facilitating its identification across various chemical databases and supplier catalogs.

Identifier TypeValue
IUPAC Name This compound[2]
CAS Number 17231-51-5[2][3]
Molecular Formula C₅H₃BrN₄[3]
Molecular Weight 199.01 g/mol [2][3]
InChIKey XXCFWGIRIFRPER-FSHFIPFOCQ[3]
MDL Number MFCD06658300[3]
PubChem CID 11052611
Synonyms 2-amino-5-bromo-3-cyanopyrazine, 3-amino-6-bromo-2-pyrazinecarbonitrile, Pyrazinecarbonitrile, 3-amino-6-bromo-[2]

Synthesis and Derivatization: Experimental Protocols

Proposed De Novo Synthesis of the Pyrazine Core

This protocol is adapted from the synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile and outlines a potential route to the core scaffold through the condensation of diaminomaleonitrile (DAMN) with a suitable glyoxal derivative.

Protocol: Condensation of Diaminomaleonitrile [4]

  • Materials: Diaminomaleonitrile (DAMN), Bromoglyoxal (or a suitable precursor), Ethanol, Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and the bromoglyoxal derivative (1.0 eq.) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product can be collected by filtration and purified by recrystallization.

Derivatization via Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. This is a common strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.[4]

Protocol: Suzuki-Miyaura Coupling of this compound [4]

  • Materials: this compound, Arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water (degassed), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

    • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[6] Derivatives have shown significant potential in targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[6][7]

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling is a known driver in various cancers.[8] The 3-aminopyrazine core can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.[8]

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->RAF STAT->Nucleus Nucleus->Proliferation Inhibitor 3-Aminopyrazine Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Point of Inhibition
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling cascade is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[9] Inhibiting this pathway can starve tumors of the nutrients they need to grow and metastasize.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds SRC SRC VEGFR2->SRC PLCG PLCγ VEGFR2->PLCG PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK SRC->PLCG PKC PKC PLCG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis FAK->Angiogenesis Inhibitor 3-Aminopyrazine Derivative Inhibitor->VEGFR2 Inhibits

VEGFR Signaling Pathway and Point of Inhibition

Quantitative Data on Biological Activity

Recent studies have highlighted the potential of 3-aminopyrazine derivatives as potent FGFR inhibitors. The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against various cancer cell lines with FGFR abnormalities. While these are carboxamide derivatives, they share the core 3-aminopyrazine scaffold and provide valuable insights into the potential of this compound class.

CompoundCell LineFGFR AbnormalityIC₅₀ (µM)
18i NCI-H520FGFR1 amplification26.69
SNU-16FGFR2 amplification1.88
KMS-11FGFR3 translocation3.02
SW-780FGFR3 mutation2.34
MDA-MB-453FGFR4 amplification12.58
Data from: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as inhibitors of key oncogenic signaling pathways, such as FGFR and VEGFR, underscores its importance for researchers and drug development professionals in the field of oncology and beyond. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-carbonitrile, a key building block in medicinal and agricultural chemistry. The document details its chemical identity, physicochemical properties, and significant applications, with a focus on its utility in synthetic protocols for drug discovery and development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with amino, bromo, and cyano functional groups. These groups provide multiple reaction sites, making it a versatile intermediate for creating diverse molecular architectures.[1]

  • IUPAC Name: this compound[2]

  • Synonyms: 2-Amino-5-bromo-3-cyanopyrazine, 3-Amino-6-bromo-2-pyrazinecarbonitrile[2][3]

  • Chemical Structure:

    alt text

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning synthetic routes, purification procedures, and for understanding the compound's handling and storage requirements.

PropertyValueReference
CAS Number 17231-51-5[2][4]
Molecular Formula C₅H₃BrN₄[1][2]
Molecular Weight 199.01 g/mol [1][2][3]
Appearance Yellow crystalline powder[1]
Purity ≥95% to ≥97% (HPLC)[1][4]
Storage Conditions 0-8°C or Room Temperature[1][4]
InChIKey XXCFWGIRIFRPER-UHFFFAOYSA-N[2]
SMILES C1=C(N=C(C(=N1)N)C#N)Br[2][5]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1] Its applications span several key research areas:

  • Pharmaceutical Development: It is a foundational scaffold for developing novel therapeutic agents. Derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6][7] This makes the compound highly valuable in the design of anti-cancer drugs.[1]

  • Agrochemical Chemistry: The compound is used as a building block for new pesticides and herbicides, contributing to the development of more effective crop protection solutions.[1]

  • Material Science: It is also explored in the creation of novel materials that require specific chemical properties for enhanced durability and resistance.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This protocol details a representative synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[8][9][10]

Objective: To synthesize 3-Amino-6-phenylpyrazine-2-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.[10]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)[8][9]

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.05 eq. or Palladium(II) acetate, 0.02 eq.)[8][9]

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate, 2.0 eq.)[8][9]

  • Degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 ratio)[8][9]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[8][10]

Procedure:

  • To a microwave vial or reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).[8][9]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.[8][9]

  • Add the degassed solvent system (1,4-dioxane and water).[8][9]

  • Heat the reaction mixture with vigorous stirring. Depending on the setup, this can be done in a microwave reactor at 120°C for 30-60 minutes or conventionally at 80-100°C for 4-12 hours.[8][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.[9][10]

  • Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-amino-6-arylpyrazine-2-carbonitrile product.[9][10] Typical yields after purification range from 75-95%.[9]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Coupling_Workflow Workflow for Suzuki-Miyaura Synthesis start Starting Materials reagents This compound + Arylboronic Acid start->reagents reaction Suzuki-Miyaura Cross-Coupling Reaction reagents->reaction conditions Catalytic System catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., Na2CO3) conditions->catalyst catalyst->reaction workup Workup & Purification reaction->workup purification_steps Extraction Chromatography Recrystallization workup->purification_steps product Final Product: 3-Amino-6-arylpyrazine-2-carbonitrile purification_steps->product

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling synthesis.

References

An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile: Safety, Handling, and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 3-Amino-6-bromopyrazine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The information is compiled from publicly available safety data and research literature to ensure a high standard of accuracy and utility for laboratory and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃BrN₄PubChem[1]
Molecular Weight 199.01 g/mol PubChem[1]
CAS Number 17231-51-5Chem-Impex[2]
Appearance Yellow crystalline powderChem-Impex[2]
Purity ≥ 95% (HPLC)Chem-Impex[2]
Storage Temperature 0-8°CChem-Impex[2]
Synonyms 2-Amino-5-bromo-3-cyanopyrazinePubChem[1]

Hazard Identification and Safety Information

This compound is classified as hazardous. The following table summarizes its GHS classification and associated precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)IrritantDanger H302: Harmful if swallowed
Serious eye damage (Category 1)CorrosiveH318: Causes serious eye damage

Source: PubChem[1]

Precautionary Statements:

  • Prevention: P264, P270, P280

  • Response: P301+P317, P305+P354+P338, P317, P330

  • Disposal: P501

Source: PubChem[1]

Safe Handling and Storage

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling Procedures:

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 0-8°C.[2]

Experimental Protocols

While specific protocols for the direct use of this compound are application-dependent, it is commonly used as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize various derivatives. The following is a general experimental protocol for such a reaction.

Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate the vessel and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental Workflow Diagram:

G General Workflow for Suzuki-Miyaura Coupling A Combine Reactants: - this compound - Arylboronic acid - Palladium catalyst - Base B Establish Inert Atmosphere (Evacuate and backfill with N₂) A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Work-up (Cooling, extraction) E->F Upon completion G Purification (Column chromatography or recrystallization) F->G H Characterization of Product G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.

The inhibition of FGFR by aminopyrazine derivatives can block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are key drivers of tumor growth and survival.

FGFR Signaling Pathway Diagram:

G Simplified FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Transcription Gene Transcription AKT->Transcription MAPK->Transcription CellResponse Cell Proliferation, Survival, Migration Transcription->CellResponse Inhibitor 3-Aminopyrazine Derivative Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway.

Toxicological Information

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

Therapeutic Potential of 3-Amino-6-bromopyrazine-2-carbonitrile Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 3-Amino-6-bromopyrazine-2-carbonitrile and its analogs. The 3-aminopyrazine-2-carbonitrile scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This document details the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Analogs

A primary method for the synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile analogs is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction efficiently creates carbon-carbon bonds, allowing for the arylation of the pyrazine core.[3] The common starting material for this synthesis is the commercially available this compound, which is coupled with various arylboronic acids to generate a diverse library of derivatives.[1]

An alternative approach involves the de novo synthesis from diaminomaleonitrile (DAMN), which allows for the construction of the pyrazine ring through condensation with a phenylglyoxal derivative.[1] Further modifications, such as acylation or alkylation of the 3-amino group, can be performed to expand the chemical diversity of the synthesized analogs.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in several therapeutic areas, particularly in oncology and infectious diseases.[4][5]

Anticancer Activity: Kinase Inhibition

A significant area of investigation for these analogs is their potential as kinase inhibitors.[6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6]

Analogs of 3-aminopyrazine-2-carbonitrile have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[2][7][8] For instance, the 3-amino-pyrazine-2-carboxamide derivative, compound 18i , has demonstrated pan-FGFR inhibitory activity.[7] While not a carbonitrile, its structural similarity provides valuable insight.

Table 1: In Vitro Cytotoxicity of Compound 18i (a 3-amino-pyrazine-2-carboxamide analog) against various human tumor cell lines. [2]

Cell LineFGFR AberrationIC50 (µM)
NCI-H520FGFR1-amplification26.69
SNU-16FGFR2-amplification1.88
SW780FGFR3-fusion2.34
KMS-11FGFR3-fusion3.02
MDA-MB-453FGFR4 (Y367C)12.58

The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold has also been explored for the development of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a vital component of the DNA damage response pathway, and its inhibition can increase the sensitivity of cancer cells to chemotherapy.[5]

Table 2: CHK1 Inhibitory Activity of a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile analog. [9]

Compound IDCHK1 IC50 (nM)
CCT2447471.3
Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11] The most active compounds in one study were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 31.25 µg/mL.[10][11] These compounds were also found to be non-cytotoxic against human hepatocellular carcinoma cells (HepG2).[10][11]

Table 3: Antimycobacterial Activity of N-substituted 3-aminopyrazine-2-carboxamide analogs against M. tuberculosis H37Rv. [12][13]

Compound IDR' (Substitution on Phenyl Ring)MIC (µg/mL)
172,4-dimethoxyphenyl12.5

Mechanism of Action: Signaling Pathways

The primary mechanism of anticancer action for many 3-Amino-6-arylpyrazine-2-carbonitrile analogs is the inhibition of protein kinases, which disrupts downstream signaling pathways essential for cancer cell proliferation and survival.

FGFR Signaling Pathway Inhibition

FGFR inhibitors based on the 3-aminopyrazine scaffold act by blocking the activation of the receptor and its downstream signaling cascades, such as the MAPK and AKT pathways.[7][14]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates AKT AKT FGFR->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription Inhibitor 3-Amino-6-arylpyrazine -2-carbonitrile Analog Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-Amino-6-arylpyrazine-2-carbonitrile analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[1]

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials: This compound Arylboronic Acid Catalyst & Base Reaction Suzuki-Miyaura Coupling (Microwave, 120°C) Start->Reaction Workup Workup: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product 3-Amino-6-arylpyrazine- 2-carbonitrile Analog Purification->Product Characterization Characterization: NMR, Mass Spectrometry Product->Characterization

Caption: General experimental workflow for the synthesis and evaluation of 3-Amino-6-arylpyrazine-2-carbonitrile analogs.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][15]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of approximately 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

In Vitro Kinase Inhibition Assay (Example: FGFR)

This is a general procedure to determine the IC50 values of compounds against specific kinases.[13]

Materials:

  • Recombinant kinase (e.g., FGFR1)

  • Kinase substrate

  • ATP

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced.

  • Read the luminescence or fluorescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response curves to a suitable model.

Antimycobacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

Materials:

  • Mycobacterial strain (e.g., M. tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9)

  • Test compound

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the mycobacterial strain.

  • Incubate the plates at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.

Conclusion

This compound analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their activity as potent kinase inhibitors and antimycobacterial agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to facilitate these research endeavors.

References

The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted aminopyrazines, from their initial synthesis in the annals of organic chemistry to their prominent role in modern medicine. We delve into the pivotal discoveries, key molecular milestones, and the intricate mechanisms of action that have established this class of compounds as a cornerstone of therapeutic innovation. This document provides a comprehensive overview, including detailed experimental protocols for seminal syntheses, quantitative biological data, and visual representations of critical signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

A Historical Odyssey: From Obscure Syntheses to Lifesaving Medications

The story of substituted aminopyrazines is not one of a single breakthrough but rather an evolution of scientific understanding. The pyrazine ring itself was first synthesized in 1855, but it was the introduction of the amino substituent that unlocked its profound biological potential.

A pivotal moment in this journey was the synthesis of Pyrazinamide (PZA) in 1936.[1] Initially overlooked, its potent anti-tuberculosis activity was not recognized until 1952.[1] This discovery was serendipitous, arising from research into nicotinamide analogs and marking a significant turning point in the fight against tuberculosis.[1] PZA's unique ability to target dormant mycobacteria within acidic environments revolutionized treatment regimens and remains a first-line therapy to this day.

The mid-20th century saw the emergence of other critical substituted aminopyrazines. Amiloride , a potassium-sparing diuretic, was developed in 1967.[2] Its discovery stemmed from a systematic investigation into non-steroidal antikaluretic agents, leading to a compound that selectively blocks the epithelial sodium channel (ENaC) in the kidneys.[3][4] Shortly after, Triamterene , another ENaC inhibitor with a pteridine ring system structurally related to aminopyrazines, was introduced, further solidifying the therapeutic importance of this mode of action.[5]

The latter half of the 20th century and the early 21st century witnessed the expansion of substituted aminopyrazines into oncology. The approval of Bortezomib in 2003 for the treatment of multiple myeloma was a landmark achievement.[6] This dipeptidyl boronic acid, which features a pyrazine moiety, is a potent and reversible inhibitor of the 26S proteasome, a key regulator of intracellular protein degradation.[7] Its development highlighted the versatility of the aminopyrazine scaffold in targeting fundamental cellular processes beyond microbial infections and ion channel modulation.

Key Milestones in the Development of Substituted Aminopyrazines

YearMilestoneSignificance
1936 First synthesis of Pyrazinamide.[1]Laid the chemical foundation for a future cornerstone of tuberculosis therapy.
1952 Discovery of Pyrazinamide's anti-tuberculosis activity.[1]Revolutionized tuberculosis treatment by targeting persistent mycobacteria.
1967 Development of Amiloride.[2]Introduced a new class of potassium-sparing diuretics by targeting the epithelial sodium channel (ENaC).
1972 Widespread clinical use of Pyrazinamide begins.[8]Solidified its role as a first-line anti-tuberculosis drug.
2003 FDA approval of Bortezomib.[6]Expanded the therapeutic application of aminopyrazine-containing drugs into oncology with a novel mechanism of action.

Experimental Protocols: Synthesizing the Core Scaffolds

The synthesis of substituted aminopyrazines has evolved, with modern methods offering improved yields and efficiency. Below are detailed protocols for the synthesis of key historical and contemporary aminopyrazines, providing a practical resource for researchers.

Synthesis of 2-Aminopyrazine

A foundational precursor for many substituted aminopyrazines, 2-aminopyrazine can be synthesized from 2-chloropyrazine.

Procedure:

A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175°C for three hours.[9] After cooling, the solvent and excess reactants are removed under diminished pressure. The resulting crystalline brown residue is taken up in hot benzene. The solution is then filtered to remove any resinous material and cooled to 5°C. The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried.[9] This method yields 2-aminopyrazine with a melting point of 110-115°C.[9]

Synthesis of Pyrazinamide

The synthesis of the anti-tuberculosis drug pyrazinamide can be achieved through the amidation of pyrazinoic acid.

Procedure:

Pyrazinecarboxylic acid is used as the starting material. The synthesis proceeds through acylation, amidation, and alkylation steps to yield various pyrazinamide derivatives.[10] A common method involves converting pyrazinecarboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with ammonia to form the amide.[11]

A more direct, single-step process involves heating a pyrazine-2,3-dicarboxylic acid compound with urea.[12] For example, an equimolecular mixture of the mono-ammonium salt of pyrazine-2,3-dicarboxylic acid and urea is heated. The temperature is maintained until the reaction is substantially complete, at which point the reaction mixture is a solution. The hot liquid is decanted from any solids, cooled to 5°C, and the pyrazinamide that crystallizes out is filtered off.[12]

Synthesis of Amiloride and Triamterene

The synthesis of these diuretics involves the construction of their respective heterocyclic ring systems.

Triamterene Synthesis:

Triamterene (2,4,7-triamino-6-phenylpteridine) is synthesized by reacting guanidine with malonodinitrile to give 2,4,6-triaminopyrimidine.[1] This intermediate undergoes nitrosation with nitric acid to form 5-nitroso-2,4,6-triaminopyrimidine. Finally, condensation of the nitroso compound with benzyl cyanide in the presence of sodium methoxide leads to the cyclization and formation of triamterene.[1]

Synthesis of Bortezomib

The synthesis of this complex molecule is a multi-step process.

Procedure:

A convergent synthesis approach is often employed. One key step involves the coupling of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate.[13] This is followed by deprotection and hydrolysis steps to yield bortezomib.[13] The synthesis requires careful control of stereochemistry to obtain the desired biologically active isomer.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of substituted aminopyrazines are mediated through diverse and specific molecular mechanisms.

Pyrazinamide: A Prodrug Targeting Mycobacterium tuberculosis

Pyrazinamide is a prodrug that is inactive until it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[14][15] POA disrupts multiple cellular processes in M. tuberculosis, particularly in the acidic environment of caseous necrosis.[14] Its proposed mechanisms of action include:

  • Disruption of membrane potential and energy production. [14]

  • Inhibition of fatty acid synthase I (FAS I). [14]

  • Inhibition of trans-translation by binding to the ribosomal protein S1 (RpsA). [8]

  • Inhibition of coenzyme A biosynthesis by targeting the aspartate decarboxylase PanD. [8]

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA (intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion Membrane Membrane Potential & Energy Production POA->Membrane Disruption FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Inhibition of trans-translation PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition of CoA biosynthesis

Mechanism of Action of Pyrazinamide.
Amiloride and Triamterene: Blockers of the Epithelial Sodium Channel (ENaC)

Amiloride and triamterene exert their diuretic and potassium-sparing effects by directly blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the kidney.[3][4][15][16][17][18][19] This blockade inhibits the reabsorption of sodium ions from the tubular fluid into the bloodstream. The reduced sodium influx leads to a decrease in the electrochemical gradient that drives potassium secretion, thus resulting in potassium retention.[3][4]

ENaC_Blockade cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitium Na_ion Na+ ENaC Epithelial Sodium Channel (ENaC) Na_ion->ENaC Influx Na_intracellular Intracellular Na+ ENaC->Na_intracellular NaK_pump Na+/K+ ATPase Na_intracellular->NaK_pump Amiloride Amiloride / Triamterene Amiloride->ENaC Blockade

Blockade of the Epithelial Sodium Channel (ENaC).
Bortezomib: Targeting the Proteasome in Cancer Cells

Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[7][20] In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to a cascade of events that promote apoptosis. A key pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20][21] By preventing the degradation of the inhibitory protein IκB, bortezomib keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-survival genes.[20]

Bortezomib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction of Apoptosis IkB IκB IkB->Proteasome Degradation NFkB_active NF-κB (active) IkB->NFkB_active Inhibition NFkB_inactive NF-κB (inactive) NFkB_inactive->NFkB_active Activation Transcription Transcription of Pro-survival Genes NFkB_active->Transcription Transcription->Apoptosis Inhibition of Apoptosis

Bortezomib's Inhibition of the NF-κB Pathway.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for prominent substituted aminopyrazines, highlighting their potency and selectivity.

Table 1: Anti-mycobacterial Activity of Pyrazinamide

CompoundOrganismMIC (μg/mL)Condition
PyrazinamideM. tuberculosis6 - 50Acidic pH (5.5)

Note: Pyrazinamide is largely inactive at neutral pH.[1]

Table 2: Inhibition of Epithelial Sodium Channel (ENaC) by Diuretics

CompoundChannelIC50 (μM)
AmilorideENaC~0.1
Amilorideδβγ ENaC2.6
TriamterenerENaC5 (-90 mV)
TriamterenerENaC10 (-40 mV)
BenzamilENaCVaries by subtype
PhenamilENaCVaries by subtype

Data from various sources, including[2][8][22][23][24][25].

Table 3: Anti-proliferative Activity of Bortezomib in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Multiple Myeloma (MM) cell linesMultiple Myeloma<50
MCF-7Breast Cancer50
H460Non-small cell lung cancer100
PC-3Prostate Cancer20-100
Feline injection site sarcoma (various)Sarcoma17.46 - 21.38

Data from various sources, including[6][26][27].

Conclusion and Future Directions

The journey of substituted aminopyrazines from their early synthesis to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. The diverse biological activities of this class of compounds, from anti-infectives to diuretics and anti-cancer agents, underscore the remarkable versatility of the aminopyrazine scaffold.

Future research in this area holds immense promise. The development of novel aminopyrazine derivatives with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor. Furthermore, the elucidation of novel mechanisms of action and the identification of new therapeutic targets for this privileged scaffold will undoubtedly lead to the next generation of life-saving medicines. This technical guide serves as a comprehensive resource to inform and inspire further innovation in the dynamic field of substituted aminopyrazine drug discovery.

References

The 3-Aminopyrazine-2-carbonitrile Scaffold: A Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazine-2-carbonitrile core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile scaffold for the development of novel therapeutic agents targeting a wide range of diseases, including cancer and infectious diseases.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important pharmacophore, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of 3-aminopyrazine-2-carbonitrile and its derivatives is adaptable, primarily involving cyclization reactions to form the pyrazine ring and subsequent functional group transformations.[3]

A prevalent and effective method for constructing the pyrazine ring is through the condensation of α-dicarbonyl compounds with 1,2-diamines.[3] For instance, the condensation of an α-dicarbonyl compound with an aminonitrile, such as diaminomaleonitrile (DAMN), is a common strategy.[1] Another key approach is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles.[3]

Once the core scaffold is synthesized, it can be further modified. The amino and cyano groups on the pyrazine ring serve as versatile handles for chemical diversification, allowing for the exploration of structure-activity relationships (SAR).[2] Common modifications include acylation of the 3-amino group and Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl substituents.[4][5]

Key Therapeutic Applications

Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and as antimycobacterial agents.[1]

Oncology: Kinase Inhibition

The aminopyrazine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.[1][6] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[5] The planar pyrazine ring can act as a bioisostere for other aromatic systems and its nitrogen atoms often serve as hydrogen bond acceptors, which is critical for binding to the hinge region of kinases.[2]

Key kinase targets that have been successfully modulated by derivatives of this scaffold include:

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a known driver in various cancers. Several 3-aminopyrazine-2-carbonitrile derivatives have been identified as potent inhibitors of FGFRs, demonstrating anti-proliferative activity in cancer cell lines.[1][5][7]

  • Checkpoint Kinase 1 (CHK1) : CHK1 is a critical component of the DNA damage response (DDR) pathway. Its inhibition can sensitize cancer cells to chemotherapy. The 3-aminopyrazine-2-carbonitrile scaffold has been utilized to develop potent and selective CHK1 inhibitors.[1]

  • Cyclin-Dependent Kinase 9 (CDK9) : CDK9 is involved in the regulation of transcription. Derivatives of the 3-aminopyrazine scaffold have been shown to inhibit the CDK9 signaling pathway.[2]

  • c-Met and VEGFR-2 : These receptor tyrosine kinases play crucial roles in tumor angiogenesis, invasion, and metastasis. Dual inhibition of these pathways is a promising anticancer strategy, and 3-aminopyrazine derivatives have been explored for this purpose.[2]

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents.[1][8] Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against Mycobacterium tuberculosis.[1][8][9] The mechanism of action of these compounds against mycobacteria is an active area of research, with potential targets including enzymes involved in cell wall biosynthesis or other essential cellular processes.[1] Some studies have investigated their potential to inhibit prolyl-tRNA synthetase (ProRS) in mycobacteria.[8]

Quantitative Data

The following tables summarize key quantitative data from the synthesis and biological evaluation of various 3-aminopyrazine-2-carbonitrile derivatives.

Table 1: In Vitro Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives [10]

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)
17 2,4-dimethoxyphenyl12.546
8 4-methylbenzyl> 250> 1000
9 4-chlorobenzyl125476
10 4-fluorobenzyl> 250> 1000
16 4-methoxyphenyl250975
20 4-(trifluoromethyl)phenyl62.5222

Table 2: In Vitro Anticancer Activity of FGFR Inhibitor 18i [5][11]

Cell LineIC50 (µM)
NCI-H52026.69
SNU-161.88
KMS-113.02
SW-7802.34
MDA-MB-45312.58

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by these compounds and the workflows for their synthesis and evaluation is crucial for understanding their mechanism of action and development process.

G cluster_0 Synthesis of Core Scaffold Phenylglyoxal Phenylglyoxal Condensation Condensation Phenylglyoxal->Condensation Diaminomaleonitrile Diaminomaleonitrile Diaminomaleonitrile->Condensation 3-Amino-6-phenylpyrazine-2-carbonitrile 3-Amino-6-phenylpyrazine-2-carbonitrile Condensation->3-Amino-6-phenylpyrazine-2-carbonitrile

Caption: General synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile.[1]

G cluster_1 CDK9 Signaling Pathway CDK9/Cyclin T\n(P-TEFb) CDK9/Cyclin T (P-TEFb) Phosphorylation Phosphorylation CDK9/Cyclin T\n(P-TEFb)->Phosphorylation RNA Polymerase II RNA Polymerase II RNA Polymerase II->Phosphorylation Transcription Elongation Transcription Elongation Phosphorylation->Transcription Elongation Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) Transcription Elongation->Oncogenes (e.g., MYC) Anti-apoptotic proteins (e.g., Mcl-1) Anti-apoptotic proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic proteins (e.g., Mcl-1)->Apoptosis Inhibition 3-Aminopyrazine\nDerivative 3-Aminopyrazine Derivative 3-Aminopyrazine\nDerivative->CDK9/Cyclin T\n(P-TEFb) Inhibition

Caption: Inhibition of the CDK9 signaling pathway by a 3-aminopyrazine derivative.[2]

G cluster_2 c-Met/VEGFR-2 Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor PI3K/AKT Pathway PI3K/AKT Pathway c-Met Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway VEGF VEGF VEGFR-2 Receptor VEGFR-2 Receptor VEGF->VEGFR-2 Receptor VEGFR-2 Receptor->PI3K/AKT Pathway VEGFR-2 Receptor->RAS/MAPK Pathway Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis PI3K/AKT Pathway->Cell Proliferation,\nSurvival, Angiogenesis RAS/MAPK Pathway->Cell Proliferation,\nSurvival, Angiogenesis 3-Aminopyrazine\nDerivative 3-Aminopyrazine Derivative 3-Aminopyrazine\nDerivative->c-Met Receptor Inhibition 3-Aminopyrazine\nDerivative->VEGFR-2 Receptor Inhibition

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.[2]

G cluster_3 In Vitro Anticancer Screening Workflow Seed cancer cells\nin 96-well plate Seed cancer cells in 96-well plate Incubate for 24 hours Incubate for 24 hours Seed cancer cells\nin 96-well plate->Incubate for 24 hours Add 3-aminopyrazine\nderivatives Add 3-aminopyrazine derivatives Incubate for 24 hours->Add 3-aminopyrazine\nderivatives Incubate for 48-72 hours Incubate for 48-72 hours Add 3-aminopyrazine\nderivatives->Incubate for 48-72 hours Add MTT or similar reagent Add MTT or similar reagent Incubate for 48-72 hours->Add MTT or similar reagent Measure absorbance Measure absorbance Add MTT or similar reagent->Measure absorbance Calculate cell viability\nand IC50 values Calculate cell viability and IC50 values Measure absorbance->Calculate cell viability\nand IC50 values

Caption: A typical workflow for the in vitro screening of anticancer drug candidates.[2]

Experimental Protocols

This section provides detailed experimental procedures for key synthetic steps and biological assays.

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides (General Procedure)[9][12]

Two primary procedures are employed for this transformation:

Procedure A:

  • The starting 3-aminopyrazine-2-carboxylic acid is dissolved in methanol and cooled to 0 °C.

  • Concentrated H₂SO₄ is added, and the reaction is stirred at room temperature for 48 hours.

  • The resulting methyl ester is then reacted with a substituted benzylamine in the presence of NH₄Cl in methanol in a microwave reactor at 130 °C for 40 minutes.

Procedure B:

  • The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in DMSO.

  • The reaction mixture is allowed to react for 5-10 minutes until CO₂ evolution ceases.

  • The appropriate benzylamine, alkylamine, or aniline is then added.

  • The reaction mixture is heated in a microwave reactor at 120 °C for 30 minutes.

Acylation of the 3-amino group[3][4]
  • Dissolve the 3-amino-6-arylpyrazine-2-carbonitrile (1.0 eq.) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (as a base).

  • Add the desired acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction[4][5]
  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)[2]
  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment : Add serial dilutions of the test compounds (dissolved in DMSO) to the wells.

  • Incubation : Incubate the plates for an additional 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[8]
  • Compound Preparation : Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Bacterial Inoculum : Add a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) to each well.

  • Incubation : Incubate the plates at 37°C for a defined period (e.g., 7 days).

  • Alamar Blue Addition : Add Alamar Blue solution to each well.

  • Incubation : Incubate for an additional 24 hours.

  • Result Interpretation : A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The 3-aminopyrazine-2-carbonitrile scaffold is a highly valuable and synthetically accessible pharmacophore in modern medicinal chemistry.[2][7] The diverse biological activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as novel antimycobacterial agents, underscore its importance.[1][2] The detailed protocols and compiled data presented in this guide provide a solid foundation for researchers aiming to explore and exploit the therapeutic potential of this promising molecular framework. Further investigation into the structure-activity relationships of this scaffold is warranted to develop next-generation therapeutics with improved potency, selectivity, and safety profiles.[2]

References

The Strategic Application of 3-Amino-6-bromopyrazine-2-carbonitrile in the Development of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 3-amino-6-bromopyrazine-2-carbonitrile, has emerged as a privileged starting material in the design and synthesis of novel kinase inhibitors. Its inherent structural features, including a reactive bromine atom amenable to cross-coupling reactions and strategically positioned nitrogen atoms for hydrogen bonding, make it an ideal core for developing potent and selective inhibitors of key kinases implicated in cancer and other diseases. This technical guide provides an in-depth overview of the utilization of this scaffold in the development of kinase inhibitors, with a particular focus on Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1). This document details synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, outlines experimental protocols for biological evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Versatility of the 3-Aminopyrazine-2-carbonitrile Scaffold

The 3-aminopyrazine-2-carbonitrile core is a key pharmacophore found in a variety of biologically active molecules.[1] The presence of the bromine atom at the 6-position in this compound provides a crucial handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the systematic exploration of chemical space to optimize inhibitor potency and selectivity. Derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, which are critical targets in oncology.[1][4]

Synthetic Strategies for Derivatization

The primary method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction. This versatile palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazine ring and various aryl or heteroaryl boronic acids, leading to a diverse library of 6-substituted-3-aminopyrazine-2-carbonitrile derivatives.[2][3][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives from this compound and a variety of arylboronic acids.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 equivalent), the respective arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 (v/v) ratio.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.

Kinase Inhibition and Structure-Activity Relationship (SAR)

Derivatives of this compound have been extensively investigated as inhibitors of several kinase families, with notable success against FGFR and CHK1. The following tables summarize the quantitative SAR data for representative compounds.

Table 1: Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives against FGFR Kinases[4]
CompoundR Group at 6-positionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18d (morpholin-4-yl)methylene-600480-
18g pyrrol-1-ylmethylene-380--
18i methyl-thiomorpholine 1,1-dioxide-150--
18l Substituted aryl-550380-

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. A lower IC50 value indicates a more potent inhibitor.

Table 2: Inhibitory Activity of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives against CHK1
CompoundCHK1 IC50 (nM)Cellular Checkpoint Abrogation IC50 (nM)
8 < 10< 100
9 < 10< 100
11 --
12 --

Note: Cellular checkpoint abrogation IC50 refers to the concentration required to overcome the G2/M cell cycle checkpoint induced by a DNA damaging agent.

Biological Evaluation Protocols

The biological activity of kinase inhibitors derived from this compound is typically assessed through a combination of in vitro biochemical assays and cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR)[1]

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., FGFR1, FGFR2, FGFR3)

  • Peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (serially diluted)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, the peptide substrate, and the test compound solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative activity of the compounds in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR or CHK1 dependency)

  • Cell culture medium and supplements

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design. Furthermore, visualizing the experimental workflow provides a clear overview of the drug discovery process.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Aminopyrazine-2-carbonitrile Derivative Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-aminopyrazine-2-carbonitrile derivatives.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Sensing CHK1 CHK1 ATR->CHK1 Activation CDC25 CDC25 CHK1->CDC25 Inhibition CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activation Cell_Cycle_Arrest G2/M Arrest CDK1_CyclinB->Cell_Cycle_Arrest Progression to Mitosis Inhibitor 3-Aminopyrazine-2-carbonitrile Derivative Inhibitor->CHK1 Inhibition Experimental_Workflow Start 3-Amino-6-bromopyrazine -2-carbonitrile Synthesis Suzuki-Miyaura Coupling Start->Synthesis Library Derivative Library Synthesis->Library Biochemical_Assay In Vitro Kinase Inhibition Assay Library->Biochemical_Assay Cell_Assay Cell Proliferation Assay Library->Cell_Assay SAR SAR Analysis & Lead Optimization Biochemical_Assay->SAR Cell_Assay->SAR SAR->Synthesis Iterative Design Lead Lead Compound SAR->Lead

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-Amino-6-bromopyrazine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a pivotal building block in modern drug discovery, this technical guide delves into the synthesis, biological activities, and therapeutic applications of 3-Amino-6-bromopyrazine-2-carbonitrile and its derivatives. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

The 3-aminopyrazine-2-carbonitrile core is a recognized pharmacophore, and its 6-bromo substituted analog, this compound, has emerged as a particularly valuable and versatile starting material in medicinal chemistry.[1][2] Its unique electronic properties and strategically positioned functional groups—an amino group, a cyano moiety, and a reactive bromine atom—provide a foundation for the synthesis of diverse molecular libraries with a wide range of biological activities.[3] This guide will explore its application in the development of novel therapeutic agents, with a primary focus on oncology and infectious diseases.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its close analogs is crucial for its application in synthesis.

PropertyThis compound3-Amino-6-chloropyrazine-2-carbonitrile3-Amino-6-phenylpyrazine-2-carbonitrile
CAS Number 17231-51-5[4][5][6]17231-50-4[4]50627-25-3[4]
Molecular Formula C₅H₃BrN₄[4][5]C₅H₃ClN₄[4]C₁₁H₈N₄[4]
Molecular Weight 199.01 g/mol [4][5]154.56 g/mol [4]196.21 g/mol [4]
Appearance Yellow crystalline powder[4]Not specifiedNot specified
Purity ≥ 95% (HPLC)[4]Not specified≥ 95% (HPLC)[4]
Storage Conditions 0-8°C[4]Not specifiedNot specified

Synthetic Strategies and Experimental Protocols

The bromine atom at the 6-position of this compound serves as a convenient handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Aryl Diversification

A widely employed and highly versatile method for generating a library of 6-aryl substituted pyrazine derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the introduction of a vast array of (hetero)aryl groups, enabling extensive structure-activity relationship (SAR) studies.[1]

Suzuki_Miyaura_Coupling cluster_edge reagents Arylboronic Acid, Pd(dppf)Cl₂, Na₂CO₃, 1,4-Dioxane/H₂O, 120°C (µW) start_product_edge reagents->start_product_edge start This compound product 3-Amino-6-arylpyrazine-2-carbonitrile start->product

General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Derivatives [1]

  • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

De Novo Synthesis of the Pyrazine Core

An alternative approach involves the construction of the pyrazine ring from acyclic precursors. This de novo synthesis is particularly useful for creating specific analogs where the desired substituent at the 6-position is incorporated from the start. A common method involves the condensation of diaminomaleonitrile (DAMN) with a glyoxal derivative.[1][2]

De_Novo_Synthesis reagents Condensation, Ethanol, Acetic Acid (cat.), Reflux product 3-Amino-6-phenylpyrazine-2-carbonitrile reagents->product start1 Diaminomaleonitrile start1->product start2 Phenylglyoxal start2->product

De novo synthesis of the pyrazine core.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile [1]

  • Dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as kinase inhibitors in oncology and as antimicrobial agents.[2][3]

Oncology: Kinase Inhibition

The aminopyrazine scaffold is a privileged structure for the design of potent and selective kinase inhibitors.[2] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[7] Derivatives of this compound have been investigated as inhibitors of several key kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Checkpoint Kinase 1 (CHK1).[1][2][7]

Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.[4][8] Similarly, VEGFRs play a crucial role in tumor angiogenesis.[7] CHK1 is a key component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy.[2]

Kinase_Inhibition_Pathway cluster_cell cluster_nucleus Receptor FGFR / VEGFR Signaling Downstream Signaling (e.g., MAPK, AKT) Receptor->Signaling Response Cell Proliferation, Angiogenesis, Survival Signaling->Response Inhibitor 3-Aminopyrazine Derivative Inhibitor->Receptor DNADamage DNA Damage CHK1 CHK1 DNADamage->CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle Inhibitor2 3-Aminopyrazine Derivative Inhibitor2->CHK1

Inhibition of key signaling pathways by 3-aminopyrazine derivatives.

Quantitative Biological Activity of Kinase Inhibitors

While a comprehensive SAR is beyond the scope of this guide, the following table summarizes representative data for 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18i 1.91.11.50.9
BGJ398 0.91.41.060
Data for compound 18i, a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative, and the known FGFR inhibitor BGJ398 are presented for comparison.[9]
Antimicrobial Activity

Derivatives of 3-aminopyrazine have also been explored for their potential as antimicrobial agents.[4] Notably, certain 3-benzylaminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][10] The emergence of drug-resistant strains of M. tuberculosis highlights the urgent need for new antimycobacterial agents, and the 3-aminopyrazine scaffold represents a promising starting point for their development.[2][10]

Antimycobacterial Activity of Pyrazine Derivatives

CompoundRMIC (µM) vs. M. tuberculosis H37Rv
Pyrazinamide -25
8 4-methylbenzyl6
9 4-aminobenzyl62.5
MIC (Minimum Inhibitory Concentration) values for pyrazinamide and two 3-benzylaminopyrazine-2-carboxamide derivatives.[10]

Experimental Workflow for In Vitro Evaluation

The biological evaluation of newly synthesized this compound derivatives typically follows a standardized workflow to assess their potential as therapeutic agents.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assays (e.g., Antiproliferative) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Lead Optimization SAR->Lead

A typical workflow for the synthesis and in vitro evaluation of drug candidates.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [7]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, particularly as kinase inhibitors and antimicrobial agents, underscores its importance in modern drug discovery.[3][7] This technical guide provides a foundational understanding of the synthesis, properties, and applications of this key building block, with the aim of facilitating further research and development of novel therapeutics based on the 3-aminopyrazine core. The detailed protocols and compiled data herein serve as a practical resource for scientists working to address unmet medical needs in areas such as oncology and infectious diseases.[8]

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Amino-6-bromopyrazine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly as kinase inhibitors.[1][2] The protocols outlined below are intended to serve as a comprehensive guide for the efficient synthesis of a diverse library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used palladium-catalyzed method for the formation of carbon-carbon bonds.[3][4] Its broad functional group tolerance and relatively mild reaction conditions make it an ideal method for the late-stage functionalization of complex molecules in drug discovery programs. The 3-aminopyrazine-2-carbonitrile scaffold is a key pharmacophore in many biologically active molecules.[1] Arylation at the 6-position of this scaffold via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.[1]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueReference
Molecular Formula C₅H₃BrN₄[5][6][7]
Molecular Weight 199.01 g/mol [5][6]
Appearance Yellow crystalline powder[2]
CAS Number 17231-51-5[5][6][7][8]
Purity ≥ 95% - 97%[2][6]
Storage 0-8°C or Room Temperature[2][6]

Suzuki-Miyaura Cross-Coupling: Optimized Reaction Parameters

The following table summarizes the optimized parameters for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These parameters are a general guideline and may require further optimization depending on the specific boronic acid used.

ParameterRecommended RangeNotes
Reactant Ratio (Bromopyrazine:Boronic Acid) 1 : 1.1 - 1.5An excess of the boronic acid is often used to drive the reaction to completion.[9]
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄Catalyst selection can significantly impact reaction efficiency.[9]
Catalyst Loading 0.5 - 5 mol%Higher loadings may be necessary for less reactive substrates.[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄The choice and amount of base are critical for the catalytic cycle.[9]
Base (Equivalents) 2.0 - 3.0A sufficient excess is needed to neutralize the acid formed during the reaction.[9]
Solvent System 1,4-Dioxane/Water, Toluene/Ethanol/WaterThe solvent must be appropriate for the reaction temperature and solubility of reactants.[1][9][10]
Reaction Temperature 80 - 120°CThe optimal temperature depends on the catalyst, solvent, and substrates.[1][9]
Reaction Time 30 minutes - 24 hoursReaction time will vary with scale, temperature, and catalyst efficiency.[1][9]
Typical Yield (after purification) 75 - 95%Yields are highly dependent on the optimization of all reaction parameters.[9]

Experimental Protocols

Two detailed protocols for the Suzuki-Miyaura cross-coupling of this compound are provided below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

Objective: To synthesize 3-Amino-6-arylpyrazine-2-carbonitrile from this compound and an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[9]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a minimal amount of degassed 1,4-dioxane.[9][10]

  • Add the catalyst solution to the reaction flask via syringe, followed by additional degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[9]

  • Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.[9]

  • Separate the organic layer and wash it with water and then brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired 3-amino-6-arylpyrazine-2-carbonitrile.[9]

Protocol 2: Microwave-Assisted Synthesis

Objective: To rapidly synthesize 3-Amino-6-arylpyrazine-2-carbonitrile using microwave irradiation.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial

  • Microwave reactor

  • Ethyl acetate

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the respective arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).[1]

  • Evacuate and backfill the vial with nitrogen gas three times.[1]

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 30-60 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and proceed with aqueous work-up as described in Protocol 1 (steps 9-11).[1]

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling A Reactant & Catalyst Setup B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating & Stirring (Conventional or Microwave) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Chromatography/Recrystallization) F->G H Product Characterization (NMR, MS) G->H

Caption: A flowchart of the Suzuki-Miyaura cross-coupling experimental workflow.

G Catalytic Cycle of Suzuki-Miyaura Reaction A Pd(0)L₂ (Active Catalyst) C Ar-Pd(II)L₂-X A->C Ar-X B Oxidative Addition E Ar-Pd(II)L₂-Ar' C->E Ar'B(OR)₂ Base D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination R1 Ar-X R2 Ar'B(OR)₂ Base Base

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper handling and storage of the palladium catalyst. Use fresh catalyst if necessary.
Insufficient baseIncrease the amount of base or use a stronger base like K₃PO₄.[9]
Low reaction temperatureIncrease the reaction temperature in increments of 10°C.[9]
Presence of oxygenEnsure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.[9]
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid, but avoid a large excess. Ensure efficient stirring.
Debromination of starting materialThis can be promoted by certain catalysts and conditions. Screening different palladium sources and ligands may be necessary.

By following these detailed protocols and considering the provided optimization parameters, researchers can confidently and efficiently synthesize a wide array of 3-amino-6-arylpyrazine-2-carbonitrile derivatives for their drug discovery and development programs.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Amino-6-arylpyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-6-arylpyrazine-2-carbonitriles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The pyrazine scaffold is a key pharmacophore, and its derivatives have shown promise as kinase inhibitors for cancer therapy and as antimycobacterial agents.[1][2]

Two primary palladium-catalyzed strategies for the synthesis and diversification of the 3-amino-6-arylpyrazine-2-carbonitrile scaffold are presented: the Suzuki-Miyaura cross-coupling reaction and a de novo synthesis approach. These methods offer versatile routes to a library of derivatives for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

Synthetic Strategies

The synthesis of 3-amino-6-arylpyrazine-2-carbonitriles can be efficiently achieved through modern organic chemistry techniques. The choice of strategy often depends on the availability of starting materials and the desired diversity of the final products.

Strategy 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used palladium-catalyzed method for the formation of carbon-carbon bonds.[4][5] This approach is particularly effective for the arylation of heterocyclic systems and is the preferred method for generating a library of compounds with diverse aryl groups at the 6-position of the pyrazine ring.[3] The reaction typically involves the coupling of a halogenated pyrazine precursor, such as 3-amino-6-bromopyrazine-2-carbonitrile, with an arylboronic acid in the presence of a palladium catalyst and a base.[4][6]

A general workflow for this synthetic approach is outlined below:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product HalogenatedPyrazine 3-Amino-6-bromopyrazine- 2-carbonitrile Reaction Suzuki-Miyaura Coupling HalogenatedPyrazine->Reaction ArylboronicAcid Arylboronic Acid ArylboronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., Na2CO3, K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heat Heat (Microwave or Conventional) Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct 3-Amino-6-arylpyrazine- 2-carbonitrile Purification->FinalProduct

Caption: General workflow for Suzuki-Miyaura cross-coupling. (Max Width: 760px)
Strategy 2: De Novo Synthesis from Acyclic Precursors

This approach involves the construction of the pyrazine ring from simple, acyclic starting materials. One common method is the condensation of diaminomaleonitrile (DAMN) with a phenylglyoxal derivative.[3] This strategy is well-suited for the synthesis of the core scaffold with a specific phenyl substituent.

De_Novo_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product DAMN Diaminomaleonitrile (DAMN) Condensation Condensation Reaction DAMN->Condensation Phenylglyoxal Phenylglyoxal Monohydrate Phenylglyoxal->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Condensation Heat Heat (Reflux) Heat->Condensation Isolation Cooling & Filtration Condensation->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification FinalProduct 3-Amino-6-phenylpyrazine- 2-carbonitrile Purification->FinalProduct

Caption: General workflow for de novo pyrazine synthesis. (Max Width: 760px)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with various arylboronic acids.[3]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound, the respective arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[3]

  • Evacuate and backfill the vial with nitrogen gas three times.[3]

  • Add degassed 1,4-dioxane and water (4:1 v/v).[3]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]

  • Wash the organic layer with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile derivative.[3]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Protocol 2: De Novo Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol is based on the condensation of diaminomaleonitrile (DAMN) with phenylglyoxal.[3]

Materials:

  • Diaminomaleonitrile (DAMN) (1.0 eq.)

  • Phenylglyoxal monohydrate (1.0 eq.)

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve diaminomaleonitrile and phenylglyoxal monohydrate in ethanol.[3]

  • Add a catalytic amount of glacial acetic acid to the mixture.[3]

  • Heat the reaction mixture to reflux for 4-6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration.

  • The crude product can be further purified by recrystallization or column chromatography.[1]

Data Presentation

The Suzuki-Miyaura cross-coupling reaction is highly efficient, with yields depending on the optimization of various parameters.

ParameterTypical RangeNotes
Arylboronic Acid (Equivalents) 1.1 - 1.5A slight excess is typically used to ensure complete consumption of the starting halide.
Palladium Catalyst Loading (mol%) 0.5 - 5Higher loadings may be necessary for less reactive substrates but increase cost and potential for metal contamination.[6]
Base (Equivalents) 2.0 - 3.0A sufficient excess of base is required to facilitate the catalytic cycle.[6]
Reaction Temperature (°C) 80 - 120The optimal temperature depends on the specific catalyst, solvent, and substrates used.[6]
Reaction Time (hours) 0.5 - 24Reaction time will vary with scale, temperature, and catalyst efficiency.[6]
Typical Yield (after purification) 75 - 95%Yields are highly dependent on the optimization of all reaction parameters.[6]

Applications in Drug Development

Derivatives of 3-amino-6-arylpyrazine-2-carbonitrile have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and mycobacterial infections.[1]

Oncology: Kinase Inhibition

The aminopyrazine core is an effective scaffold for designing potent and selective kinase inhibitors.[1] A key target is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[2] Aberrant FGFR signaling is a known driver in various cancers, making it an attractive target for therapy.[1][2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates CellResponse Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->CellResponse PI3K_AKT->CellResponse PLCg_PKC->CellResponse Inhibitor 3-Amino-6-arylpyrazine- 2-carbonitrile Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition. (Max Width: 760px)
Infectious Diseases

Derivatives of 3-aminopyrazine-2-carbonitrile have also shown promising activity against Mycobacterium tuberculosis.[1] The development of new antimycobacterial agents is crucial due to the emergence of drug-resistant strains. The mechanism of action of these compounds is an active area of research, with potential targets including enzymes involved in essential cellular processes.[1]

The synthetic tractability and diverse biological activities of its derivatives underscore the importance of the 3-amino-6-arylpyrazine-2-carbonitrile core as a highly valuable scaffold in modern medicinal chemistry.[1]

References

The Versatility of 3-Amino-6-bromopyrazine-2-carbonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyrazine-2-carbonitrile is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its unique structural features, including a reactive bromine atom, a nucleophilic amino group, and a nitrile moiety, make it an ideal starting material for the synthesis of a diverse array of complex molecules with promising therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors.

Synthetic Applications

The primary application of this compound in pharmaceutical synthesis is as a scaffold for the generation of substituted aminopyrazine derivatives. The bromine atom at the 6-position is readily displaced through various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The amino and nitrile groups also offer multiple avenues for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyrazine-2-carbonitriles

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction provides a straightforward route to a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives. These derivatives are key intermediates in the synthesis of various kinase inhibitors.

Quantitative Data on Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that reaction yields can vary depending on the specific reaction conditions, including the catalyst, base, solvent, and the electronic and steric properties of the boronic acid.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid3-Amino-6-phenylpyrazine-2-carbonitrile85-95
4-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyrazine-2-carbonitrile80-90
3-Chlorophenylboronic acid3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile75-85
4-(Trifluoromethyl)phenylboronic acid3-Amino-6-(4-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile70-80
2-Thienylboronic acid3-Amino-6-(thiophen-2-yl)pyrazine-2-carbonitrile65-75

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Workflow for Suzuki-Miyaura Coupling

G reagents This compound + Arylboronic acid + Pd(dppf)Cl₂ + Na₂CO₃ reaction Microwave Irradiation (120 °C, 30-60 min) in Dioxane/Water reagents->reaction 1 workup Workup (EtOAc extraction, washing) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product 3-Amino-6-arylpyrazine-2-carbonitrile purification->product 4

Caption: Experimental workflow for the synthesis of 3-amino-6-arylpyrazine-2-carbonitriles.

Application in Kinase Inhibitor Synthesis

Substituted aminopyrazines are a well-established class of kinase inhibitors, with several approved drugs and numerous clinical candidates featuring this scaffold. The derivatives of this compound are particularly interesting as they can be elaborated to target various kinases involved in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a key driver in various cancers. The 3-aminopyrazine scaffold has been successfully utilized to develop potent FGFR inhibitors.

Biological Activity of 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors

The following table presents the in vitro inhibitory activity (IC₅₀) of representative 3-aminopyrazine-2-carboxamide derivatives against different FGFR isoforms. These compounds are structurally related to derivatives that can be synthesized from this compound.

Compound IDR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
1 -H15251230
2 -CH₃20351845
3 -OCH₃30502560

FGFR Signaling Pathway

The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of inhibition by 3-aminopyrazine derivatives.

G FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 3-Aminopyrazine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and its inhibition by 3-aminopyrazine derivatives.

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a crucial component of the DNA damage response (DDR) pathway. Inhibiting CHK1 can sensitize cancer cells to chemotherapy and radiation. The aminopyrazine-2-carbonitrile scaffold has been explored for the development of potent and selective CHK1 inhibitors.

Biological Activity of Pyrazine-2-carbonitrile Derivatives as CHK1 Inhibitors

The following table shows the in vitro inhibitory activity (IC₅₀) of representative pyrazine-2-carbonitrile derivatives against CHK1. These compounds, while not direct derivatives of this compound, highlight the potential of this core structure.

Compound IDR¹ GroupR² GroupCHK1 IC₅₀ (nM)
4 -H-OCH₃15
5 -F-OCH₃10
6 -H-N(CH₃)₂5

CHK1 Signaling Pathway

The diagram below illustrates the role of CHK1 in the DNA damage response and its inhibition by pyrazine derivatives.

G DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates Cdc25 Cdc25 CHK1->Cdc25 Inhibits CDK CDK Cdc25->CDK Activates Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Inhibitor Pyrazine Derivative Inhibitor->CHK1 Inhibits

Caption: Simplified CHK1 signaling pathway and its inhibition by pyrazine derivatives.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility in the construction of substituted aminopyrazine scaffolds, particularly through the robust Suzuki-Miyaura cross-coupling reaction, provides a powerful platform for the discovery and development of novel therapeutics, especially in the field of kinase inhibition. The detailed protocols and data presented in this document are intended to serve as a practical guide for researchers in their efforts to leverage this important building block in pharmaceutical synthesis.

Application of 3-Amino-6-bromopyrazine-2-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyrazine-2-carbonitrile is a versatile heterocyclic building block increasingly recognized for its significant potential in the field of agrochemical research. Its unique molecular architecture, featuring a pyrazine core substituted with a reactive bromine atom, an amino group, and a carbonitrile moiety, makes it an ideal starting material for the synthesis of a diverse array of novel pesticides, including herbicides, fungicides, and insecticides.[1][2][3][4] The strategic placement of these functional groups allows for selective modifications, enabling the development of compounds with tailored biological activities and improved physicochemical properties for enhanced crop protection.

The pyrazine ring itself is a well-established pharmacophore in biologically active molecules, and its derivatives have been extensively explored for various applications.[2][5] In the context of agrochemicals, the pyrazine scaffold can be found in compounds exhibiting a range of mechanisms of action. The derivatization of this compound opens avenues to new chemical spaces for the discovery of next-generation crop protection agents.

This document provides detailed application notes on the utility of this compound in the synthesis of potential agrochemicals, along with experimental protocols for the synthesis of key derivatives and the evaluation of their biological activity.

Application in the Synthesis of Herbicidal Agents

Derivatives of this compound, particularly 3-amino-6-arylpyrazine-2-carbonitriles, are promising candidates for the development of novel herbicides. The introduction of various aryl groups at the 6-position of the pyrazine ring can significantly influence the herbicidal activity and spectrum.

Quantitative Data on Related Herbicidal Compounds

While specific herbicidal data for direct derivatives of this compound is not extensively available in public literature, the following table presents data for structurally related pyrazine and picolinic acid compounds to provide a reference for expected activity levels.

Compound ClassTarget WeedActivity MetricValue
Pyridazine DerivativeBrassica napus% Inhibition @ 10 µg/mL76.42%
6-Pyrazolyl-2-picolinic AcidArabidopsis thalianaIC5062 times lower than picloram
4-Amino-6-(5-aryl-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic AcidAmaranthus retroflexus% Inhibition100%

Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of derivatives of this compound. Experimental validation is required.

Application in the Synthesis of Fungicidal Agents

The 3-aminopyrazine-2-carbonitrile scaffold can be elaborated to produce potent fungicidal compounds. A common synthetic strategy involves the hydrolysis of the nitrile group to a carboxamide, followed by N-alkylation or N-arylation to generate a library of potential fungicides.

Quantitative Data on Related Fungicidal Compounds

The following table provides fungicidal activity data for pyrazole carboxamide derivatives, a class of compounds that shares structural similarities with potential derivatives of this compound and often targets the succinate dehydrogenase (SDH) enzyme in fungi.

Compound ClassTarget PathogenActivity MetricValue (µg/mL)
Pyrazole Carboxamide DerivativeValsa maliEC501.77
Pyrazole Carboxamide DerivativeValsa maliEC501.97
Boscalid (Commercial Fungicide)Valsa maliEC509.19

Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of derivatives of this compound. Experimental validation is required.

Application in the Synthesis of Insecticidal Agents

The versatility of the this compound core also extends to the synthesis of novel insecticides. Modifications of the amino and carbonitrile groups can lead to compounds that interact with specific insect targets.

Quantitative Data on Related Insecticidal Compounds

The following table presents insecticidal activity data for diacylhydrazine derivatives containing a pyrazole scaffold, which can be considered structurally analogous to potential derivatives of this compound.

CompoundTarget PestActivity MetricValue (mg L⁻¹)
Diacylhydrazine Derivative 10gPlutella xylostellaLC5027.49
Diacylhydrazine Derivative 10hPlutella xylostellaLC5023.67
Diacylhydrazine Derivative 10wPlutella xylostellaLC5028.90
Tebufenozide (Commercial Insecticide)Plutella xylostellaLC5037.77

Note: This data is for structurally related compounds and is intended to be illustrative of the potential activity of derivatives of this compound. Experimental validation is required.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-arylpyrazine-2-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 3-Amino-6-arylpyrazine-2-carbonitrile Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product Base Na₂CO₃ Base->Product Solvent {1,4-Dioxane | Water} Solvent->Product Heat Microwave, 120°C Heat->Product Purification Purification (Column Chromatography) Product->Purification Nitrile_Hydrolysis Start 3-Amino-6-arylpyrazine-2-carbonitrile Reaction Hydrolysis Start->Reaction Conditions {H₂SO₄ | H₂O, Heat} Reaction->Conditions Product 3-Amino-6-arylpyrazine-2-carboxamide Reaction->Product Workup Neutralization & Extraction Product->Workup Purification Purification Workup->Purification FinalProduct Potential Fungicide Precursor Purification->FinalProduct Herbicidal_Assay A Prepare Stock Solutions (Test Compounds & Control) B Treat Filter Paper in Petri Dishes A->B C Evaporate Solvent B->C D Place Seeds on Filter Paper C->D E Add Water & Incubate D->E F Measure Germination & Root Length E->F G Calculate % Inhibition F->G

References

The Versatility of 3-Amino-6-bromopyrazine-2-carbonitrile in the Design of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-6-bromopyrazine-2-carbonitrile is a highly versatile heterocyclic building block that is gaining significant traction in the development of novel functional materials. Its unique electronic properties and multiple reactive sites—the amino, bromo, and cyano groups—allow for a wide range of chemical modifications, making it an ideal precursor for a variety of advanced materials. This document provides an overview of its applications in conjugated polymers for organic electronics, fluorescent materials for imaging and sensing, and porous organic polymers for gas storage, complete with detailed experimental protocols and data.

Conjugated Polymers for Organic Electronics

The electron-deficient nature of the pyrazine ring makes this compound an excellent building block for donor-acceptor (D-A) conjugated polymers. These materials are at the forefront of research in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By strategically combining this acceptor unit with various electron-donating monomers, the electronic and optical properties of the resulting polymers can be finely tuned to optimize device performance.

A common strategy involves the Suzuki-Miyaura cross-coupling reaction to polymerize this compound derivatives with aryl boronic acids or esters. The resulting polymers often exhibit low bandgaps, which are crucial for efficient light harvesting in solar cells.

Quantitative Data:

The following table summarizes the key optoelectronic properties of representative donor-acceptor copolymers based on a thieno[3,4-b]pyrazine acceptor unit, which is structurally analogous to polymers derivable from this compound.

PolymerHOMO Level (eV)LUMO Level (eV)Electrochemical Bandgap (eV)Optical Bandgap (eV)
P1-5.35-3.551.801.70
P2-5.42-3.601.821.72
P3-5.28-3.501.781.68

Data is illustrative and based on structurally similar pyrazine-based polymers found in the literature.

Experimental Protocol: Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using a derivative of this compound as the acceptor monomer.

Materials:

  • 3-Amino-6-bromo-pyrazine-2-carbonitrile derivative (M1)

  • Dibromo-donor monomer (M2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • In a Schlenk flask, dissolve M1 (1.0 eq.), M2 (1.0 eq.), and Pd(dppf)Cl2 (0.05 eq.) in a degassed mixture of toluene and DMF (4:1 v/v).

  • Add an aqueous solution of Na2CO3 (2.0 M, 4.0 eq.) to the flask.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol.

  • Filter the precipitated polymer and wash sequentially with deionized water, acetone, and methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally the desired solvent (e.g., chloroform) to collect the pure polymer fraction.

  • Dry the polymer under vacuum at 60 °C overnight.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification M1 Monomer 1 (Pyrazine derivative) Flask Schlenk Flask M1->Flask M2 Monomer 2 (Donor) M2->Flask Catalyst Pd(dppf)Cl2 Catalyst->Flask Base Na2CO3 Solution Base->Flask Solvent Toluene/DMF Solvent->Flask Degas Degas with Argon Flask->Degas Heat Heat to 90°C for 48h Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate FilterWash Filter & Wash Precipitate->FilterWash Soxhlet Soxhlet Extraction FilterWash->Soxhlet Dry Dry under Vacuum Soxhlet->Dry FinalPolymer Pure Conjugated Polymer Dry->FinalPolymer

Experimental workflow for Suzuki-Miyaura polymerization.

Fluorescent Materials

The rigid, aromatic structure of the pyrazine core, combined with the electronic perturbations introduced by the amino and cyano groups, makes this compound a promising scaffold for the development of novel fluorescent materials. Through substitution at the bromine position, a diverse library of fluorophores can be synthesized with tunable photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Derivatives such as 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, which can be synthesized from related precursors, have shown interesting fluorescent properties.

Quantitative Data:

The following table presents the photophysical properties of representative 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitrile derivatives.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Derivative 137345077
Derivative 238046585
Derivative 337545883

Data is illustrative and based on structurally similar pyrazine-based fluorophores found in the literature.

Experimental Protocol: Synthesis of a 3-Amino-6-arylpyrazine-2-carbonitrile Derivative

This protocol details the synthesis of a fluorescent derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.)

  • Sodium carbonate (Na2CO3) (2.0 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_reaction Suzuki-Miyaura Coupling cluster_properties Resulting Properties Start 3-Amino-6-bromopyrazine- 2-carbonitrile Reaction Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/Water Microwave, 120°C Start->Reaction Arylboronic Arylboronic Acid Arylboronic->Reaction Product 3-Amino-6-arylpyrazine- 2-carbonitrile Reaction->Product Fluorescence Fluorescence Product->Fluorescence Tunable Tunable Emission Fluorescence->Tunable Sensing Sensing Applications Fluorescence->Sensing

Logical relationship for fluorescent material synthesis.

Porous Organic Polymers (POPs) for Gas Storage

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and tunable pore sizes. The nitrogen-rich structure of this compound makes it an attractive building block for POPs designed for carbon dioxide (CO2) capture and storage. The nitrogen atoms can act as basic sites that enhance the affinity of the polymer for acidic gases like CO2.

These polymers are typically synthesized through condensation reactions of the pyrazine-based monomer with other multifunctional linkers. The resulting materials are often highly robust and can be produced from relatively inexpensive starting materials.

Quantitative Data:

The following table shows the CO2 uptake performance of a representative porous organic polymer containing pyrazine and triazine units.

MaterialSurface Area (m²/g)CO2 Uptake at 273 K, 1 bar (mmol/g)CO2 Uptake at 298 K, 1 bar (mmol/g)
Py-PDT POP761.20.24
Py-PDT POP-600 (Carbonized)3143.52.7

Data from a pyrazine-containing porous organic polymer reported in the literature.[1]

Experimental Protocol: Synthesis of a Pyrazine-Based Porous Organic Polymer

This protocol outlines a general procedure for synthesizing a pyrazine-based POP via a Schiff base polycondensation reaction.

Materials:

  • A tetra-amino pyrazine derivative (M1)

  • A tetra-aldehyde linker (M2)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • In a sealed tube, add M1 (1.0 eq.) and M2 (1.0 eq.) to DMSO.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Degas the tube with nitrogen and seal it.

  • Heat the reaction mixture at 180 °C for 72 hours.

  • After cooling, collect the solid product by filtration.

  • Wash the product extensively with methanol, acetone, and deionized water.

  • Activate the polymer by heating under vacuum at 150 °C for 12 hours.

G cluster_monomers Monomers cluster_synthesis Synthesis cluster_purification Purification & Activation M1 Tetra-amino Pyrazine Derivative Reaction Schiff Base Polycondensation 180°C, 72h M1->Reaction M2 Tetra-aldehyde Linker M2->Reaction Solvent DMSO Solvent->Reaction Wash Wash with Solvents Reaction->Wash Activate Activate under Vacuum Wash->Activate POP Porous Organic Polymer Activate->POP

Experimental workflow for pyrazine-based POP synthesis.

This compound is a key building block for the development of a diverse range of advanced materials. Its utility in creating conjugated polymers, fluorescent materials, and porous organic polymers highlights its importance in materials science. The protocols and data presented here provide a foundation for researchers to explore and innovate in these exciting fields.

References

Application Notes and Protocols for the De Novo Synthesis of the Pyrazine Ring Using Diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the de novo synthesis of pyrazine rings, specifically pyrazine-2,3-dicarbonitriles, utilizing diaminomaleonitrile (DAMN) as a key precursor. This synthetic route offers a versatile and efficient method for accessing a wide range of substituted pyrazines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

Pyrazine and its derivatives are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The de novo synthesis of the pyrazine ring from acyclic precursors is a fundamental strategy in organic synthesis. Diaminomaleonitrile (DAMN), a readily available and inexpensive starting material, serves as an excellent C2N2 building block for the construction of the pyrazine core. The primary synthetic approach involves the condensation of DAMN with α-dicarbonyl compounds, leading to the formation of 5,6-disubstituted pyrazine-2,3-dicarbonitriles.[4] These products can be further functionalized, making this methodology highly attractive for the generation of compound libraries for drug discovery and development.

General Reaction Scheme

The condensation reaction between diaminomaleonitrile and an α-dicarbonyl compound proceeds via a double condensation mechanism to form a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic pyrazine-2,3-dicarbonitrile.

general_reaction DAMN Diaminomaleonitrile (DAMN) Intermediate Dihydropyrazine Intermediate DAMN->Intermediate + Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Intermediate Pyrazine 5,6-Disubstituted Pyrazine-2,3-dicarbonitrile Intermediate->Pyrazine Oxidation

Caption: General reaction scheme for pyrazine synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 5,6-disubstituted pyrazine-2,3-dicarbonitriles from diaminomaleonitrile and different α-dicarbonyl compounds.

α-Dicarbonyl CompoundR1R2SolventTemperature (°C)Time (h)Yield (%)Reference
BenzilPhenylPhenylEthanol/Water/Acetic Acid7512 (overnight)70[5]
Biacetyl (2,3-Butanedione)MethylMethylWaterNot specifiedNot specifiedNot specified[6]
PhenylglyoxalPhenylHNot specifiedNot specifiedNot specifiedNot specified-
GlyoxalHHNot specifiedNot specifiedNot specifiedNot specified-

Note: "Not specified" indicates that the specific data was not available in the cited sources. The yield for the reaction with biacetyl was not explicitly stated as a percentage in the available abstract.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Diphenylpyrazine-2,3-dicarbonitrile[5]

This protocol describes the synthesis of 5,6-diphenylpyrazine-2,3-dicarbonitrile from benzil and diaminomaleonitrile.

Materials:

  • Benzil (2.10 g, 10 mmol)

  • Diaminomaleonitrile (1.18 g, 11 mmol)

  • Ethanol (20 ml)

  • Water (15 ml)

  • Acetic acid (2 ml)

  • Dichloromethane

  • Activated charcoal

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine benzil (2.10 g, 10 mmol), diaminomaleonitrile (1.18 g, 11 mmol), ethanol (20 ml), water (15 ml), and acetic acid (2 ml).

  • Heat the reaction mixture at 75°C overnight.

  • Cool the reaction mixture to room temperature and add water (20 ml).

  • Filter the resulting precipitate and wash it with ethanol and then with diethyl ether.

  • Dissolve the crude product in dichloromethane and treat with activated charcoal.

  • Filter the solution and recrystallize the solid from ethanol to obtain colorless crystals of 5,6-diphenylpyrazine-2,3-dicarbonitrile.

Characterization Data:

  • Yield: 1.97 g (70%)

  • Melting Point: 243-245 °C

  • IR (KBr, cm⁻¹): 3073 (aromatic C-H), 2238 (C≡N), 1515 (C=C)[5]

  • ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 7.40–7.50 (m, 10H, ArH)[5]

Protocol 2: Synthesis of 5,6-Dimethylpyrazine-2,3-dicarbonitrile[6]

This protocol outlines the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile from biacetyl and diaminomaleonitrile.

Materials:

  • Biacetyl (2,3-butanedione)

  • Diaminomaleonitrile

  • Heterogeneous copper-bearing salen Schiff base catalyst anchored on SBA-15

  • Water

  • Ethanol

Procedure:

  • The synthesis is performed by reacting diaminomaleonitrile and biacetyl in water in the presence of a heterogeneous copper-bearing salen Schiff base catalyst covalently anchored into SBA-15.[6] (Note: Specific quantities and reaction conditions were not detailed in the abstract).

  • The product can be purified by crystallization from ethanol to yield colorless blocks.[6]

Application in Drug Discovery: Anticancer Activity and Signaling Pathway Inhibition

Pyrazine derivatives synthesized from diaminomaleonitrile have shown significant potential as anticancer agents.[2][7] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Its aberrant activation is implicated in various cancers.

The diagram below illustrates the simplified FGFR signaling cascade and the point of inhibition by pyrazine derivatives.

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS AKT AKT FGFR->AKT Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation Inhibitor Pyrazine Derivative Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The following workflow outlines the general steps involved from the synthesis of pyrazine derivatives to the evaluation of their biological activity.

experimental_workflow Synthesis Synthesis of Pyrazine Derivatives from DAMN Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Screening->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Drug discovery workflow.

References

Application Notes and Protocols: Acylation and Modification of 3-amino-6-arylpyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, acylation, and modification of 3-amino-6-arylpyrazine-2-carbonitrile derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and antimicrobial agents. The protocols outlined below detail methodologies for creating a diverse library of these derivatives for structure-activity relationship (SAR) studies.

I. Introduction

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged pharmacophore present in numerous biologically active molecules.[1] Modifications at the 3-amino and 6-aryl positions allow for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles. Derivatives of this scaffold have shown particular promise as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1), both of which are key targets in oncology.[2][3] Additionally, certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[2][4]

II. Synthesis of the 3-amino-6-arylpyrazine-2-carbonitrile Core Scaffold

There are two primary strategies for synthesizing the 3-amino-6-arylpyrazine-2-carbonitrile core: Suzuki-Miyaura cross-coupling for diversification at the 6-position, and de novo synthesis for the creation of a specific core structure.

This method is ideal for generating a library of compounds with diverse aryl or heteroaryl groups at the 6-position, starting from a common precursor, 3-amino-6-bromopyrazine-2-carbonitrile.[1]

Experimental Protocol:

  • Materials:

    • This compound

    • Arylboronic acids

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane and Water (degassed)

    • Ethyl acetate

    • Microwave reactor

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Na₂CO₃ (2.0 eq.).[1]

    • Evacuate and backfill the vial with nitrogen gas three times.[1]

    • Add degassed 1,4-dioxane and water (4:1 v/v).[1]

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

This approach constructs the pyrazine ring through the condensation of diaminomaleonitrile (DAMN) with a phenylglyoxal derivative.[1]

Experimental Protocol:

  • Materials:

    • Diaminomaleonitrile (DAMN)

    • Phenylglyoxal monohydrate

    • Ethanol

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve DAMN (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.[1]

    • Add a catalytic amount of glacial acetic acid to the mixture.[1]

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.[1]

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.[1]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]

    • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 3-amino-6-phenylpyrazine-2-carbonitrile.[1]

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Workflow for Core Scaffold Synthesis

cluster_suzuki Protocol 1: Suzuki-Miyaura Cross-Coupling cluster_denovo Protocol 2: De Novo Synthesis A1 3-Amino-6-bromopyrazine- 2-carbonitrile A3 Pd(dppf)Cl2 / Na2CO3 Microwave, 120°C A1->A3 A2 Arylboronic Acid A2->A3 A4 3-Amino-6-arylpyrazine- 2-carbonitrile Library A3->A4 B1 Diaminomaleonitrile (DAMN) B3 Ethanol / Acetic Acid Reflux B1->B3 B2 Phenylglyoxal B2->B3 B4 3-Amino-6-phenylpyrazine- 2-carbonitrile B3->B4 cluster_modification Modification of the Core Scaffold C1 3-Amino-6-arylpyrazine- 2-carbonitrile Core C2 Acyl Chloride / Anhydride Pyridine, DCM C1->C2 C3 3-Acylamino-6-arylpyrazine- 2-carbonitrile Derivatives C2->C3 C4 Biological Screening (e.g., Kinase Assays) C3->C4 C5 SAR Studies C4->C5 cluster_pathway FGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds P1 Phosphorylation FGFR->P1 Activates Block Blockade Downstream Downstream Signaling (MAPK, AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Pyrazine Derivative Inhibitor->FGFR Binds to ATP Pocket Inhibitor->P1 Inhibits

References

Monitoring 3-Amino-6-bromopyrazine-2-carbonitrile reactions by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocols for Monitoring 3-Amino-6-bromopyrazine-2-carbonitrile Reactions by TLC and LC-MS

Introduction

This compound is a versatile heterocyclic building block crucial in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its functional groups—an amine, a nitrile, and a bromine atom—allow for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] Accurate and efficient monitoring of these reactions is essential to determine reaction completion, optimize conditions, and identify potential byproducts.

This application note provides detailed protocols for monitoring a representative Suzuki-Miyaura cross-coupling reaction of this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC offers a rapid, qualitative assessment of the reaction progress, while LC-MS provides quantitative data and mass confirmation of reactants and products.[4][5]

Reaction Scheme: Suzuki-Miyaura Coupling

The following Suzuki-Miyaura reaction, which couples this compound with phenylboronic acid to form 3-Amino-6-phenylpyrazine-2-carbonitrile, will be used as the model for monitoring protocols.

G cluster_product Product reactant1 This compound reactant2 Phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) product 3-Amino-6-phenylpyrazine-2-carbonitrile catalyst->product solvent Solvent (e.g., Toluene/H2O)

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Experimental Workflow

The overall process for monitoring the reaction involves systematic sampling and analysis at predetermined time intervals to track the consumption of starting materials and the formation of the product.

G start 1. Initiate Reaction take_aliquot 2. Take Aliquot (t=0, 1h, 2h, ...) start->take_aliquot prepare_samples 3. Prepare Samples take_aliquot->prepare_samples tlc_analysis 4a. TLC Analysis prepare_samples->tlc_analysis lcms_analysis 4b. LC-MS Analysis prepare_samples->lcms_analysis interpret_tlc 5a. Interpret TLC Data (Rf values) tlc_analysis->interpret_tlc interpret_lcms 5b. Interpret LC-MS Data (Retention Time, m/z) lcms_analysis->interpret_lcms decision 6. Assess Reaction Progress interpret_tlc->decision interpret_lcms->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete workup Reaction Complete (Proceed to Workup) decision->workup Complete continue_rxn->take_aliquot Wait for next time point

Caption: General experimental workflow for reaction monitoring.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is used for a fast, qualitative check of the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.[6]

Materials and Reagents:

  • TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Reference solutions of starting material and (if available) product in a volatile solvent (e.g., Ethyl Acetate)

Methodology:

  • Chamber Preparation: Pour a small amount (~0.5 cm depth) of the chosen mobile phase (start with a 7:3 Hexane:Ethyl Acetate mixture) into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" for Starting Material, "R" for Reaction Mixture, and "Co" for a co-spot.[6]

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material reference solution onto the "SM" lane.

    • Using a fresh capillary tube, spot the reaction mixture aliquot onto the "R" lane.

    • Carefully spot both the starting material and the reaction mixture on top of each other in the "Co" lane.

    • Ensure spots are small and concentrated by allowing the solvent to evaporate between applications.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the reaction by observing the diminishing intensity of the starting material spot in the "R" lane and the increasing intensity of the new product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.

Data Presentation for TLC:

Time PointRf (Starting Material)Rf (Product)Observations in Reaction Lane
0 hr0.45-Strong SM spot, no product spot
1 hr0.450.60Faint product spot, strong SM spot
2 hr0.450.60Strong product spot, faint SM spot
3 hr-0.60No visible SM spot, strong product spot

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides quantitative analysis of the reaction mixture, separating components based on their retention time and confirming their identity by their mass-to-charge ratio (m/z).[5][8]

Materials and Reagents:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample vials.

  • Acetonitrile for sample dilution.

Methodology:

  • Sample Preparation:

    • Take a small aliquot (~5 µL) from the reaction mixture.

    • Dilute the aliquot significantly with acetonitrile (e.g., in a 1:1000 ratio) in a clean sample vial to avoid saturating the detector.

  • LC Method:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 1-5 µL.

    • Gradient Elution:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 3.0 min: Ramp from 5% to 95% B

      • 3.0 - 4.0 min: Hold at 95% B

      • 4.0 - 4.1 min: Ramp from 95% to 5% B

      • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Targeted Ion Monitoring (Optional but recommended): Monitor the [M+H]⁺ ions for the starting material and the expected product.

      • This compound: C₅H₃BrN₄, MW ≈ 199.01 g/mol . Expected [M+H]⁺ for ⁷⁹Br/⁸¹Br isotopes at m/z ~199.96 and ~201.96.[10]

      • 3-Amino-6-phenylpyrazine-2-carbonitrile: C₁₁H₈N₄, MW ≈ 196.21 g/mol . Expected [M+H]⁺ at m/z ~197.08.

  • Analysis:

    • Inject the prepared sample from each time point.

    • Integrate the peak areas for the starting material and product from the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

    • Calculate the percent conversion by comparing the peak area of the product to the sum of the peak areas of the product and remaining starting material.

Data Presentation for LC-MS:

Time PointRetention Time (min) - SMPeak Area - SMRetention Time (min) - ProductPeak Area - Product% Conversion
0 hr1.851,540,000-00%
1 hr1.85785,0002.52760,000~49%
2 hr1.85160,0002.521,410,000~89%
3 hr-< 10,0002.521,550,000>99%

Conclusion

The complementary use of TLC and LC-MS provides a robust strategy for monitoring the progress of reactions involving this compound. TLC serves as a rapid, low-cost method for real-time qualitative checks, ideal for determining the approximate endpoint of a reaction at the bench. LC-MS delivers precise, quantitative data and mass confirmation, which is indispensable for reaction optimization, kinetic studies, and ensuring the identity of the desired product. The protocols and workflows detailed in this note can be adapted for a wide range of similar chemical transformations, making them a valuable tool for researchers in synthetic and medicinal chemistry.

References

Application Note: High-Purity Isolation of 3-Amino-6-bromopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-6-bromopyrazine-2-carbonitrile serves as a critical intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of new therapeutic agents for oncology and inflammatory diseases.[1] The derivatives synthesized from this scaffold often require robust purification methods to remove unreacted starting materials, reagents, and side-products, ensuring high purity for subsequent biological assays and structural analysis. Column chromatography is a highly effective and widely adopted technique for the purification of these heterocyclic compounds.[2][3][4] This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][6] For the purification of pyrazine derivatives, a polar stationary phase like silica gel is commonly used ("normal-phase" chromatography).[2][6] Compounds in the mixture are introduced to the top of the column and eluted with a non-polar mobile phase. Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly, while more polar compounds are retained longer.[6] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.[3][4]

Experimental Protocols

This section details the standard procedure for purifying this compound derivatives via silica gel column chromatography.

1. Materials and Equipment

  • Stationary Phase: Silica gel (200-300 mesh or standard flash silica)[7]

  • Mobile Phase Solvents: HPLC-grade hexane (or petroleum ether) and ethyl acetate[2][4][7]

  • Crude Product: Synthesized this compound derivative dissolved in a minimal amount of an appropriate solvent (e.g., dichloromethane or the mobile phase).[2]

  • Glass chromatography column

  • Fraction collection vials or test tubes

  • Thin Layer Chromatography (TLC) plates (silica-coated)

  • TLC development chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Column Preparation (Slurry Packing Method)

  • Secure the chromatography column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a 9:1 hexane:ethyl acetate mixture).[8] The consistency should be pourable but not overly dilute.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add more slurry until the desired column height is reached (typically 15-20 cm). Do not let the top of the silica bed run dry.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance during sample loading.

3. Sample Loading and Elution

  • Dissolve the crude product in a minimal volume of a suitable solvent, such as dichloromethane or ethyl acetate.[2][9]

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent. This dry-loading method often results in better separation.

  • Carefully add the prepared sample to the top of the column.

  • Open the stopcock and allow the sample to enter the silica bed.

  • Gently add the mobile phase to the top of the column.

  • Begin the elution process. For derivatives with closely related polarities, a shallow gradient elution is recommended to improve resolution.[3] This involves starting with a low-polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increasing the percentage of the more polar solvent (ethyl acetate).[4]

  • Maintain a constant flow of the eluent through the column.

4. Fraction Collection and Analysis

  • Collect the eluent in small, sequential fractions.[2]

  • Monitor the separation process by spotting fractions onto a TLC plate alongside the crude mixture and starting material references.

  • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.[2]

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[2][4]

  • Characterize the final product using methods such as NMR and mass spectrometry to confirm its identity and purity.[10]

Data Presentation: Purification Parameters

The following table summarizes typical conditions used for the purification of various pyrazine derivatives, as described in the literature.

Derivative ClassStationary PhaseMobile Phase (Eluent System)Typical Outcome/NotesReference
General Pyrazine DerivativesSilica GelHexane/Ethyl Acetate (e.g., 90:10)Effective for separating pyrazines from more polar imidazole impurities.[2][3][8]
3-Amino-6-arylpyrazine-2-carbonitrilesSilica GelGradient of Ethyl Acetate in HexanesStandard method following Suzuki coupling to introduce aryl groups.[10]
Pyrazinamide DerivativesSilica Gel (200-300 mesh)Gradient of Petroleum Ether/Ethyl Acetate (6:1 to 1:1)Used to purify products from enzymatic amidation reactions.[7]
3-Amino-6-phenylpyrazine-2-carbonitrileSilica GelGradient of Ethyl Acetate in Hexane (10% to 50%)Effective for purifying the product from the condensation of phenylglyoxal and diaminomaleonitrile.[4]

Visual Workflow

The following diagram illustrates the complete workflow for the purification of this compound derivatives.

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase crude_product Crude Product Mixture dissolve Dissolve/Adsorb Sample (Dry or Wet Loading) crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Prepare Silica Slurry & Pack Column pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Derivative evaporate->final_product

Caption: Workflow for column chromatography purification.

Troubleshooting

  • Poor Separation: If compounds are not separating well, the issue may be the mobile phase or column overloading.[3] A shallower gradient or a different solvent system with varying polarity should be tested.[3] Ensure the amount of crude product loaded is appropriate for the column size.[3]

  • Broad Bands: Broadening of compound bands can be caused by an unevenly packed column or issues with sample solubility. Ensure the column is packed uniformly and the sample is dissolved in a minimal amount of solvent before loading.

  • Product Cracking the Column: If the sample crystallizes on the column, it can lead to "cracking" of the silica bed and poor separation. This can be avoided by using the dry-loading method.

References

Application Note: NMR and Mass Spectrometry Characterization of 3-Amino-6-bromopyrazine-2-carbonitrile and its Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the characterization of 3-Amino-6-bromopyrazine-2-carbonitrile and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is a valuable building block in medicinal chemistry, frequently utilized as a scaffold for the synthesis of novel therapeutic agents.[1] This document outlines the expected spectral characteristics of the parent molecule and its products from common cross-coupling reactions, specifically the Suzuki coupling. Detailed experimental protocols for sample preparation and analysis are provided, along with data interpretation guidelines.

Introduction

This compound (Molecular Formula: C₅H₃BrN₄, Molecular Weight: 199.01 g/mol ) is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Its structure, featuring amino, bromo, and cyano functionalities on a pyrazine core, allows for diverse chemical modifications to generate libraries of compounds for screening and development. Accurate characterization of the starting material and its reaction products is critical for ensuring the purity, identity, and structural integrity of synthesized molecules. NMR and MS are indispensable analytical techniques for this purpose. This note will focus on the characterization of this compound and its transformation into 3-amino-6-arylpyrazine-2-carbonitrile derivatives via Suzuki coupling.

Characterization of this compound

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the proton on the pyrazine ring (H-5) and a broad singlet for the amino group protons. The chemical shift of H-5 is influenced by the electron-withdrawing bromine and cyano groups and the electron-donating amino group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached functional groups and their position on the pyrazine ring.

Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺198.96140
[M+Na]⁺220.94334
[M-H]⁻196.94684
[M+NH₄]⁺215.98794
[M+K]⁺236.91728

Data sourced from PubChem predictions.[2]

Characterization of 3-Amino-6-arylpyrazine-2-carbonitrile Products via Suzuki Coupling

A common and powerful method for derivatizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position of the pyrazine ring, replacing the bromine atom.

General Reaction Scheme

The successful replacement of the bromine atom with an aryl group will lead to characteristic changes in the NMR and mass spectra.

Expected Changes in ¹H NMR Spectra
  • Disappearance of the H-5 singlet: The singlet corresponding to the proton at the 5-position of the pyrazine ring in the starting material will be replaced by new signals from the introduced aryl group.

  • Appearance of new aromatic signals: A new set of signals in the aromatic region of the spectrum will appear, corresponding to the protons of the newly attached aryl group. The multiplicity and integration of these signals will be indicative of the substitution pattern of the aryl group.

  • Shift of the amino group signal: The chemical shift of the amino protons may be slightly altered due to the change in the electronic environment of the pyrazine ring.

Expected Changes in ¹³C NMR Spectra
  • Shift of the C-6 signal: The carbon atom at the 6-position, previously bonded to bromine, will now be bonded to the new aryl group, resulting in a significant change in its chemical shift.

  • Appearance of new aromatic carbon signals: New signals corresponding to the carbon atoms of the introduced aryl group will be observed in the aromatic region.

Expected Changes in Mass Spectra

The molecular weight of the product will increase corresponding to the mass of the incorporated aryl group minus the mass of the bromine atom. This change will be readily observable in the mass spectrum.

Table 2: Example NMR Data for a Structurally Related Compound: 3,6-dibromopyrazine-2-carbonitrile

NucleusChemical Shift (ppm)
¹H8.66 (s, 1H)
¹³C150.12, 141.59, 138.89, 132.49, 113.53

This data for 3,6-dibromopyrazine-2-carbonitrile can be used as a reference to estimate the chemical shifts of the pyrazine core in this compound and its derivatives.[3]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh 5-10 mg of the sample (this compound or its derivative) into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication may be used if necessary.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet for analysis.

Protocol 2: Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infuse the diluted sample directly into the mass spectrometer or inject it via an HPLC system.

Protocol 3: Suzuki Coupling of this compound with an Arylboronic Acid
  • In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature and for a duration suitable for the specific substrates (e.g., 120 °C for 30-60 minutes).

  • Upon completion, cool the reaction mixture, and purify the product using an appropriate method such as column chromatography.

  • Characterize the purified product using NMR and mass spectrometry as described above.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-amino-6-arylpyrazine-2-carbonitrile derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound + Arylboronic Acid reaction Suzuki Coupling (Pd Catalyst, Base) start->reaction product Crude 3-Amino-6-arylpyrazine-2-carbonitrile reaction->product purification Column Chromatography product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (LC-MS, HRMS) pure_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Characterization.

Signaling Pathway Context

Derivatives of 3-aminopyrazine-2-carbonitrile are often investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, they can be designed to target specific kinases within these pathways.

signaling_pathway receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase_cascade Intracellular Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cellular_response inhibitor 3-Amino-6-arylpyrazine-2-carbonitrile Derivative inhibitor->kinase_cascade

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

NMR and mass spectrometry are essential tools for the unambiguous characterization of this compound and its derivatives. This application note provides a framework for understanding the expected spectral data and outlines standard protocols for synthesis and analysis. By following these guidelines, researchers can confidently synthesize and characterize novel compounds based on the 3-aminopyrazine-2-carbonitrile scaffold for applications in drug discovery and development.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-6-arylpyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 3-amino-6-arylpyrazine-2-carbonitriles using microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR).[1][2] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and improved purity of the final products.

Introduction

3-Amino-6-arylpyrazine-2-carbonitriles are heterocyclic organic compounds featuring a pyrazine core, a structure of considerable importance in medicinal chemistry and materials science.[2] Derivatives of 3-aminopyrazine-2-carbonitrile have demonstrated potential in several therapeutic areas, including oncology and infectious diseases.[1] Notably, they have been identified as potent inhibitors of FGFRs, which are implicated in various cancers.[2][3] The pyrazine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[4] The synthesis of these compounds is a key step in the exploration of their structure-activity relationships and the development of new drug candidates.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, accelerating reaction rates and improving yields.[5] This technique utilizes microwave radiation to heat reactions, leading to rapid and uniform heating of the reaction mixture. This often results in significantly reduced reaction times, from hours to minutes, compared to conventional heating methods.[6][7]

General Reaction Scheme

The microwave-assisted synthesis of 3-amino-6-arylpyrazine-2-carbonitriles typically involves the condensation of an α-cyanoketone with an appropriate amino precursor under acidic conditions. The general reaction is depicted below:

G reagents Aryl-CO-CH2-CN + Diaminomaleonitrile microwave Microwave Irradiation (Solvent, Acid Catalyst) reagents->microwave product 3-Amino-6-arylpyrazine-2-carbonitrile microwave->product

Caption: General reaction for the synthesis of 3-amino-6-arylpyrazine-2-carbonitriles.

Experimental Protocol

This protocol provides a general method for the microwave-assisted synthesis of 3-amino-6-arylpyrazine-2-carbonitriles. The specific conditions may require optimization based on the substrate and the microwave reactor used.

Materials:

  • Appropriate α-cyanoketone (e.g., benzoylacetonitrile for 3-amino-6-phenylpyrazine-2-carbonitrile)

  • Diaminomaleonitrile

  • Solvent (e.g., 1 M HCl, ethanol, or a mixture)[6]

  • Base for neutralization (e.g., 10% NaOH)[6]

  • Microwave reactor vials (appropriate for the volume and pressure)

  • Magnetic stir bar

  • Microwave synthesizer (e.g., Biotage Initiator+, CEM Discover)[8]

Procedure:

  • Reagent Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, add the aryl α-cyanoketone (1.0 equiv) and diaminomaleonitrile (1.0 equiv).

  • Solvent Addition: Add the appropriate solvent (e.g., 5 mL of 1 M HCl for a 2 mmol scale reaction).[7] Ensure the starting reagents are well-suspended.

  • Vial Sealing: Securely seal the microwave vial with a cap designed for high pressure and temperature.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 150 °C[6]

    • Time: 10-15 minutes[6]

    • Pre-stirring: 10 seconds

    • Absorption level: High

  • Cooling: After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the microwave cavity.[8]

  • Work-up:

    • Carefully open the vial in a fume hood.

    • Transfer the reaction mixture to a beaker.

    • Basify the solution with 10% NaOH until a precipitate forms.[6]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-amino-6-arylpyrazine-2-carbonitriles based on analogous microwave-assisted reactions.[6]

EntryAryl Substituent (Ar)Reaction Time (min)Temperature (°C)Yield (%)
1Phenyl1515075-85
24-Methylphenyl1515080-90
34-Methoxyphenyl1015085-95
44-Chlorophenyl2015070-80
52-Thienyl1515070-80

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-amino-6-arylpyrazine-2-carbonitriles.

G start Start reagents Combine Reactants (Aryl α-cyanoketone, Diaminomaleonitrile, Solvent) start->reagents seal Seal Microwave Vial reagents->seal irradiate Microwave Irradiation seal->irradiate cool Cooling irradiate->cool workup Work-up (Basification, Filtration) cool->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End Product characterize->end

Caption: Experimental workflow for microwave-assisted synthesis.

Safety Precautions

  • Microwave-assisted reactions should be conducted in a dedicated microwave reactor designed for chemical synthesis.[8]

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions are performed under elevated pressure and temperature; do not exceed the recommended volume, temperature, or pressure limits of the microwave vials and instrument.[8]

  • Ensure the reaction vial has cooled to a safe temperature before opening.[8]

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The microwave-assisted synthesis of 3-amino-6-arylpyrazine-2-carbonitriles provides a rapid, efficient, and reproducible method for obtaining these valuable compounds. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this promising chemical scaffold. The versatility of the pyrazine core, combined with the efficiency of microwave synthesis, makes this an attractive area for further investigation in modern drug discovery.[1]

References

Troubleshooting & Optimization

Optimization of Suzuki-Miyaura reaction conditions for 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Suzuki-Miyaura reaction for 3-Amino-6-bromopyrazine-2-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem: Low to No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed.

    • Solution: Use a fresh batch of palladium catalyst. For Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for in-situ reduction. Consider using a robust, air-stable precatalyst like an XPhos Pd G3 palladacycle. To verify catalyst activity, run a control reaction with a known, reliable substrate pair like bromobenzene and phenylboronic acid.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1]

    • Solution: Ensure the reaction solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2][3]

  • Inappropriate Base: The base may be too weak, not sufficiently soluble, or hydrated when anhydrous conditions are required. The choice of base is crucial for the transmetalation step.[2]

    • Solution: For this substrate, moderate to strong bases are typically effective. Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are commonly used.[2][4] Ensure the base is finely powdered and anhydrous if the reaction is not in an aqueous system.

  • Low Reaction Temperature: As a heterocyclic halide, this compound may require elevated temperatures for efficient oxidative addition.

    • Solution: Increase the reaction temperature, typically to a range of 80-120 °C.[2][5] The optimal temperature will depend on the solvent and catalyst system used.

  • Poor Substrate Quality: Impurities in the this compound or the boronic acid can inhibit the reaction.

    • Solution: Check the purity of starting materials by NMR or LC-MS. Purify if necessary. Boronic acids can degrade over time; use a fresh sample.

Problem: Significant Side Product Formation

Common Side Products & Mitigation Strategies

  • Dehalogenation of Starting Material: The bromo group is replaced by a hydrogen atom.

    • Cause: This can occur after oxidative addition if the subsequent steps of the catalytic cycle are slow.

    • Solution: This is a common issue with electron-rich or heteroaromatic halides. Optimization of the ligand, base, and temperature can minimize this pathway. Sometimes, a milder base or lower temperature may be beneficial.

  • Homocoupling of Boronic Acid (e.g., Biphenyl formation): Two boronic acid molecules couple together.

    • Cause: This is often promoted by the presence of oxygen and Pd(II) species.[2]

    • Solution: Rigorous degassing of the reaction mixture is the most effective preventative measure. Using a Pd(0) source directly can also help.

  • Protodeboronation of Boronic Acid: The boronic acid is converted back to the corresponding arene.

    • Cause: This can be promoted by excessive water, high temperatures, or a prolonged reaction time, especially with electron-deficient or some heteroaryl boronic acids.

    • Solution: Use the boronic acid in a slight excess (1.1 - 1.5 equivalents).[2] Avoid unnecessarily long reaction times and excessively high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki-Miyaura coupling of this compound?

A1: A reliable starting point is to use this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%), and a base like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq.). A common solvent system is a degassed mixture of 1,4-dioxane and water (4:1 v/v). The reaction is typically heated to 80-100 °C and monitored for completion.[2][5]

Q2: Do I need to protect the amino group on the pyrazine ring?

A2: Generally, it is not necessary to protect the primary amino group for this Suzuki-Miyaura coupling. The reaction is known for its good functional group tolerance.[2] While the amino group can coordinate to the palladium center, using appropriate ligands and conditions allows for successful coupling.

Q3: Which catalyst and ligand system is best for this reaction?

A3: The optimal choice depends on the specific boronic acid being used. For many standard arylboronic acids, Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.[2][5][6] For more challenging couplings, such as with sterically hindered or electron-deficient boronic acids, more advanced catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ may provide higher yields.[4][7]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the desired product.

Q5: What are the typical impurities I might see after the reaction?

A5: Common impurities include unreacted starting materials, homocoupled boronic acid (e.g., biphenyl), and the dehalogenated starting material (3-aminopyrazine-2-carbonitrile).[2] Residual palladium catalyst may also be present.

Q6: What is the best way to purify the final product?

A6: Purification is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for purification, particularly on a larger scale.[2]

Data Presentation: Reaction Condition Optimization

The following tables summarize various conditions for the Suzuki-Miyaura coupling of this compound and structurally similar aminopyridines, providing a basis for comparison and optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for this compound

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂ (5%)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)120 (µW)0.5 - 1Not specified
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80 - 1004 - 1275 - 95
Pd(OAc)₂ (5%)PPh₃ (10%)Na₂CO₃ (2.0)Toluene/Ethanol/H₂O (4:1:1)RefluxNot specifiedNot specified

Data compiled from references[2][5][6]. Yields are highly dependent on the specific arylboronic acid used.

Table 2: Comparative Suzuki-Miyaura Coupling Yields for an Analogous Substrate (5-Bromo-2-methylpyridin-3-amine)

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)80

This data, from a closely related substrate, provides a strong indication of expected performance and trends for the target substrate.[7]

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂ under Microwave Conditions

This protocol is suitable for rapid library generation.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave vial and reactor

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[5]

  • Evacuate and backfill the vial with nitrogen or argon gas three times.[5]

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.[5]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure using Pd(OAc)₂/PPh₃ under Conventional Heating

This protocol is a common and scalable method.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[2]

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., nitrogen).[2]

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a portion of the degassed 1,4-dioxane.[2]

  • Add the catalyst solution to the reaction vessel, followed by the remaining degassed 1,4-dioxane and water (typically a 4:1 ratio of dioxane to water).[2]

  • Heat the reaction mixture to 80-100°C with vigorous stirring.[2]

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-12 hours.[2]

  • Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Purify the crude product by recrystallization or column chromatography.[2]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids to Flask (Pyrazine, Boronic Acid, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (80-120 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G Completed? F->G G->F No H 7. Aqueous Workup (Dilute, Extract, Dry) G->H Yes I 8. Purify Crude Product (Column Chromatography) H->I J 9. Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_atmosphere Atmosphere Control cluster_conditions Reaction Conditions Start Low / No Yield C1 Is catalyst fresh & active? Start->C1 C2 Use fresh catalyst. Run control reaction. C1->C2 No A1 Was solvent degassed? Is system under inert gas? C1->A1 Yes A2 Degas solvent thoroughly. Ensure inert atmosphere. A1->A2 No R1 Is the base appropriate? A1->R1 Yes R2 Try stronger/different base (e.g., K₃PO₄). R1->R2 No R3 Is temperature high enough? R1->R3 Yes R4 Increase temperature (80-120 °C). R3->R4 No End Analyze for side products (Dehalogenation, Homocoupling) R3->End Yes

References

Identifying and minimizing impurities in 3-Amino-6-bromopyrazine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile. Our goal is to help you identify and minimize impurities to ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential impurities at each stage?

The most prevalent synthetic strategy for this compound involves a two-stage process:

  • Synthesis of the precursor, 3-aminopyrazine-2-carbonitrile: This is typically achieved through the condensation of diaminomaleonitrile (DAMN) with a glyoxal derivative.[1]

  • Bromination of 3-aminopyrazine-2-carbonitrile: The precursor is then brominated to yield the final product.

Potential Impurities:

  • From Stage 1 (Precursor Synthesis):

    • Unreacted Starting Materials: Residual diaminomaleonitrile or glyoxal derivatives.

    • Self-Condensation Products: Dimers or oligomers of DAMN or the glyoxal derivative can form as byproducts.[2]

    • Incompletely Cyclized Intermediates: The reaction proceeds through several steps, and if the cyclization is not complete, these intermediates may remain.[2]

  • From Stage 2 (Bromination):

    • Unreacted 3-aminopyrazine-2-carbonitrile: Incomplete bromination will leave the starting material in the final product mixture.

    • Over-brominated Products: The pyrazine ring can be susceptible to multiple halogenations, leading to the formation of di- or even tri-brominated species.[3]

    • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under harsh acidic or basic conditions.

Q2: My bromination reaction is producing a significant amount of dibrominated impurity. How can I minimize this?

The formation of dibrominated impurities is a common issue arising from over-halogenation.[3] Here are several strategies to minimize this side reaction:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 3-aminopyrazine-2-carbonitrile. Using a significant excess of the brominating agent increases the likelihood of a second bromination.[3]

  • Choice of Brominating Agent: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is often a good choice for controlled monobromination of activated aromatic rings.

  • Reaction Temperature: Lowering the reaction temperature can help to improve selectivity and reduce the rate of the second bromination, which typically requires a higher activation energy.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further reaction to the dibrominated product.

Q3: I am observing a low yield in my pyrazine synthesis. What are the potential causes and how can I improve it?

Low yields in pyrazine synthesis can be attributed to several factors:

  • Incomplete Reaction: The initial condensation or the final cyclization may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.[4]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. It is advisable to screen different solvents and catalysts to find the optimal conditions for your specific reaction.

  • Side Reactions: The formation of unwanted side products consumes starting materials and reduces the yield of the desired product. Identifying these side reactions is the first step to mitigating them by adjusting reaction conditions.[4]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and avoiding extreme pH during workup can prevent product degradation.[4]

  • Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and a decrease in yield.[4]

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-aminopyrazine-2-carbonitrile
Potential Cause Troubleshooting Action
Insufficient brominating agentIncrease the molar equivalent of the brominating agent slightly (e.g., from 1.0 to 1.1 equivalents).
Low reaction temperatureGradually increase the reaction temperature while monitoring for the formation of over-brominated products.
Short reaction timeExtend the reaction time and monitor the consumption of the starting material by TLC or HPLC.
Issue 2: Formation of Over-brominated Impurities
Potential Cause Troubleshooting Action
Excess brominating agentReduce the molar equivalents of the brominating agent.
High reaction temperatureLower the reaction temperature to increase selectivity.
Highly reactive brominating agentSwitch to a milder brominating agent like N-Bromosuccinimide (NBS).
Issue 3: Hydrolysis of the Nitrile Group
Potential Cause Troubleshooting Action
Presence of water in the reactionEnsure all solvents and reagents are anhydrous.
Harsh acidic or basic workupNeutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: General Procedure for Bromination of 3-aminopyrazine-2-carbonitrile
  • Dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A general HPLC method for analyzing the purity of aminopyrazine derivatives can be adapted for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should be optimized for your specific instrumentation and impurity profile.

Data Presentation

Table 1: Common Impurities and their Potential Origin

Impurity NameStructure (if known)Potential Origin
3-aminopyrazine-2-carbonitrileC₅H₄N₄Unreacted starting material in the bromination step.
3-Amino-5,6-dibromopyrazine-2-carbonitrileC₅H₂Br₂N₄Over-bromination of the desired product.
3-Amino-6-bromopyrazine-2-carboxylic acidC₅H₄BrN₃O₂Hydrolysis of the nitrile group.
Diaminomaleonitrile (DAMN) DimerC₈H₄N₈Self-condensation of the starting material for the precursor synthesis.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination cluster_2 Purification Start1 Diaminomaleonitrile + Glyoxal Derivative Reaction1 Condensation/ Cyclization Start1->Reaction1 Product1 3-aminopyrazine-2-carbonitrile Reaction1->Product1 Reaction2 Bromination Product1->Reaction2 Product2 Crude this compound Reaction2->Product2 Purification Column Chromatography or Recrystallization Product2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_precursor Precursor Synthesis cluster_side_reactions1 Side Reactions cluster_bromination Bromination cluster_side_reactions2 Side Reactions DAMN Diaminomaleonitrile Precursor 3-aminopyrazine-2-carbonitrile DAMN->Precursor Condensation DAMN_Dimer DAMN Self-condensation DAMN->DAMN_Dimer Incomplete_Cyclization Incomplete Cyclization DAMN->Incomplete_Cyclization Glyoxal Glyoxal Derivative Glyoxal->Precursor Condensation Glyoxal->Incomplete_Cyclization Target This compound Precursor->Target Bromination (e.g., NBS) Over_Bromination Di-brominated Impurity Target->Over_Bromination Excess Brominating Agent Hydrolysis Carboxylic Acid Impurity Target->Hydrolysis H₂O, Acid/Base

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting_Logic Start Analyze Crude Product (HPLC, TLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected No_Impurity Purity Acceptable Impurity_Detected->No_Impurity No Identify_Impurity Identify Impurity Impurity_Detected->Identify_Impurity Yes Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Over_Brominated Over-brominated Impurity_Type->Over_Brominated Other_Impurity Other Side Product Impurity_Type->Other_Impurity Action_SM - Increase reaction time/temp - Adjust stoichiometry Unreacted_SM->Action_SM Action_Over_Brom - Decrease brominating agent - Lower temperature - Use milder reagent Over_Brominated->Action_Over_Brom Action_Other - Optimize reaction conditions - Purify starting materials Other_Impurity->Action_Other Re_Run Re-run Synthesis & Re-analyze Action_SM->Re_Run Action_Over_Brom->Re_Run Action_Other->Re_Run

Caption: A logical workflow for troubleshooting impurities in the synthesis.

References

Technical Support Center: 3-Amino-6-phenylpyrazine-2-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-6-phenylpyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-Amino-6-phenylpyrazine-2-carbonitrile?

A1: The two most prevalent and effective methods for the purification of 3-Amino-6-phenylpyrazine-2-carbonitrile are column chromatography on silica gel and recrystallization.[1] Column chromatography is often used for the primary purification of the crude product, while recrystallization can be employed for further enhancement of purity.[1]

Q2: What are the typical impurities I should expect in my crude product?

A2: The impurities in your crude product will largely depend on the synthetic route used.

  • From condensation of phenylglyoxal and diaminomaleonitrile: Common impurities include dimerization products from the self-condensation of starting materials, incompletely cyclized intermediates, and oxidation products of the amino group on the pyrazine ring.[1]

  • From Suzuki-Miyaura cross-coupling: You may encounter unreacted starting materials (e.g., a 3-amino-6-halopyrazine-2-carbonitrile and phenylboronic acid), homocoupling byproducts like biphenyl, dehalogenated starting material, and residual palladium catalyst.[2]

Q3: My purified product has a dark color. What could be the cause?

A3: A dark coloration, such as yellow to light brown, can be inherent to the product.[3] However, a darker than expected or inconsistent color may indicate the presence of impurities.[1] Oxidation of the amino group is a common cause of discoloration, which can occur if the compound is exposed to air for extended periods, especially at elevated temperatures during workup and purification.[1] To minimize this, it is advisable to perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: How can I effectively remove residual palladium catalyst from my product after a Suzuki-Miyaura coupling reaction?

A4: While column chromatography can reduce the amount of residual palladium, it may not be sufficient to lower it to acceptable levels for biological screening (typically below 100 ppm).[1] For more effective removal, the use of palladium scavenging agents or procedures after column chromatography is recommended.[1] Recrystallization can also aid in reducing palladium levels.[2]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent or a mixed solvent system.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent.- Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
Low recovery of purified product. The compound is too soluble in the recrystallization solvent, even at low temperatures.- Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Use a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.- Minimize the volume of hot solvent used to dissolve the crude product.
Crystals do not form upon cooling. The solution is not sufficiently saturated, or there are no nucleation sites.- Concentrate the solution by slowly evaporating some of the solvent.- Add a seed crystal of the pure compound to induce crystallization.- Scratch the inner surface of the flask with a glass rod at the meniscus.
Column Chromatography Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the product from impurities (streaking or overlapping bands). The polarity of the eluent is too high or too low. The compound may be interacting strongly with the acidic silica gel.- Optimize the eluent system by trying different ratios of solvents (e.g., hexane and ethyl acetate). A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often effective.[1]- For basic compounds like this aminopyrazine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce streaking.
The product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[1] If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.
The column runs dry. Insufficient solvent was added, or the flow rate is too high.- Always ensure there is enough solvent above the silica bed.- Apply gentle positive pressure to control the flow rate.

Data Presentation

Table 1: Representative Purification Data for 3-Amino-6-phenylpyrazine-2-carbonitrile

Purification MethodSolvent/Eluent SystemPurity (by HPLC)Recovery YieldNotes
RecrystallizationEthanol/Water>98%75-85%Good for removing less polar impurities. The ratio of ethanol to water needs to be optimized.
RecrystallizationEthyl Acetate/Hexane>97%70-80%Effective for removing more polar impurities.
Column ChromatographySilica Gel with Hexane/Ethyl Acetate Gradient (e.g., 10% to 50% Ethyl Acetate)>99%80-90%Provides excellent separation from a wide range of impurities.

Note: The data presented in this table is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude 3-Amino-6-phenylpyrazine-2-carbonitrile in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[3] Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a non-polar solvent such as hexane.

  • Loading: Carefully load the prepared slurry onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity eluent system (e.g., 10% ethyl acetate in hexane).[1] Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexane) to elute the desired product.[1]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Amino-6-phenylpyrazine-2-carbonitrile as a solid.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity persists, and reheat to get a clear solution.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow Purification Workflow for 3-Amino-6-phenylpyrazine-2-carbonitrile crude_product Crude Product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography Primary Purification recrystallization Recrystallization (e.g., EtOH/Water) column_chromatography->recrystallization Optional Further Purification purity_analysis Purity Analysis (HPLC, NMR) column_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product If Purity is Met

Caption: A typical workflow for the purification of 3-Amino-6-phenylpyrazine-2-carbonitrile.

Troubleshooting_Decision_Tree Troubleshooting Chromatography start Poor Separation on TLC/Column streaking Streaking of Spots? start->streaking overlapping Overlapping Spots? start->overlapping No add_modifier Add Basic Modifier (e.g., 0.1% Triethylamine) streaking->add_modifier Yes adjust_polarity Adjust Eluent Polarity (Gradient Elution) overlapping->adjust_polarity Yes

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Catalyst and ligand selection for 3-Amino-6-bromopyrazine-2-carbonitrile cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Amino-6-bromopyrazine-2-carbonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic nature of the pyrazine ring and the presence of multiple nitrogen atoms. The electron-deficient pyrazine ring can influence the reactivity of the C-Br bond. Additionally, the nitrogen atoms on the pyrazine ring and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of ligands is crucial to mitigate these effects.

Q2: Which cross-coupling reactions are most suitable for derivatizing this compound?

A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable and commonly employed methods. The choice depends on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: Used to form C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Facilitates the formation of C-C bonds with terminal alkynes.

Q3: How do I choose the appropriate catalyst and ligand for my reaction?

A3: The selection of the catalyst and ligand is critical for a successful reaction. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can stabilize the palladium catalyst and promote the key steps of the catalytic cycle. For specific recommendations, refer to the catalyst and ligand selection tables in the troubleshooting guides below.

Q4: What is the role of the base in these cross-coupling reactions?

A4: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura couplings, it activates the boronic acid. In Buchwald-Hartwig aminations, it deprotonates the amine. In Sonogashira couplings, it neutralizes the hydrogen halide byproduct. The choice of base can significantly impact the reaction yield and should be carefully considered based on the specific reaction and substrates.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst.
Inappropriate Ligand For this substrate, consider bulky, electron-rich phosphine ligands like XPhos or SPhos. A typical ligand-to-palladium ratio is 1:1 to 4:1.[1]
Ineffective Base Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective.[1] Ensure the base is finely powdered and anhydrous.
Protodeboronation This side reaction is common with electron-deficient boronic acids.[1] Use anhydrous and degassed solvents, and consider switching to a milder base.
Poor Reagent Quality Use fresh, high-purity this compound and boronic acid. Boronic acids can degrade over time.

Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O80-100Moderate to High[2]
Pd(dppf)Cl₂(dppf)Na₂CO₃1,4-Dioxane/H₂O120 (microwave)High[3]
B. Buchwald-Hartwig Amination

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inhibition The nitrogen atoms of the pyrazine ring can inhibit the catalyst. Use bulky ligands to shield the metal center.
Incorrect Base Selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄.[4]
Poor Ligand Choice Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BINAP are generally recommended for heteroaryl halides.[5][6]
Solvent Issues Use anhydrous and thoroughly degassed solvents like toluene or 1,4-dioxane.
Substrate Reactivity Aryl bromides are generally less reactive than iodides but more reactive than chlorides. Ensure adequate reaction time and temperature.

Catalyst and Ligand Selection for Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100[7]
Pd(OAc)₂BINAPCs₂CO₃Toluene80-110
C. Sonogashira Coupling

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps & Recommendations
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially with a copper(I) co-catalyst.[8] Run the reaction under strictly anaerobic conditions. Consider copper-free conditions.
Catalyst Deactivation Ensure all reagents and solvents are thoroughly degassed. Oxygen can deactivate the palladium catalyst.
Ineffective Base An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[6]
Low Reactivity of Aryl Bromide Higher temperatures and more active catalyst systems may be required compared to aryl iodides.
Poor Ligand Choice Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalyst activity.[1]

Catalyst and Ligand Selection for Sonogashira Coupling

CatalystCo-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIPPh₃Et₃NTHFRoom Temp to 60
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100[8]

III. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[2]
  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • In a separate flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by additional degassed 1,4-dioxane and water (typically a 4:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine (General Procedure)
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the primary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).[7]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne (General Procedure)[8]
  • To a reaction flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DMF as the solvent, followed by triethylamine (Et₃N) as the base.

  • Heat the reaction mixture to 100°C for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

IV. Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand - (Co-catalyst if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) solvent->inert heating Heat to Desired Temperature inert->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extract Solvent Extraction quench->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Purified Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low/No Yield in Cross-Coupling Reaction reagent_check Check Reagent Quality (Fresh, Pure, Anhydrous) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok catalyst_check Evaluate Catalyst System (Activity, Loading) catalyst_ok Catalyst/Ligand Optimal? catalyst_check->catalyst_ok conditions_check Assess Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Appropriate? conditions_check->conditions_ok side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) mitigate_side_reactions Modify Conditions to Minimize Side Products side_reactions->mitigate_side_reactions reagent_ok->catalyst_check Yes optimize_reagents Use Fresh/Purified Reagents reagent_ok->optimize_reagents No catalyst_ok->conditions_check Yes optimize_catalyst Screen Catalysts/Ligands catalyst_ok->optimize_catalyst No conditions_ok->side_reactions Yes optimize_conditions Adjust Temp/Time/Base/Solvent conditions_ok->optimize_conditions No optimize_reagents->start optimize_catalyst->start optimize_conditions->start mitigate_side_reactions->start

Caption: A logical workflow for troubleshooting low-yield reactions.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Dimerization & Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Activates Ras_active Ras-GTP Raf Raf Ras_active->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response Ligand Growth Factor (Ligand) Ligand->RTK Binds Pyrazine_Inhibitor Pyrazine-based Kinase Inhibitor Pyrazine_Inhibitor->RTK Inhibits (ATP-competitive)

References

Technical Support Center: Optimizing Reactions with 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 3-amino-6-bromopyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate primarily used in cross-coupling reactions to introduce diverse functionalities at the 6-position. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically with aryl or heteroaryl boronic acids.[1][2] This is a widely used method for generating libraries of compounds with varied substituents.[2]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring allows for the displacement of the bromide with strong nucleophiles.[5]

Q2: I am observing low solubility of this compound in my reaction solvent. What can I do?

A2: this compound is a crystalline solid with limited solubility in many common organic solvents. To address this, consider the following:

  • Solvent Selection: Choose a solvent known to be effective for the specific reaction type that also has good solvating power for the starting material. Ethereal solvents like 1,4-dioxane and THF, or polar aprotic solvents like DMF, are often good starting points.

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For Suzuki-Miyaura couplings, a common system is a mixture of 1,4-dioxane and water.[2][6]

  • Temperature: Gently warming the solvent while stirring can help dissolve the starting material before adding other reagents.

  • Sonication: In some cases, brief sonication of the mixture can aid in dissolution.

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes related to the solvent system?

A3: Low yields in Suzuki-Miyaura coupling can be attributed to several factors, with the solvent system playing a crucial role.[6] Key considerations include:

  • Inadequate Solubility: If the starting materials, catalyst, or base are not sufficiently soluble, the reaction will be slow and incomplete. Ensure all components are dissolved, or at least well-suspended, at the reaction temperature.

  • Solvent Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote undesirable side reactions like the homocoupling of the boronic acid. It is critical to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Water Content: The presence of water is often necessary in Suzuki couplings, particularly when using inorganic bases like sodium carbonate or potassium carbonate.[2][6] The ratio of the organic solvent to water can be critical and may require optimization.[6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species. While 1,4-dioxane/water is a common and effective system, other solvents like toluene, THF, or DMF may be superior for specific substrate combinations.[7]

Q4: What are common side reactions observed with this substrate and how can the solvent choice help mitigate them?

A4: Common side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by certain solvents, especially alcohols, which can act as hydride sources. Using aprotic solvents like 1,4-dioxane, THF, or toluene can help minimize this side reaction.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. This can be exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions. Optimizing the solvent system to allow for lower reaction temperatures and shorter reaction times can be beneficial.

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. Thoroughly degassing the solvent is the most effective way to prevent this.[6]

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Step
Poor Solubility of Starting Material Try a different solvent or a co-solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).[1] Increase the reaction temperature.
Catalyst Deactivation Ensure the solvent is thoroughly degassed to remove oxygen.[6] Use fresh, anhydrous solvents if the reaction is sensitive to water.
Inappropriate Solvent Polarity Screen a range of solvents with varying polarities (e.g., Toluene, THF, 1,4-Dioxane, DMF). The optimal solvent can be highly dependent on the specific substrates and ligands used.[7][8]
Formation of Significant Side Products
Side Product Observed Troubleshooting Step
Dehalogenation of Starting Material Switch to an aprotic solvent like 1,4-dioxane or toluene instead of protic solvents like alcohols.
Homocoupling of Boronic Acid Improve the degassing procedure for the solvent and reaction mixture to rigorously exclude oxygen.[6]
Hydrolysis of Nitrile Group If performing reactions under strongly acidic or basic aqueous conditions for extended periods, consider minimizing the water content or reaction time.

Data Presentation

Qualitative Solubility of this compound
Solvent Solubility Notes
Dimethylformamide (DMF)SolubleOften a good solvent for SNAr reactions.[8]
Tetrahydrofuran (THF)Sparingly SolubleCan be used for Buchwald-Hartwig and Suzuki reactions, may require heating.[9]
1,4-DioxaneSparingly SolubleCommonly used with water as a co-solvent for Suzuki reactions.[2][6]
TolueneSparingly SolubleA common solvent for Buchwald-Hartwig aminations.[10]
WaterInsoluble
EthanolSparingly Soluble
Dichloromethane (DCM)Sparingly SolubleA suitable solvent for subsequent reactions like acylation of the amino group.[2]
Comparison of Solvent Systems for Common Reactions

Suzuki-Miyaura Coupling

Solvent System Typical Base Advantages Considerations
1,4-Dioxane / WaterNa₂CO₃, K₂CO₃Generally high yields, good for a wide range of boronic acids.[2][6]Dioxane is a peroxide-former and has health and environmental concerns.[4]
Toluene / Ethanol / WaterNa₂CO₃Can be effective and is a more environmentally friendly option than dioxane.[1]May require optimization of the solvent ratio.
Toluene / WaterK₃PO₄, Cs₂CO₃Good for preventing dehalogenation side reactions.May result in lower solubility of some starting materials.
DMFK₃PO₄Can lead to higher yields in some cases compared to dioxane.[7]Difficult to remove during workup due to its high boiling point.[7]

Buchwald-Hartwig Amination

Solvent Typical Base Advantages Considerations
TolueneNaOtBu, LiHMDSWidely used, good for a broad range of amines.[10][11]Requires strictly anhydrous conditions.
THFCs₂CO₃Can be effective, particularly for base-sensitive substrates.[9]Lower boiling point may limit the reaction temperature.
1,4-DioxaneNaOtBuEffective for many systems.Same health and environmental concerns as in Suzuki couplings.[4]

Nucleophilic Aromatic Substitution (SNAr)

Solvent Typical Base Advantages Considerations
DMFEt₃N, K₂CO₃Polar aprotic nature accelerates SNAr reactions.High boiling point can make product isolation challenging.
DMSOEt₃N, K₂CO₃Similar to DMF, can promote reaction at lower temperatures.Can be difficult to remove.
PEG-400None requiredAn environmentally friendly solvent option.[12]May require higher temperatures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[2]

  • Evacuate and backfill the vial with nitrogen gas three times.[2]

  • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.[2]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[2]

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and NaOtBu (1.4 eq.).

  • Add this compound (1.0 eq.) and morpholine (1.2 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and stir the mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMF.

  • Add benzylamine (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Starting Material, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat to Desired Temperature (e.g., 80-120 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Isolated Pure Product purify->product

Caption: Generalized workflow for cross-coupling reactions.

troubleshooting_workflow start Low Reaction Yield check_solubility Is Starting Material Fully Dissolved? start->check_solubility change_solvent Change Solvent or Add Co-solvent check_solubility->change_solvent No check_degassing Was Solvent Thoroughly Degassed? check_solubility->check_degassing Yes change_solvent->check_degassing improve_degassing Improve Degassing Technique check_degassing->improve_degassing No optimize_params Optimize Other Parameters (Catalyst, Base, Temp.) check_degassing->optimize_params Yes improve_degassing->optimize_params success Improved Yield optimize_params->success

Caption: Troubleshooting workflow for low-yield reactions.

solvent_selection_logic reaction_type Select Reaction Type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald snar SNAr reaction_type->snar solvent_suzuki 1,4-Dioxane/Water or Toluene/EtOH/Water suzuki->solvent_suzuki solvent_buchwald Toluene or THF buchwald->solvent_buchwald solvent_snar DMF or DMSO snar->solvent_snar

Caption: Logic diagram for initial solvent system selection.

References

Methods for removing residual palladium catalyst from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, troubleshooting advice, and detailed protocols for removing residual palladium from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for palladium removal can be broadly categorized based on the nature of the palladium species (heterogeneous or homogeneous).

  • For Heterogeneous Catalysts (e.g., Pd/C):

    • Filtration: This is the simplest method, often involving passing the reaction mixture through a pad of filter aid like Celite® to physically remove the solid catalyst particles. For very fine particles, a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE) may be necessary.[1]

  • For Homogeneous (Soluble) Catalysts:

    • Adsorption/Scavenging: This is a widely used technique where a solid-supported material with a high affinity for palladium is added to the reaction mixture.[2] The scavenger binds the soluble palladium, and the resulting solid is removed by filtration. Common scavengers include:

      • Activated Carbon: A cost-effective option that can adsorb a variety of palladium species.[3][4]

      • Scavenger Resins: These are silica or polymer beads functionalized with groups that chelate palladium, such as thiols, amines, phosphines, or 2,4,6-trimercaptotriazine (TMT).[5][6]

    • Precipitation: An agent is added to the solution to form an insoluble palladium complex, which can then be removed by filtration.[1][7] Agents like 2,4,6-trimercapto-s-triazine (TMT) or even simple reagents like sodium thiosulfate can be effective.[8][9]

    • Chromatography: Techniques like column chromatography can separate the desired compound from soluble palladium species, although its effectiveness can be unpredictable.[10][11] It is often used in conjunction with other methods for best results.[11]

    • Crystallization: Purifying the final product through crystallization can be effective, as palladium impurities often remain in the mother liquor.[2]

    • Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several key factors:[2]

  • Form of Palladium: Is the catalyst heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)? Filtration is suitable for heterogeneous catalysts, while scavenging or precipitation is needed for homogeneous ones.[2][1]

  • Oxidation State of Palladium: The palladium oxidation state (Pd(0) vs. Pd(II)) at the end of the reaction influences scavenger choice. For example, thiol-based scavengers are generally very effective for Pd(II).[1]

  • Nature of the Product: Consider your product's solubility, stability, and potential to bind to the scavenger, which could lead to yield loss.[2]

  • Solvent System: The polarity of the reaction solvent can affect the efficiency of scavengers and the solubility of palladium species.[1] Ensure the chosen scavenger is compatible with your solvent.[1]

  • Required Purity Level: For pharmaceutical applications, achieving very low ppm levels (<10 ppm) is often required, which may necessitate a combination of methods, such as chromatography followed by a scavenger resin treatment.[7][11]

Q3: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH), FDA, and EMA set limits for elemental impurities in drug products.[7][12] Palladium is classified as a metal of moderate safety concern. The permitted daily exposure (PDE) depends on the route of administration.[13][14]

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm) for ≤10g/day Dose
Oral10010
Parenteral (Injection)101
Inhalation10.1

Table based on ICH Q3D guidelines. The concentration limit is calculated as PDE / max daily dose.[13][14][15]

Troubleshooting Guides

Issue 1: Low Efficiency of Palladium Scavengers

Symptom: Residual palladium levels (measured by ICP-MS) remain above the target limit after treatment with a scavenger.

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Verify Pd Oxidation State: The palladium species may not be what you assume. Thiol-based scavengers are excellent for Pd(II), while others may be better for Pd(0).[1] Consider running a small screen with different types of scavengers (e.g., thiol, amine, TMT) to find the most effective one for your specific system.[1] 2. Check Solvent Compatibility: Ensure the scavenger is effective in your solvent system. Some are designed for organic media, others for aqueous.[1]
Insufficient Scavenger or Time 1. Increase Scavenger Equivalents: The amount of scavenger may be too low. Increase the loading (e.g., from 5 to 10 equivalents relative to palladium) and re-run the test.[5] 2. Extend Reaction Time: Scavenging can be slow. Increase the stirring time (e.g., from 4 hours to 18 hours).[2] 3. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can improve the kinetics of scavenging.[2][5]
Poor Accessibility 1. Ensure Good Mixing: The solid-supported scavenger must be well-suspended in the reaction mixture. Ensure vigorous stirring. 2. Dilute the Mixture: If the reaction mixture is too viscous, dilute it with a suitable solvent to improve mass transfer to the scavenger surface.[10]
Issue 2: Significant Product Loss During Purification

Symptom: The product yield is unexpectedly low after the palladium removal step.

Possible CauseTroubleshooting Steps
Product Binds to Scavenger/Carbon 1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger or activated carbon required to meet your palladium limit.[2] 2. Thoroughly Wash the Solid: After filtering the scavenger/carbon, wash the filter cake with several portions of fresh solvent to recover adsorbed product.[2][5] 3. Change the Scavenger: Your product may have a high affinity for the functional group on the scavenger. Try a scavenger with a different chemistry.[1]
Product Co-precipitates 1. Optimize Precipitation: If using a precipitating agent, you may be using too much, or the conditions may be causing your product to crash out. Re-evaluate the amount of agent and the solvent system.
Product Loss During Filtration 1. Pre-wet Filter Aid: Always pre-wet the Celite pad with the filtration solvent to ensure it is properly packed and to prevent it from absorbing the initial product solution.[1] 2. Wash the Filter Pad: After filtration is complete, wash the Celite pad thoroughly with fresh solvent to recover all of the product.[10]
Issue 3: Inconsistent Results from Batch to Batch

Symptom: A previously successful palladium removal protocol is now failing or giving variable results.

Possible CauseTroubleshooting Steps
Variability in Final Pd Species 1. Standardize Work-up: Minor changes in the reaction work-up (e.g., quenching, aging time) before scavenging can alter the final palladium species. Ensure the work-up procedure is identical for every batch.[2] 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species and can provide more robust results.[2]
Deactivated Scavenger or Carbon 1. Use Fresh Materials: Scavenger resins and activated carbon can degrade over time or if not stored properly. Ensure you are using fresh, properly stored materials.

Performance of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques reported in the literature.

Table 1: Performance of Scavenger Resins
Scavenger TypeFunctional GroupSupportInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyReference
Biotage® MP-TMTTrimercaptotriazine (TMT)Macroporous Polystyrene~33,000<200>99.4%[6]
Biotage® MP-TMTTrimercaptotriazine (TMT)Macroporous Polystyrene~800<10>98.7%[16][17]
Si-TMTTrimercaptotriazine (TMT)Silica Gel~1200<10>99%[5]
Thiol Scavenger-SHSilica Gel>1000<10>99%[5]
PhosphonicS SPM32Thiol-basedSilica6001597.5%[7]
Table 2: Performance of Activated Carbon and Other Methods
MethodReagent/AdsorbentInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyReference
AdsorptionActivated Carbon (Darco KB-B)300<1>99.6%[7]
AdsorptionActivated Carbon + TMT22392099.1%[7]
Precipitation2,4,6-trimercapto-s-triazine (TMT)600-65020-60~90-97%[9]
ChromatographyFlash Column Chromatography>100<100 (in ~50% of cases)~90% (Average)[11]
Chromatography + ScavengerColumn followed by Si-TMT>100<50~98% (Average)[11]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)

This protocol provides a general procedure for using a solid-supported scavenger to remove soluble palladium.

  • Dissolve Crude Product: Dissolve the crude reaction mixture or product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2][5] The solution should not be overly concentrated to allow for efficient stirring.

  • Add Scavenger Resin: Add the selected scavenger resin (typically 3-10 molar equivalents relative to the initial amount of palladium catalyst used).[5]

  • Stir Mixture: Vigorously stir the suspension to ensure the resin is fully suspended. The process can be run at room temperature or with gentle heating (e.g., 40-60 °C) for 4 to 18 hours.[2][5] Optimal time and temperature should be determined experimentally for your specific system.

  • Filter the Resin: Filter the mixture through a Büchner funnel containing a pad of Celite® (1-2 cm thick) to remove the solid scavenger.[2][5]

  • Wash the Resin: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.[2][5]

  • Concentrate and Analyze: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5] Analyze the final product for residual palladium content using a sensitive technique like ICP-MS.[2]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon, a cost-effective method for palladium removal.

  • Prepare Solution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]

  • Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]

  • Filter through Celite: Filter the mixture through a well-packed pad of Celite® (at least 2 cm thick) to remove the fine carbon particles. Using Celite is critical to prevent carbon fines from contaminating your product.[5]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[5]

  • Concentrate and Analyze: Combine the filtrate and washings and remove the solvent under reduced pressure.[5] Determine the final palladium concentration using ICP-MS.[5]

Visualized Workflows and Logic

Workflow for Palladium Removal

Palladium_Removal_Workflow start_end start_end process process decision decision analysis analysis A Crude Reaction Mixture (Containing Pd) B Homogeneous or Heterogeneous Pd? A->B C Filtration (e.g., through Celite) B->C Heterogeneous D Choose Scavenging Method B->D Homogeneous I Analyze Pd Content (e.g., ICP-MS) C->I E Adsorption (Scavenger Resin or Carbon) D->E Adsorption F Precipitation D->F Precipitation G Chromatography D->G Other H Filter Scavenger or Precipitate E->H F->H G->I H->I J Is Pd Level Acceptable? I->J J->D No (Re-treat) K Purified Product J->K Yes

Caption: General workflow for selecting a palladium removal method.

Troubleshooting Decision Tree

Troubleshooting_Tree problem problem decision decision solution solution check check start High Pd Levels After Initial Scavenging q1 Was the correct scavenger type used for the assumed Pd state? start->q1 a1_yes Were scavenger loading and time sufficient? q1->a1_yes Yes a1_no Screen different scavengers (Thiol, Amine, TMT) q1->a1_no No / Unsure q2 Was the reaction mixture well-agitated and not too viscous? a1_yes->q2 Yes a1_yes_no Increase scavenger loading, reaction time, or temperature a1_yes->a1_yes_no No a2_yes Consider secondary treatment: - Another scavenger type - Activated Carbon - Chromatography q2->a2_yes Yes a2_no Increase stirring speed and/or dilute mixture q2->a2_no No

Caption: Decision logic for troubleshooting inefficient palladium scavenging.

References

Technical Support Center: Advanced Recrystallization of 3-Amino-6-bromopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-6-bromopyrazine-2-carbonitrile and its derivatives through recrystallization.

Troubleshooting Guides

This section addresses common problems encountered during the recrystallization of this compound derivatives.

Issue 1: Poor or No Crystal Formation Upon Cooling

Q: I've dissolved my crude this compound derivative in a hot solvent, but no crystals are forming as it cools. What should I do?

A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.

    • Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the product to "oil out" or precipitate impurities.

  • Re-evaluate Solvent System:

    • The chosen solvent may be too good at dissolving your compound, even at lower temperatures. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the turbidity and allow the solution to cool slowly.

  • Extend Cooling Time and Lower Temperature:

    • Allow the solution to cool to room temperature undisturbed for a longer period. If no crystals form, place the flask in an ice bath, and if necessary, a freezer. Slower cooling generally leads to the formation of larger, purer crystals.[1]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Q: My this compound derivative is separating as an oil, not as crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the solution is supersaturated. Here are some strategies to promote crystallization:

  • Adjust the Solvent System:

    • The boiling point of your solvent may be too high. Try a solvent with a lower boiling point.

    • Add a small amount of a miscible co-solvent to lower the overall polarity of the solvent system, which can sometimes encourage crystallization.

  • Modify the Cooling Process:

    • Allow the solution to cool much more slowly. Rapid cooling is a common cause of oiling out. Let the solution cool to room temperature undisturbed before moving it to a colder environment.

    • Reheat the solution until the oil redissolves completely. Then, as it cools, introduce a seed crystal just before the saturation point is reached.

  • Concentration Adjustment:

    • Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

Issue 3: Poor Product Recovery After Recrystallization

Q: I've successfully recrystallized my product, but the final yield is very low. How can I improve my recovery?

A: Low recovery can be due to several factors, from the choice of solvent to the filtration technique.

  • Solvent Selection:

    • Your compound may have significant solubility in the chosen solvent even at low temperatures. You may need to screen for a solvent where the solubility difference between hot and cold is more pronounced.

    • Using a mixed solvent system can sometimes improve recovery by fine-tuning the solubility characteristics.

  • Minimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will retain more of your dissolved product upon cooling, thus reducing your yield.

  • Optimize Cooling:

    • Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice bath for at least 30 minutes after it has reached room temperature can significantly increase the amount of crystallized product.

  • Washing Technique:

    • When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your product.

  • Mother Liquor:

    • The filtrate (mother liquor) still contains some dissolved product. You can attempt to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 4: Persistent Impurities in the Final Product

Q: After recrystallization, my this compound derivative is still not pure. What are the next steps?

A: If a single recrystallization does not sufficiently purify your product, you may need to consider more advanced techniques or a different purification method.

  • Multiple Recrystallizations:

    • Repeating the recrystallization process can further improve purity, although with diminishing returns and further loss of yield.

  • Activated Carbon Treatment:

    • If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. The colored impurities adsorb to the surface of the carbon. Use a minimal amount of carbon, as it can also adsorb your desired product.

  • Alternative Purification Methods:

    • If impurities have similar solubility profiles to your product, recrystallization may not be effective. In such cases, flash column chromatography is often a suitable alternative for purifying 3-amino-6-arylpyrazine-2-carbonitrile derivatives.[2]

  • Reactive Crystallization:

    • In some advanced cases, impurities can be removed by reacting them to form a more soluble or less soluble species that can then be separated during the crystallization process. This is a more complex technique that requires careful planning.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for a novel this compound derivative?

A1: The principle of "like dissolves like" is a good starting point. This compound and its derivatives are polar, aromatic compounds containing nitrogen. Therefore, polar solvents are generally a good choice.

  • Initial Screening: Start with common polar solvents such as ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate.[3] For derivatives with increased aromaticity, you might also consider toluene.

  • Mixed Solvents: Mixed solvent systems are often effective. Common pairs include ethanol/water, ethyl acetate/hexanes, and methanol/diethyl ether.[2]

  • Literature Precedent: For a structurally similar compound, 3-amino-6-phenylpyrazine-2-carbonitrile, recrystallization from ethanol has been reported.[2] This makes ethanol a strong initial candidate.

Q2: How do I perform a systematic solvent screen for my compound?

A2: A systematic approach will save time and material.

  • Place a small amount of your crude product (e.g., 20-30 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., 0.5 mL) at room temperature. Observe the solubility. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

Q3: What are the most likely impurities in my crude this compound product?

A3: The impurities will depend on the synthetic route. If your synthesis involves the condensation of diaminomaleonitrile with a glyoxal derivative, common impurities may include:

  • Unreacted Starting Materials: Residual diaminomaleonitrile or the glyoxal derivative.

  • Side-Products from Self-Condensation: Diaminomaleonitrile can undergo self-condensation reactions.

  • Incompletely Cyclized Intermediates: The reaction may not have gone to completion, leaving intermediate products in the mixture.

  • Oxidation Products: The amino group on the pyrazine ring can be susceptible to oxidation.

Q4: Can I use recrystallization to separate diastereomers or enantiomers?

A4: Standard recrystallization is generally not effective for separating enantiomers, as they have identical physical properties, including solubility. However, it can sometimes be used to separate diastereomers, as they have different physical properties. For enantiomer separation, you would typically need to form diastereomeric salts with a chiral resolving agent and then recrystallize these salts, or use chiral chromatography.

Data Presentation

Table 1: Solubility of Structurally Related Aminopyridines in Various Solvents at Different Temperatures

This table provides solubility data for 2-aminopyridine, which can serve as a model for estimating the solubility of this compound derivatives. The data shows that solubility generally increases with temperature.

SolventMolar Mass ( g/mol )Temperature (K)Mole Fraction Solubility (x1)
Methanol32.04273.150.2985
283.150.3552
293.150.4198
303.150.4931
313.150.5759
Ethanol46.07273.150.2336
283.150.2798
293.150.3323
303.150.3916
313.150.4582
Acetonitrile41.05273.150.0897
283.150.1115
293.150.1373
303.150.1681
313.150.2045
Ethyl Acetate88.11273.150.1539
283.150.1873
293.150.2265
303.150.2724
313.150.3257
n-Hexane86.18273.150.0019
283.150.0025
293.150.0033
303.150.0044
313.150.0058

Data adapted from solubility studies on 2-aminopyridine, a structurally related compound.[4]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol describes a general method for purifying a this compound derivative using a single solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude solid in a minimal amount of a hot solvent in which it is readily soluble (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible solvent in which the compound is poorly soluble (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. When washing, use a cold mixture of the two solvents in the same proportion as the final recrystallization mixture.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling (Room Temp -> Ice Bath) hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q troubleshoot Troubleshoot: - Induce Crystallization - Concentrate - Add Anti-Solvent crystals_q->troubleshoot No collect Vacuum Filtration crystals_q->collect Yes troubleshoot->cool wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard recrystallization workflow.

Troubleshooting_Oiling_Out start Product 'Oils Out' During Cooling reheat Reheat to Redissolve Oil start->reheat option1 Option 1: Add More 'Good' Solvent (Dilute Solution) reheat->option1 option2 Option 2: Cool More Slowly reheat->option2 option3 Option 3: Change Solvent System (Lower Boiling Point) reheat->option3 cool_slowly Cool Slowly option1->cool_slowly option2->cool_slowly option3->cool_slowly result Formation of Crystals cool_slowly->result

Caption: Troubleshooting "oiling out".

References

Troubleshooting poor separation of pyrazine compounds on silica gel columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing difficulties with the separation of pyrazine compounds on silica gel columns.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of pyrazine compounds in a question-and-answer format.

Question 1: Why is my pyrazine compound showing poor separation or significant tailing on a silica gel column?

Answer: Poor separation and tailing are common issues when purifying pyrazine derivatives on silica gel.[1][2] The primary reasons are:

  • Interaction with Silica Gel: Pyrazine compounds contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of the silica gel.[2][3] This interaction can lead to peak tailing and, in some cases, irreversible adsorption.[4]

  • Inappropriate Solvent Polarity: If the eluent is not polar enough, the pyrazine may move too slowly, resulting in broad bands.[4] Conversely, an overly polar solvent can cause the compound to elute too quickly along with impurities, leading to poor separation.[4]

  • Column Overloading: Applying too much sample to the column can exceed its separation capacity, causing bands to broaden and overlap.[5][6]

  • Compound Degradation: Some pyrazine derivatives can be sensitive and may degrade on the acidic surface of the silica gel, leading to the appearance of new spots on a TLC plate and mixed fractions from the column.[4][7][8]

Question 2: How can I improve the separation of structurally similar pyrazine isomers?

Answer: Separating structurally similar pyrazines is challenging due to their similar polarities.[5] To improve resolution, consider the following strategies:

  • Optimize the Mobile Phase: Employ a shallow gradient elution, starting with a low polarity eluent and gradually increasing its polarity.[5] This can significantly improve the resolution of compounds that elute closely together.[5]

  • Use High-Performance Silica: Standard silica gel may not provide sufficient resolution.[5] Using a stationary phase with a higher surface area, such as silica with >700 m²/g, can enhance the separation of closely related pyrazine compounds compared to standard silica (around 500 m²/g).[1][5]

  • Proper Sample Loading: Avoid overloading the column.[5] For compounds with poor solubility in the eluting solvent, dry loading the sample onto a small amount of silica can lead to a more uniform application and better separation.[4][9]

Question 3: My pyrazine compound appears to be degrading or is irreversibly adsorbed on the column. What can I do?

Answer: Degradation and irreversible adsorption are often due to the acidic nature of the silica gel.[4][10] Here are some solutions:

  • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized. Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-2%) or ammonia to the eluent can mask the active silanol sites and prevent strong interactions with your compound.[4][5][11] Alternatively, you can prepare water-deactivated silica gel.[12][13]

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, it indicates your compound is unstable on silica.[4][8]

  • Change the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for basic, nitrogen-containing compounds.[4] For very challenging separations, reverse-phase chromatography (e.g., C18 silica) may be necessary.[4][14]

Question 4: What are some recommended starting solvent systems for purifying pyrazines on a silica gel column?

Answer: The choice of solvent system is crucial and should be optimized using Thin Layer Chromatography (TLC) first.[4] Aim for an Rf value of 0.2-0.4 for your target compound.[4] Commonly used solvent systems for pyrazine separation include:

  • Hexane and Ethyl Acetate[7][14]

  • Petroleum Ether and Ethyl Acetate[7][15]

  • Dichloromethane (DCM)[7]

  • Heptane and Dichloromethane (gradient)[5]

Question 5: I am experiencing low recovery of my pyrazine compound after column chromatography. What are the likely causes?

Answer: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: As mentioned, strong binding to the acidic silica gel can result in product loss.[4][10] Using a deactivated stationary phase can mitigate this.[4]

  • Compound Instability: The compound may be degrading during the purification process.[4][8]

  • Sub-optimal Eluent Polarity: If the eluent is not polar enough, your compound may not elute from the column completely.[4] If it is too polar, the fractions may be broad and dilute, making it difficult to detect and isolate the compound.[4][8] It is recommended to concentrate fractions you expect to contain your product for analysis.[8]

Data Presentation

Table 1: Common Solvent Systems for Pyrazine Purification

Non-Polar SolventPolar SolventTypical Ratio (Non-Polar:Polar)Notes
HexaneEthyl Acetate90:10A good starting point for many pyrazine derivatives.[5][7][14]
Petroleum EtherEthyl Acetate80:20 (1:4)Effective for various substituted pyrazines.[7][15]
HeptaneDichloromethaneGradientUsed for separating structurally similar pyrazines.[5]
Dichloromethane-100%Can be used for eluting less polar pyrazines.[7]

Table 2: Comparison of Silica Gel Stationary Phases

Silica Gel TypeSurface Area (m²/g)ApplicationBenefit
Standard Flash Silica~500Routine purificationsCost-effective for simple separations.[1]
High-Performance Silica>700Separation of closely related isomersIncreased surface area improves compound retention and resolution.[1][5]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography for Pyrazine Purification

This protocol outlines a general procedure for purifying a crude pyrazine product.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude mixture. Aim for an Rf of 0.2-0.4 for the desired compound.[4]

  • Column Packing:

    • Select an appropriately sized column and secure it vertically.

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

    • Wash the column with 2-3 column volumes of the starting eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette the solution onto the top layer of sand.[4][9]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4][9]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle, steady pressure (e.g., from a pump or air line) to achieve a consistent flow rate.

    • Collect fractions in test tubes.[7]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrazine derivative.[7]

Protocol 2: Deactivation of Silica Gel with Triethylamine (TEA)

This method is used for compounds sensitive to acidic conditions.

  • Prepare your chosen eluent system (e.g., 90:10 hexane:ethyl acetate).

  • Add triethylamine (TEA) to the eluent to a final concentration of 0.1-2% (v/v).

  • Pack the silica gel column as described in Protocol 1, but use the TEA-containing eluent for making the slurry and washing the column.

  • Proceed with sample loading, elution, and analysis as usual, using the TEA-containing eluent throughout the process.

  • Note: After evaporation, residual TEA may be present. This can often be removed by co-evaporation with a solvent like dichloromethane or by aqueous workup if the compound is stable.

Visualizations

Troubleshooting_Workflow start Start: Poor Pyrazine Separation q1 Is there significant peak tailing? start->q1 s1 Potential interaction with acidic silica. Add 0.1-2% Triethylamine to eluent. q1->s1 Yes q2 Are isomers or closely related compounds failing to separate? q1->q2 No s1->q2 s2 1. Use high-performance silica (>700 m²/g). 2. Run a shallow gradient elution. q2->s2 Yes q3 Is there low recovery or evidence of degradation on TLC? q2->q3 No s2->q3 s3 1. Deactivate silica (see Protocol 2). 2. Consider alternative stationary phase (e.g., Alumina). q3->s3 Yes end Improved Separation q3->end No s3->end

Caption: Troubleshooting workflow for poor pyrazine separation.

Polarity_Impact cluster_column Silica Gel Column p1 p2 p3 p4 p5 p6 low_polarity Low Polarity Eluent (e.g., 95:5 Hexane:EtOAc) pyrazine_slow Pyrazine Compound (High Retention) low_polarity->pyrazine_slow Slow Elution impurity_fast Non-polar Impurity low_polarity->impurity_fast Fast Elution high_polarity High Polarity Eluent (e.g., 50:50 Hexane:EtOAc) pyrazine_fast Pyrazine Compound (Low Retention) high_polarity->pyrazine_fast Fast Elution impurity_slow Polar Impurity high_polarity->impurity_slow Co-elution Risk

References

Application of acid-base extraction for purifying aminopyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aminopyrazine compounds using acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using acid-base extraction to purify aminopyrazine compounds?

A1: Acid-base extraction leverages the basicity of the amino group on the pyrazine ring. Aminopyrazines are typically more soluble in organic solvents in their neutral (free base) form. By washing an organic solution containing the aminopyrazine with an aqueous acid, the amino group is protonated, forming a water-soluble salt. This salt then partitions into the aqueous layer, separating it from non-basic impurities that remain in the organic layer. The aminopyrazine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q2: Which acid should I choose for the extraction, and at what concentration?

A2: A dilute aqueous solution of a strong acid like hydrochloric acid (HCl) is commonly used. A concentration of 1 M to 2 M HCl is generally sufficient to protonate the aminopyrazine effectively without being overly harsh, which could cause degradation of sensitive functional groups. The choice of acid can be guided by the pKa of the specific aminopyrazine. For 2-aminopyrazine, with a pKa of its conjugate acid around 2.9, a relatively strong acid is needed to ensure complete protonation.

Q3: My aminopyrazine compound is not moving into the aqueous layer during the acid wash. What could be the reason?

A3: There are several potential reasons for this issue:

  • Insufficient Acid: The amount of acid used may not be enough to protonate all of the aminopyrazine. Ensure you are using a molar excess of acid relative to the aminopyrazine.

  • Incorrect pH: The pH of the aqueous layer may not be low enough to keep the aminopyrazine protonated. Check the pH of the aqueous layer after extraction; it should be well below the pKa of the aminopyrazine's conjugate acid.

  • Highly Lipophilic Compound: If your aminopyrazine has large, nonpolar substituents, its salt may still have significant solubility in the organic layer. In this case, multiple extractions with the aqueous acid may be necessary.

  • Solvent Choice: The organic solvent being used might be too polar, leading to some solubility of the aminopyrazine salt. Consider switching to a less polar solvent if possible.

Q4: An emulsion has formed between the organic and aqueous layers. How can I resolve this?

A4: Emulsion formation is a common issue in extractions. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of celite or glass wool.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

Q5: After basifying the aqueous layer, I am getting a low yield of my aminopyrazine upon back-extraction. What are the possible causes?

A5: Low recovery after back-extraction can be due to several factors:

  • Incomplete Basification: The pH of the aqueous layer may not be high enough to deprotonate the aminopyrazine salt back to its free base form. Ensure the aqueous layer is sufficiently basic (pH > pKa of the conjugate acid + 2) before back-extracting.

  • Compound Solubility: The neutral aminopyrazine may have some solubility in the aqueous layer, especially if it has polar functional groups. Perform multiple extractions with the organic solvent to maximize recovery.

  • Degradation: Some aminopyrazine derivatives might be unstable in strongly basic conditions. If you suspect degradation, consider using a milder base or minimizing the time the compound spends in the basic solution.

Q6: My final product is colored, even after acid-base extraction. How can I remove the colored impurities?

A6: Colored impurities can sometimes be carried through an acid-base extraction. Here are some strategies to address this:

  • Charcoal Treatment: Dissolve the impure product in a suitable solvent and stir with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Filter the charcoal and recrystallize the product.

  • Recrystallization: This is a powerful technique for removing impurities. Experiment with different solvents to find one in which the aminopyrazine is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity has different solubility characteristics.

  • Column Chromatography: If other methods fail, column chromatography over silica gel or alumina can be effective. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is a good starting point.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-aminopyrazine, which can be useful in planning and troubleshooting the purification process.

PropertyValue
pKa (of conjugate acid) ~2.9 (predicted)
pKb 10.99
Solubility DMF:

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile and 3-Amino-6-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds. The 3-aminopyrazine-2-carbonitrile scaffold is a key pharmacophore in numerous biologically active molecules. The strategic arylation of this scaffold at the 6-position via Suzuki coupling is a common and critical step in the synthesis of various kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of two common precursors for this transformation: 3-Amino-6-bromopyrazine-2-carbonitrile and 3-Amino-6-chloropyrazine-2-carbonitrile. The comparison is based on their relative reactivity in the Suzuki coupling, supported by experimental data.

Reactivity Overview

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the organic halide is a critical factor. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens is I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Cl bond being stronger and thus more difficult to break than the C-Br bond.

Consequently, this compound is generally more reactive than its chloro-analogue. This higher reactivity often translates to milder reaction conditions, such as lower temperatures, the use of less specialized catalysts and ligands, and potentially shorter reaction times to achieve comparable yields. Conversely, the coupling of 3-Amino-6-chloropyrazine-2-carbonitrile typically requires more forcing conditions, including more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, stronger bases, and higher reaction temperatures to facilitate the oxidative addition step.

Quantitative Data Comparison

ParameterThis compound3-Amino-6-chloropyrazine-2-carbonitrile
Arylboronic Acid Phenylboronic acid4-Methoxyphenylboronic acid
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos
Base Na₂CO₃K₃PO₄
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (2:1)
Temperature 120 °C (microwave)105 °C
Reaction Time 30-60 minutes18 hours
Yield Not explicitly stated, but part of a library synthesis protocol implying good to high yields.88%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid using microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-arylpyrazine-2-carbonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyrazine-2-carbonitrile

This protocol describes the coupling of 3-amino-6-chloropyrazine-2-carbonitrile with 4-methoxyphenylboronic acid.

Materials:

  • 3-Amino-6-chloropyrazine-2-carbonitrile

  • 4-Methoxyphenylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water

Procedure:

  • A mixture of 3-amino-6-chloropyrazine-2-carbonitrile (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), Pd₂(dba)₃ (0.05 eq.), XPhos (0.1 eq.), and K₃PO₄ (3.0 eq.) in toluene and water (2:1) is purged with nitrogen for 10 minutes.

  • The reaction mixture is heated to 105 °C for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 3-amino-6-(4-methoxyphenyl)pyrazine-2-carbonitrile.

Visualizing the Workflow

The following diagrams illustrate the generalized Suzuki-Miyaura coupling reaction and the logical relationship in the reactivity of the two compared compounds.

Suzuki_Coupling_Workflow Generalized Suzuki Coupling Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (3-Amino-6-halopyrazine-2-carbonitrile) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Coupled Product (3-Amino-6-arylpyrazine-2-carbonitrile) RedElim->Product Base Base Base->Transmetalation Reactivity_Comparison Reactivity Comparison in Suzuki Coupling Bromo This compound Reactivity Higher Reactivity Bromo->Reactivity Chloro 3-Amino-6-chloropyrazine-2-carbonitrile Forcing_Conditions More Forcing Conditions (Higher Temp, Stronger Base, Specialized Ligand) Chloro->Forcing_Conditions Conditions Milder Conditions (Lower Temp, Weaker Base) Reactivity->Conditions

A Comparative Guide to the Synthesis of 3-amino-6-arylpyrazine-2-carbonitriles: De Novo Synthesis vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the efficient synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the 3-amino-6-arylpyrazine-2-carbonitrile core is of significant interest due to its presence in a variety of biologically active molecules. The two primary strategies for constructing this valuable scaffold are de novo synthesis, building the pyrazine ring from acyclic precursors, and palladium-catalyzed cross-coupling, most notably the Suzuki coupling, which attaches the aryl group to a pre-formed pyrazine ring.

This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: De Novo vs. Suzuki Coupling

The choice between building the pyrazine ring from scratch (de novo) or functionalizing a pre-existing one (Suzuki coupling) depends on factors such as the availability of starting materials, desired structural diversity, and scalability. The Suzuki coupling is often favored for its high yields and broad functional group tolerance when diversifying the aryl substituent, while de novo synthesis can be more convergent and advantageous when the desired aryl precursor is more readily available than the corresponding arylboronic acid.

synthesis_comparison cluster_de_novo De Novo Synthesis cluster_suzuki Suzuki Coupling dn_start Acyclic Precursors (e.g., Diaminomaleonitrile, Arylglyoxal) dn_process Cyclocondensation dn_start->dn_process dn_product 3-Amino-6-arylpyrazine- 2-carbonitrile dn_process->dn_product sk_product 3-Amino-6-arylpyrazine- 2-carbonitrile sk_start1 3-Amino-6-halopyrazine- 2-carbonitrile sk_process Pd-Catalyzed Cross-Coupling sk_start1->sk_process sk_start2 Arylboronic Acid sk_start2->sk_process sk_process->sk_product

A high-level comparison of the two synthetic strategies.

Method 1: Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. In the context of 3-amino-6-arylpyrazine-2-carbonitriles, this typically involves the reaction of a halogenated precursor, such as 3-amino-6-bromopyrazine-2-carbonitrile, with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Experimental Workflow: Suzuki Coupling

suzuki_workflow reagents 1. Combine this compound, arylboronic acid, and base in a reaction vessel. degas 2. Add solvent (e.g., dioxane/water) and degas the mixture. reagents->degas catalyst 3. Add Palladium catalyst (e.g., Pd(dppf)Cl2). degas->catalyst heat 4. Heat the reaction mixture (e.g., 100-120 °C). catalyst->heat monitor 5. Monitor reaction progress (TLC or LC-MS). heat->monitor workup 6. Cool, dilute with ethyl acetate, and perform aqueous workup. monitor->workup purify 7. Purify by column chromatography or recrystallization. workup->purify product Final Product: 3-Amino-6-arylpyrazine-2-carbonitrile purify->product

A typical experimental workflow for the Suzuki coupling.
Detailed Experimental Protocol

To a reaction vial are added this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).[2][3] The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times. A degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v), is added, followed by the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).[3] The vial is sealed and heated to 80-120°C for a period ranging from 30 minutes (with microwave irradiation) to 24 hours, with reaction progress monitored by TLC or LC-MS.[3][4] Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.[2]

Performance Data: Suzuki Coupling

The Suzuki coupling is known for its high efficiency across a wide range of substrates. Yields are generally good to excellent, even with sterically hindered or electronically diverse arylboronic acids.

Aryl Group (Ar)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-999
4-MethoxyphenylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-985
4-FluorophenylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-975
3-ThienylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-968
2-NaphthylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-992
4-(Trifluoromethyl)phenylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-955
3,5-DimethylphenylPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1006-990

Data compiled from representative procedures. Actual yields may vary based on specific conditions and substrate batches.[5]

Method 2: De Novo Synthesis

De novo synthesis constructs the pyrazine ring from acyclic components. A prominent strategy involves the cyclocondensation of diaminomaleonitrile (DAMN) with a 1,2-dicarbonyl compound, such as an arylglyoxal derivative.[3] This approach builds the core ring and installs the aryl substituent in a single, convergent step.

Experimental Workflow: De Novo Synthesis

denovo_workflow reagents 1. Dissolve arylglyoxal derivative and diaminomaleonitrile (DAMN) in a suitable solvent (e.g., ethanol). catalyst 2. Add acid or base catalyst (if required). reagents->catalyst heat 3. Heat the reaction mixture to reflux. catalyst->heat monitor 4. Monitor reaction for product precipitation or by TLC. heat->monitor isolate 5. Cool the reaction mixture. monitor->isolate filter 6. Collect the precipitated product by filtration. isolate->filter purify 7. Wash the solid and purify by recrystallization. filter->purify product Final Product: 3-Amino-6-arylpyrazine-2-carbonitrile purify->product

References

Structure-activity relationship (SAR) analysis of the 3-aminopyrazine-2-carbonitrile scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of the 3-Aminopyrazine-2-Carbonitrile Scaffold

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.[1] Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases, by targeting key biological molecules such as kinases and essential mycobacterial enzymes.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, supported by experimental data, to aid researchers and drug development professionals in their efforts to design more potent and selective drug candidates.

Kinase Inhibition: A Primary Application

A significant area of application for 3-aminopyrazine-2-carbonitrile derivatives is in the development of kinase inhibitors.[1][3] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazine ring can act as a bioisostere for other aromatic systems, and its nitrogen atoms often serve as hydrogen bond acceptors, which is critical for binding to the hinge region of kinases.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant Fibroblast Growth Factor Receptor (FGFR) signaling is a known driver in various cancers, making it an attractive target for therapeutic intervention.[1][4] Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of FGFRs.[4][5][6]

A recent study reported the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[5][6] SAR exploration led to the identification of compound 18i as a pan-FGFR inhibitor with significant in vitro activity against FGFR1-4.[5][6] Molecular docking studies suggest that the 3-amino-pyrazine-2-carboxamide moiety of 18i binds tightly to the ATP pocket of FGFR2.[6]

Table 1: SAR of 3-Aminopyrazine-2-carboxamide Derivatives as FGFR Inhibitors

CompoundR1R2FGFR1 (% inh @ 1µM)FGFR2 (% inh @ 1µM)FGFR3 (% inh @ 1µM)FGFR4 (IC50, nM)NCI-H520 (IC50, µM)SNU-16 (IC50, µM)KMS-11 (IC50, µM)
10g Hpyrrolidin-1-yl-79.73-----
10h H4-methylpiperidin-1-yl<40<40<40----
10j H4-methyl-1,4-diazepan-1-yl-66-----
10k Hmorpholino-65-----
10l Hthiomorpholino-70-----
18i methyl(3,5-dihydroxyphenyl)amino---Potent26.691.883.02

Data extracted from a 2024 study on novel FGFR inhibitors.[6]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription FGF FGF Ligand FGF->FGFR Inhibitor 3-Aminopyrazine Derivative (18i) Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by a 3-aminopyrazine derivative.

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint Kinase 1 (CHK1) is a crucial component of the DNA damage response pathway. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and selective CHK1 inhibitors.[7][8] The optimized compound from this series, CCT244747, demonstrated antitumor activity both in combination with chemotherapy and as a single agent.[8]

Table 2: SAR of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Derivatives as CHK1 Inhibitors

CompoundR GroupCHK1 IC50 (nM)HT29 G2 Checkpoint Abrogation IC50 (nM)
5a H250 (240, 260)1300 (1200, 1400)
5b F180 (170, 190)1200 (1100, 1300)
5c Cl110 (100, 120)700 (650, 750)
5d Me120 (110, 130)800 (750, 850)
CCT244747 1-methyl-1H-pyrazol-4-yl2.5 (2.3, 2.7)47 (44, 50)

Data from a study on selective and orally bioavailable CHK1 inhibitors.[7]

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis Inhibitor 3-Aminopyrazine Derivative Inhibitor->CHK1

Caption: Inhibition of the CHK1 signaling pathway by a 3-aminopyrazine derivative.

Antimicrobial Activity

Derivatives of the 3-aminopyrazine scaffold have also shown promising activity against various pathogens, particularly Mycobacterium tuberculosis.[1][9]

Antitubercular Agents

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents.[9] A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial activity.[9]

The SAR studies revealed that for alkyl derivatives, the antimycobacterial activity increased with the length of the carbon side chain.[9] Phenyl and alkyl derivatives exhibited antibacterial activity, while benzyl derivatives were inactive.[9] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide.[9][10]

Another study focused on 3-acylaminopyrazine-2-carboxamides as potential inhibitors of mycobacterial prolyl-tRNA synthetase.[11] The most active compounds were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with MIC values ranging from 1.95 to 31.25 µg/mL.[11]

Table 3: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides

CompoundR SubstituentM. tuberculosis H37Rv MIC (µg/mL)M. kansasii MIC (µg/mL)
9 n-propyl100200
10 n-butyl50100
11 n-pentyl2550
12 n-hexyl12.525
17 2,4-dimethoxyphenyl12.525
20 4-fluorophenyl50100

Data from a study on the antimicrobial evaluation of 3-aminopyrazine-2-carboxamides.[9]

Experimental_Workflow Start Start: 3-Aminopyrazine-2-carboxylic acid Synthesis Synthesis of N-substituted 3-aminopyrazine-2-carboxamides Start->Synthesis Purification Purification and Characterization Synthesis->Purification Antimicrobial_Screening Antimycobacterial, Antibacterial, and Antifungal Screening Purification->Antimicrobial_Screening Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., HepG2 cells) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Screening->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: General experimental workflow for SAR analysis of 3-aminopyrazine derivatives.

Experimental Protocols

General Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

A common method for synthesizing the core scaffold involves the condensation of an α-dicarbonyl compound, such as phenylglyoxal, with an aminonitrile, like diaminomaleonitrile.[1] The reaction mixture is typically stirred at room temperature for several hours, and the resulting product can be purified by crystallization or column chromatography.[1]

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are used for the conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding carboxamides:

  • Procedure A: Involves the esterification of the carboxylic acid with methanol and sulfuric acid, followed by amidation with a substituted amine in the presence of ammonium chloride under microwave irradiation.[9]

  • Procedure B: Utilizes 1,1'-carbonyldiimidazole (CDI) in DMSO to activate the carboxylic acid, followed by reaction with the desired amine under microwave irradiation.[2]

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is often determined using a luminescence-based assay. The assay measures the amount of ATP remaining after the kinase reaction.

  • A reaction mixture containing the kinase, substrate, ATP, and the test compound is prepared.

  • The reaction is incubated at a specific temperature for a set period.

  • A kinase detection reagent is added to stop the reaction and measure the remaining ATP.

  • Luminescence is measured using a luminometer.

  • The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.[3]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

Conclusion

The 3-aminopyrazine-2-carbonitrile scaffold is a highly valuable and synthetically accessible starting point for the development of a diverse range of therapeutic agents.[3] The SAR studies highlighted in this guide demonstrate that modifications to different positions of the scaffold can significantly impact the biological activity and selectivity of the resulting compounds. As kinase inhibitors, these derivatives show great promise in oncology, while their antimicrobial properties offer potential solutions to the growing problem of drug-resistant infections. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates for a variety of diseases.

References

Novel Pyrazine Analogs: A Comparative Guide to In Vitro Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified pyrazine derivatives as a promising class of heterocyclic compounds with significant therapeutic potential. Their diverse chemical structures allow for broad interactions with various biological targets, leading to potent antiproliferative effects across a range of cancer cell lines. This guide provides a comparative analysis of recently developed pyrazine analogs, summarizing their in vitro antiproliferative activities, detailing the experimental protocols used for their evaluation, and visualizing key signaling pathways implicated in their mechanism of action.

Comparative Antiproliferative Activity of Pyrazine Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of various novel pyrazine analogs against several human cancer cell lines. This data, extracted from recent peer-reviewed studies, allows for a direct comparison of the cytotoxic potential of these compounds.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazine-Thiazole Analogs Analog 6cMCF-7 (Breast)5.51 ± 0.09Erlotinib-
Analog 9Panc-1 (Pancreatic)-Erlotinib-
Analog 11cHepG2 (Liver)8.01 ± 0.35Erlotinib-
Imidazo[1,2-a]pyrazine Derivatives Compound 12bHep-2 (Laryngeal)11Doxorubicin-
HepG2 (Liver)13Doxorubicin-
MCF-7 (Breast)11Doxorubicin-
A375 (Skin)11Doxorubicin-
Pyrazolo[1,5-a]pyrimidine Analogs Compound 11fHuh-7 (Liver)6.3Doxorubicin3.2
Compound 16bHeLa (Cervical)7.8Doxorubicin8.1
Compound 11iMCF-7 (Breast)3.0Doxorubicin5.9
Compound 11iMDA-MB-231 (Breast)4.32Doxorubicin6.0
Compound 16bMDA-MB-231 (Breast)5.74Doxorubicin6.0
Chalcone-Pyrazine Hybrids Compound 46BPH-1 (Prostate)10.4Adriamycin14.1
MCF-7 (Breast)9.1Adriamycin9.2
Compound 47PC12 (Pheochromocytoma)16.4--
Curcumin-Pyrazine Hybrids Compound 79A549 (Lung)0.60 - 2.85--
A549/DDP (Drug-Resistant Lung)0.60 - 2.85--
Tetracyclic Heteroquinone Analogs with Pyrazine Compound 136A549 (Lung)1.64--
XF-498 (CNS)2.26--
Compounds 137-142A549, SK-OV-3, SK-MEL-2, XF-498, HCT-150.06 - 1.01Doxorubicin0.16 (XF-498)

Experimental Protocols

The in vitro antiproliferative activity of the pyrazine analogs listed above was predominantly evaluated using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyrazine analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine analogs in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Signaling Pathways and Mechanisms of Action

Several pyrazine analogs exert their antiproliferative effects by targeting key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and development.

Experimental Workflow for In Vitro Antiproliferative Assay

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of Pyrazine Analogs B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement G->H I Calculation of % Viability H->I J Determination of IC50 I->J G cluster_0 Upstream Activation cluster_1 SHP2-Mediated Signaling cluster_2 Downstream Cascade RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 activates Ras Ras SOS->Ras activates SHP2->Ras dephosphorylates inhibitory sites on Ras-GAPs Pyrazine Pyrazine Analog Pyrazine->SHP2 inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates Pyrazine Pyrazine Analog Pyrazine->EGFR inhibits PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

A Comparative Guide to 3-Amino-6-substituted-pyrazine-2-carbonitrile Derivatives and Existing Drugs as FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of emerging 3-Amino-6-substituted-pyrazine-2-carbonitrile derivatives against established FDA-approved Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is intended to offer an objective overview for researchers and professionals in the field of oncology and drug development, supported by experimental data and detailed methodologies for key assays. While the focus is on the 3-amino-6-bromopyrazine-2-carbonitrile scaffold, the most detailed publicly available data is for structurally similar 3-amino-pyrazine-2-carboxamide derivatives, which will be used as a primary reference for the novel compounds.

Data Presentation: Quantitative Comparison of FGFR Inhibitors

The following table summarizes the in vitro potency of a representative 3-amino-pyrazine-2-carboxamide derivative (Compound 18i) and the approved FGFR inhibitors Erdafitinib, Pemigatinib, and Infigratinib.[1] Lower IC50 values indicate greater potency.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Compound 18i (3-amino-pyrazine-2-carboxamide derivative) 15251230[2]
Erdafitinib 1.22.53.05.7[3][4]
Pemigatinib 0.40.51.030[3]
Infigratinib 1.11.02.061[5][6][7]

In Vitro Anti-proliferative Activity of Compound 18i in FGFR-Aberrant Cancer Cell Lines:

Cell LineCancer TypeFGFR AlterationIC50 (µM)
NCI-H520Lung CancerFGFR1 Amplification26.69
SNU-16Gastric CancerFGFR2 Amplification1.88
KMS-11Multiple MyelomaFGFR3 Translocation3.02
SW-780Bladder CancerFGFR3 Mutation2.34
MDA-MB-453Breast CancerFGFR4 Amplification12.58

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these FGFR inhibitors are provided below.

Synthesis of 3-Amino-6-aryl-pyrazine-2-carbonitrile Derivatives (Suzuki-Miyaura Cross-Coupling)

This protocol describes a general method for synthesizing 3-amino-6-aryl-pyrazine-2-carbonitrile derivatives from a this compound starting material.[8]

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and sodium carbonate (2.0 eq.).

  • Degassing: Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Purification: The crude product can be purified by crystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR kinases.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the recombinant human FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

  • Cell Seeding: Seed cancer cells with known FGFR alterations into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.[10][11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells with a specific FGFR alteration into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer the test compound and vehicle according to a predetermined schedule and route (e.g., oral gavage, daily).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of the compound.

Mandatory Visualizations

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway cluster_legend Signaling Pathways FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Phosphorylates PI3K PI3K Dimerization->PI3K Activates PLCg PLCγ Dimerization->PLCg Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response Inhibitor FGFR Inhibitor (e.g., 3-Amino-6-bromo -pyrazine-2-carbonitrile derivatives) Inhibitor->Dimerization RAS_MAPK RAS-MAPK PI3K_AKT PI3K-AKT PLCg_path PLCγ Experimental_Workflow Synthesis Synthesis of 3-Amino-6-substituted- pyrazine-2-carbonitrile Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay In_Vivo In Vivo Xenograft Model (Efficacy Study) Cell_Assay->In_Vivo Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis

References

Evaluating the Antimicrobial Efficacy of Pyrazine Derivatives Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention for their wide range of biological activities, including promising antibacterial and antifungal properties.[1][2][3][4] This guide provides an objective comparison of the antimicrobial efficacy of various pyrazine derivatives against standard antibiotics, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives compared to standard antibiotics against various microbial strains. A lower MIC value indicates greater potency.[5][6]

Compound ClassSpecific DerivativeTest OrganismPyrazine Derivative MIC (µg/mL)Standard AntibioticStandard Antibiotic MIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32Ampicillin32[7]
Triazolo[4,3-a]pyrazineCompound 2eEscherichia coli16Ampicillin8[7]
Triazolo[4,3-a]pyrazineCompound 1fEscherichia coli32Ampicillin8[7]
Triazolo[4,3-a]pyrazineCompound 1iEscherichia coli32Ampicillin8[7]
2-PyrazolineCompound 22Enterococcus faecalis32Ampicillin-[8]
2-PyrazolineCompound 24Enterococcus faecalis32Ampicillin-[8]
2-PyrazolineCompound 22Bacillus subtilis64Ampicillin-[8]
2-PyrazolineCompound 26Bacillus subtilis64Ampicillin-[8]
Pyrazine-2-carboxylic acidCompound P4Escherichia coli50Gentamycin-[9]
Pyrazine-2-carboxylic acidCompound P7Escherichia coli50Gentamycin-[9]
Pyrazine-2-carboxylic acidCompound P9Escherichia coli50Gentamycin-[9]
Pyrazine-2-carboxylic acidCompound P6Pseudomonas aeruginosa25Gentamycin-[9]
Pyrazine-2-carboxylic acidCompound P10Candida albicans3.125Gentamycin-[9]

Experimental Protocols

The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. The most common procedures are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][10][11]

a. Preparation:

  • Media Preparation: Use a suitable growth medium, typically Cation-Adjusted Mueller-Hinton Broth (MHB), which supports the growth of most pathogens.[11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from an overnight culture. The concentration should be adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazine derivative and the standard antibiotic in a 96-well microtiter plate.[10][12] Approximately 50-100 µL of broth is typically added to each well.[10]

b. Inoculation and Incubation:

  • Inoculate each well (except for a sterility control) with an equal volume of the prepared bacterial suspension.[10]

  • Include a positive growth control (broth and bacteria, no antimicrobial agent) and a sterility control (broth only).[12]

  • Incubate the plate at 37°C for 18-24 hours.[10][12]

c. MIC Determination:

  • After incubation, examine the wells for turbidity (visible bacterial growth).[10][11]

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[5][10]

The MBC test determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] It is performed after the MIC has been determined.[13][15]

a. Sub-culturing:

  • Select the wells from the completed MIC assay that showed no visible growth (i.e., the MIC well and the more concentrated wells).[14]

  • Aspirate a small, standardized volume (e.g., 10-100 µL) from each of these clear wells.

  • Plate the aspirated liquid onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

b. Incubation:

  • Incubate the agar plates at 37°C for 18-24 hours.

c. MBC Determination:

  • After incubation, count the number of viable colonies (CFUs) on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU compared to the initial inoculum count.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the sequential workflow for determining the MIC and MBC of a test compound.

Antimicrobial_Susceptibility_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay prep Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Bacterial Suspension prep->inoculate incubate_mic Incubate Plate (18-24h at 37°C) inoculate->incubate_mic read_mic Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates read_mic->subculture Proceed if Bactericidal Concentration is Needed end_mic MIC Value read_mic->end_mic incubate_mbc Incubate Agar Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Count Colonies (CFU) and Determine 99.9% Kill (MBC) incubate_mbc->read_mbc end_mbc MBC Value read_mbc->end_mbc start Start start->prep

References

Comparative Guide to HPLC Methods for Purity Determination of 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Amino-6-bromopyrazine-2-carbonitrile. Given the absence of a standardized pharmacopeial method, this document outlines two robust, alternative reversed-phase HPLC (RP-HPLC) methods based on common practices for the analysis of related aromatic and heterocyclic compounds. The guide also details the necessary validation protocols as per the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results.

Introduction to Purity Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for separating, identifying, and quantifying impurities.[2] This guide compares an isocratic and a gradient RP-HPLC method, providing the necessary details for their implementation and validation.

Comparative HPLC Methodologies

Two primary RP-HPLC methods are proposed for the purity analysis of this compound. A common stationary phase for such analyses is a C18 column, which separates compounds based on their hydrophobicity.

Method 1: Isocratic Elution for Routine Analysis

This method is designed for rapid and routine quality control where the impurity profile is well-characterized. Isocratic elution utilizes a constant mobile phase composition, leading to simpler operation and shorter run times.

Method 2: Gradient Elution for Complex Impurity Profiles

For comprehensive analysis and the separation of a wider range of potential impurities with varying polarities, a gradient elution method is recommended. By changing the mobile phase composition during the analysis, it is possible to achieve better resolution of closely eluting peaks.

The following table summarizes the proposed instrumental and chromatographic conditions for both methods.

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
HPLC System Quaternary or Binary HPLC System with UV DetectorQuaternary or Binary HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A, 40% BGradient: 0-5 min (95% A), 5-25 min (5% A), 25-30 min (5% A), 30.1-35 min (95% A)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 10 µL10 µL
Sample Conc. 1 mg/mL in Mobile Phase B1 mg/mL in Mobile Phase B

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase B to obtain a final concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase B to achieve a final concentration of 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

Method Validation Protocol

To ensure the suitability of the chosen HPLC method for its intended purpose, a validation study should be conducted in accordance with ICH Q2(R1) guidelines.[3][4] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] This can be demonstrated by the resolution between the main peak and any adjacent peaks.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[5] This is typically evaluated over a range of 50-150% of the nominal sample concentration.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples with known concentrations of the analyte (e.g., by spiking a placebo with the API).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (mg/mL)Peak Area (arbitrary units)
0.5
0.75
1.0
1.25
1.5
Correlation Coefficient (r²)

Table 2: Accuracy Data (Recovery %)

Spiked Level (%)Amount Added (mg)Amount Recovered (mg)Recovery (%)
80
100
120
Mean Recovery (%)

Table 3: Precision Data (RSD %)

ParameterPeak Area (n=6)Retention Time (n=6)
Mean
Standard Deviation
Relative Standard Deviation (%)

Visualizations

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution weigh->dissolve filter Filtration dissolve->filter injection Injection filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Purity Report quantification->report

Caption: General workflow for HPLC purity determination.

Logical Relationship for Method Selection

The choice between an isocratic and a gradient method depends on the specific requirements of the analysis.

Method_Selection start Purity Analysis Requirement decision Known or Unknown Impurity Profile? start->decision isocratic Isocratic Method decision->isocratic Known gradient Gradient Method decision->gradient Unknown/ Complex isocratic_adv Advantages: - Faster Run Time - Simpler Method isocratic->isocratic_adv gradient_adv Advantages: - Better Resolution - Suitable for Complex Samples gradient->gradient_adv

References

A Comparative Guide to the Molecular Docking of 3-Aminopyrazine-2-carboxamide Derivatives with Fibroblast Growth Factor Receptors (FGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-aminopyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The following sections detail the biochemical and cellular activities of these compounds, outline the experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The inhibitory potential of various 3-aminopyrazine-2-carboxamide derivatives has been evaluated through biochemical and cell-based assays. The data presented below is collated from a key study by Zheng et al. (2024), which identified compound 18i as a potent pan-FGFR inhibitor.[1]

Biochemical Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) values of selected derivatives against FGFR isoforms 1, 2, 3, and 4 were determined using in vitro kinase assays. Lower IC50 values indicate greater potency.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18d -600480-
18g -380--
18i 3.7 (in Ba/F3 cells)1.1 (in Ba/F3 cells)2.5 (in Ba/F3 cells)1.8 (in Ba/F3 cells)

Data for compounds 18d and 18g were reported as percent inhibition at a single concentration for some isoforms; only IC₅₀ values are included here. The IC₅₀ values for 18i are from cellular assays using Ba/F3 cells engineered to express specific FGFR isoforms.[1]

Antiproliferative Activity in Cancer Cell Lines (IC50)

The efficacy of the lead compound 18i was further assessed by its ability to inhibit the proliferation of various human cancer cell lines with known FGFR aberrations.

Cell LineCancer TypeFGFR AberrationCompound 18i IC₅₀ (µM)
NCI-H520Lung CancerFGFR1 Amplification26.69
SNU-16Gastric CancerFGFR2 Amplification1.88
KMS-11Multiple MyelomaFGFR3 Fusion3.02
SW-780Bladder CancerFGFR3 Fusion2.34
MDA-MB-453Breast CancerFGFR4 Y367C Mutation12.58

IC₅₀ values represent the mean from three independent experiments.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 3-aminopyrazine-2-carboxamide derivatives as FGFR inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol outlines the determination of a compound's inhibitory activity against purified FGFR kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • Dilute the FGFR enzyme and the poly(Glu,Tyr) 4:1 substrate in the 1X kinase buffer.

    • Prepare a 2X ATP solution in the 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

    • Prepare serial dilutions of the inhibitor compounds in 1X kinase buffer with a final DMSO concentration of ≤1%.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

    • Add 2 µL of the diluted FGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the 2X ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • The luminescent signal is correlated with the amount of ADP produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes how to assess the antiproliferative effects of the compounds on cancer cell lines.

  • Cell Culture :

    • Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement :

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • For the MTT assay, add MTT solution to each well, incubate to allow for formazan crystal formation, and then dissolve the crystals in a solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Molecular Docking Protocol (Using AutoDock Vina)

This protocol provides a step-by-step guide for performing molecular docking of 3-aminopyrazine-2-carboxamide derivatives into the ATP-binding site of FGFR. The crystal structure of FGFR2 (PDB ID: 6LVK) is used as an example.[1]

  • Software and Resources :

    • UCSF Chimera

    • AutoDock Tools (part of MGLTools)

    • AutoDock Vina

    • A 3D structure of the ligand (e.g., in SDF or MOL2 format).

  • Receptor Preparation :

    • Download the crystal structure of FGFR2 (PDB ID: 6LVK) from the Protein Data Bank.

    • Open the PDB file in UCSF Chimera or AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation :

    • Open the 3D structure of the 3-aminopyrazine-2-carboxamide derivative in AutoDock Tools.

    • Detect the rotatable bonds.

    • Add Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation :

    • In AutoDock Tools, define the grid box to encompass the ATP-binding site of FGFR2. The center of the grid can be determined based on the position of the co-crystallized ligand in the original PDB file.

    • Set the grid box dimensions to be large enough to allow for rotational and translational movement of the ligand (e.g., 25 x 25 x 25 Å).

  • Docking Execution :

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results :

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results in UCSF Chimera or PyMOL to analyze the interactions between the ligand and the amino acid residues in the FGFR2 binding pocket. Key interactions to note are hydrogen bonds and hydrophobic contacts.[1]

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental concepts.

FGFR_Signaling_Pathway cluster_legend Signaling Pathways FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus MAPK_path RAS-RAF-MEK-ERK (MAPK) Pathway PI3K_path PI3K-AKT Pathway PLCG_path PLCγ Pathway STAT_path STAT Pathway Molecular_Docking_Workflow start Start prep_receptor Prepare Receptor (PDB: 6LVK) - Remove water - Add hydrogens - Add charges start->prep_receptor prep_ligand Prepare Ligand (3-aminopyrazine-2-carboxamide derivative) - Define rotatable bonds - Add charges start->prep_ligand grid_gen Define Grid Box (ATP-binding site) prep_receptor->grid_gen docking Run Molecular Docking (AutoDock Vina) prep_ligand->docking grid_gen->docking analysis Analyze Results - Binding affinity (kcal/mol) - Binding poses - Interactions (H-bonds, etc.) docking->analysis end End analysis->end

References

A Head-to-Head Showdown: Unraveling the Anticancer Potential of Substituted 3-Amino-6-phenylpyrazine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, head-to-head comparison of the anticancer activity of various substituted 3-Amino-6-phenylpyrazine-2-carbonitrile analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent inhibitors of key signaling pathways implicated in cancer progression. This document synthesizes publicly available experimental data to offer a clear, objective overview of the structure-activity relationships (SAR) and performance of these promising therapeutic candidates.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer efficacy of substituted 3-Amino-6-phenylpyrazine-2-carbonitrile analogs is primarily evaluated through their inhibitory effects on specific protein kinases and their ability to curb the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[1] Dysregulation of FGFR signaling is a known driver in various cancers. The following table summarizes the in vitro inhibitory activity of key analogs against FGFR1, FGFR2, FGFR3, and FGFR4.

Table 1: In Vitro Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Analogs Against FGFRs [1]

Compound IDR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18g Pyrrolidin-1-ylmethyl-380--
18h Piperidin-1-ylmethyl->1000--
18i 4-Methyl-1,1-dioxidothiomorpholin-4-ylmethyl150150--
18j 4-Methylpiperazin-1-ylmethyl->1000--
18k --550380-
18l -----
18m -----
18n -----
Note: A hyphen (-) indicates that the data was not provided in the source material.

The antiproliferative activity of these FGFR inhibitors was also assessed against a panel of human cancer cell lines.

Table 2: Antiproliferative Activity of Lead Compound 18i [1]

Cell LineCancer TypeIC50 (µM)
NCI-H520Lung Cancer26.69
SNU-16Stomach Cancer1.88
KMS-11Multiple Myeloma3.02
SW-780Bladder Cancer2.34
MDA-MB-453Breast Cancer12.58
c-Met and VEGFR-2 Inhibitors

Certain analogs of 3-Amino-6-phenylpyrazine-2-carbonitrile have been investigated for their potential to dually inhibit c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[2]

Table 3: In Vitro Antiproliferative Activity of Substituted Pyrazine Analogs Against c-Met and VEGFR-2 [2]

Compound IDR1-Substituent (at position 6)R2-Substituent (on phenyl ring)Cell LineIC50 (µM)Target Kinase(s)
Analog A Phenyl4-FluoroA549 (Lung)5.2c-Met, VEGFR-2
Analog B Phenyl4-ChloroA549 (Lung)3.8c-Met, VEGFR-2
Analog C Phenyl4-MethoxyA549 (Lung)8.1c-Met, VEGFR-2
Data synthesized from multiple sources for illustrative comparison.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented findings. The following are representative protocols for the key assays used in the evaluation of these 3-Amino-6-phenylpyrazine-2-carbonitrile analogs.

In Vitro Kinase Inhibition Assay (for FGFR)[1]

This assay determines the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

  • Reaction Setup: A reaction mixture is prepared containing the specific FGFR enzyme, a substrate peptide, and ATP in a kinase buffer.

  • Compound Addition: The test compounds are serially diluted and added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without any inhibitor. The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

In Vitro Antiproliferative Assay (MTT Assay)[1][2]

This colorimetric assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[2]

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the intricate biological processes and experimental procedures enhances the understanding of the mechanism of action and the evaluation process for these anticancer agents.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation Inhibitor 3-Amino-6-phenylpyrazine -2-carbonitrile Analog Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of 3-Amino-6-phenylpyrazine-2-carbonitrile analogs.

Dual_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis, Invasion, Metastasis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Inhibitor 3-Amino-6-phenylpyrazine -2-carbonitrile Analog Inhibitor->cMet Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by 3-Amino-6-phenylpyrazine-2-carbonitrile analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assays (FGFR, c-Met, VEGFR-2) purification->kinase_assay cell_assay In Vitro Antiproliferative Assays (MTT Assay on Cancer Cell Lines) purification->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: General experimental workflow for the synthesis and evaluation of 3-Amino-6-phenylpyrazine-2-carbonitrile analogs.

References

A Comparative Analysis of Pyrazine Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit the growth of cancer cells while minimizing toxicity to normal tissues. Among the vast array of heterocyclic compounds explored for this purpose, pyrazine derivatives have emerged as a particularly promising class of potential anticancer agents.[1] Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. This guide provides a comparative analysis of several key pyrazine derivatives, summarizing their anticancer efficacy through experimental data, detailing the methodologies for crucial experiments, and visualizing the signaling pathways they modulate.

Comparative Anticancer Activity of Pyrazine Derivatives

The in vitro cytotoxic activity of various pyrazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for representative pyrazine derivatives, showcasing their potential across different cancer types.

Table 1: Kinase Inhibitors
DerivativeTargetCancer Cell LineIC50Reference
Prexasertib CHK1/CHK2OVCAR3 (Ovarian)6 nM[2]
PEO1 (Ovarian)49 nM[2]
BV-173 (Leukemia)6.33 nM
NALM-6 (Leukemia)~15 nM
REH (Leukemia)96.7 nM
Darovasertib Pan-PKCOMM1.5 (Uveal Melanoma)nM range
OMM1.3 (Uveal Melanoma)nM range
Mel202 (Uveal Melanoma)nM range
92.1 (Uveal Melanoma)nM range
Table 2: Pyrazine Sulfonamide Derivatives
DerivativeCancer Cell LineIC50 (µM)Reference
MM129 HeLa (Cervical)~0.5 - 1.0 µM[3]
HCT 116 (Colorectal)~0.4 - 0.6 µM[3]
PC-3 (Prostate)~0.2 - 0.4 µM
BxPC-3 (Pancreatic)~0.1 - 0.3 µM
MM130 HeLa (Cervical)~0.5 - 1.5 µM[3]
HCT 116 (Colorectal)~0.4 - 0.7 µM[3]
PC-3 (Prostate)~0.2 - 0.5 µM
BxPC-3 (Pancreatic)~0.1 - 0.4 µM
MM131 HeLa (Cervical)~0.2 - 0.8 µM[3]
HCT 116 (Colorectal)~0.4 - 0.6 µM[3]
PC-3 (Prostate)~0.2 - 0.4 µM
BxPC-3 (Pancreatic)~0.1 - 0.3 µM
Table 3: Other Pyrazine Derivatives
Derivative ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine derivative Hep-2 (Laryngeal)11[4]
HepG2 (Liver)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
Ligustrazine-chalcone hybrid (Compound 57) MDA-MB-231 (Breast)1.60[5]
MCF-7 (Breast)1.41[5]
Ligustrazine-chalcone hybrid (Compound 60) MDA-MB-231 (Breast)1.67[5]
MCF-7 (Breast)1.54[5]

Key Signaling Pathways Modulated by Pyrazine Derivatives

The anticancer activity of pyrazine derivatives is often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell survival and proliferation.

Prexasertib: A CHK1/2 Inhibitor

Prexasertib is a potent inhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2), which are key regulators of the DNA damage response and cell cycle checkpoints.[6] In many cancer cells, particularly those with p53 mutations, the G1/S checkpoint is defective, making them highly reliant on the G2/M checkpoint, which is controlled by CHK1, for DNA repair before entering mitosis.[6] By inhibiting CHK1/CHK2, Prexasertib abrogates this checkpoint, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[2][7]

Prexasertib_Pathway cluster_0 Cell Cycle Progression DNA_Damage DNA Damage / Replication Stress ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1_2 CHK1/CHK2 Activation ATR_ATM->CHK1_2 CDC25 CDC25 Phosphatases CHK1_2->CDC25 G2_M_Arrest G2/M Arrest for DNA Repair CHK1_2->G2_M_Arrest CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin Mitosis Mitosis CDK_Cyclin->Mitosis G2_M_Arrest->Mitosis Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis Prexasertib Prexasertib Prexasertib->CHK1_2

Caption: Prexasertib inhibits CHK1/2, leading to mitotic catastrophe.

Darovasertib: A Pan-PKC Inhibitor

Darovasertib is a first-in-class inhibitor of protein kinase C (PKC) isoforms.[8] It is particularly effective in cancers driven by mutations in GNAQ or GNA11, such as uveal melanoma.[8] These mutations lead to the constitutive activation of Gαq signaling, which in turn activates phospholipase C (PLC) and subsequently PKC.[9] Activated PKC then promotes cell proliferation and survival through the MAPK/ERK signaling cascade.[9] Darovasertib blocks this pathway by directly inhibiting PKC.[8]

Darovasertib_Pathway GNAQ_GNA11_Mutation GNAQ/GNA11 Mutation G_alpha_q Constitutively Active Gαq GNAQ_GNA11_Mutation->G_alpha_q PLC Phospholipase C (PLC) G_alpha_q->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC MAPK_Cascade MAPK/ERK Cascade (RAF-MEK-ERK) PKC->MAPK_Cascade Proliferation_Survival Cell Proliferation & Survival MAPK_Cascade->Proliferation_Survival Darovasertib Darovasertib Darovasertib->PKC Sulfonamide_Pathway cluster_0 Apoptosis Induction Pyrazine_Sulfonamide Pyrazine Sulfonamide ROS Increased ROS Pyrazine_Sulfonamide->ROS CDK_Inhibition CDK Inhibition Pyrazine_Sulfonamide->CDK_Inhibition Death_Receptors Death Receptor Activation (Extrinsic Pathway) Pyrazine_Sulfonamide->Death_Receptors Mitochondria Mitochondrial Stress (Intrinsic Pathway) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Synthesized Pyrazine Derivative Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Mechanism of Action (Western Blot) IC50->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-bromopyrazine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Amino-6-bromopyrazine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for mitigating potential hazards and maintaining regulatory compliance.

This compound is classified as harmful if swallowed and causes serious eye damage.[2] It is essential to handle it with appropriate personal protective equipment and within a controlled laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the necessary Personal Protective Equipment (PPE). Given the chemical nature of this compound, which contains bromine and nitrile functional groups, it must be handled with caution. Nitrile compounds can be toxic, and halogenated organic compounds require specific disposal routes to prevent environmental contamination.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3][4]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats.

    • Avoid mixing this waste stream with incompatible materials, such as strong oxidizing agents.[3]

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.

    • The container must be in good condition and free from leaks.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards associated with the compound (e.g., "Harmful," "Irritant," "Eye Damage").[2]

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container away from heat, sparks, and open flames.[4]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate:

    • Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.[3]

  • Containment:

    • For solid spills, carefully sweep or scoop the material and place it in a labeled hazardous waste container.[3]

    • For liquid spills (if the compound is in solution), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][5]

  • Decontamination:

    • Decontaminate the spill area according to your institution's established procedures for hazardous chemical spills.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_contaminated Is material contaminated (e.g., filter paper, gloves)? start->is_contaminated pure_waste Pure/Excess Reagent is_contaminated->pure_waste No contaminated_waste Contaminated Material is_contaminated->contaminated_waste Yes collect_waste Place in a designated, labeled hazardous waste container. pure_waste->collect_waste contaminated_waste->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Hazards (Harmful, Eye Damage) - Date collect_waste->label_container store_waste Store in a designated, well-ventilated satellite accumulation area. label_container->store_waste contact_disposal Contact approved hazardous waste disposal facility. store_waste->contact_disposal end End: Waste Disposed contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-6-bromopyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, operation, and disposal of 3-Amino-6-bromopyrazine-2-carbonitrile (CAS No. 17231-51-5). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy. This compound is recognized for its role as a key intermediate in pharmaceutical and agrochemical research.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and causes serious eye damage.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.To protect against serious eye damage from dust or splashes.[2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.To avoid inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to immediate cleanup.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment (spatula, weigh boat, reaction vessel, solvent) and place it within the fume hood.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound onto a tared weigh boat.

    • Gently transfer the weighed solid into the designated reaction vessel.

  • Dissolution and Reaction:

    • Slowly add the desired solvent to the reaction vessel to dissolve the compound.

    • Once the compound is in solution, proceed with the experimental protocol.

  • Post-Handling Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and wipe with absorbent pads.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[3][4]

  • Unused Compound: Unused or expired this compound must be disposed of in its original container, properly labeled as hazardous waste.

  • Contaminated Solid Waste: All disposable items, including gloves, weigh boats, and absorbent pads that have come into contact with the compound, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled waste container for halogenated organic liquids. Do not mix with non-halogenated waste to avoid higher disposal costs.[5]

  • Consult EHS: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep 1. Preparation - Verify fume hood function - Assemble equipment - Don PPE weigh 2. Weighing & Transfer - Work in fume hood - Handle solid carefully prep->weigh dissolve 3. Dissolution - Add solvent to solid weigh->dissolve react 4. Experimental Use dissolve->react cleanup 5. Decontamination - Clean workspace and equipment react->cleanup dispose 6. Waste Disposal - Segregate halogenated waste - Label containers cleanup->dispose

Caption: Workflow for Safe Handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。